6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Description
Properties
IUPAC Name |
6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14/h1-2,5,9,12H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEFNPKFRHLLSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696247 | |
| Record name | 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260643-32-0 | |
| Record name | 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and natural products.[1] Derivatives of THIQ exhibit a wide range of pharmacological activities, including potential as antihypertensive, antipsychotic, and antiarrhythmic agents.[2] The introduction of a bromine atom at the 6-position provides a valuable handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of structure-activity relationships in drug discovery programs. This guide provides a comprehensive overview of a robust synthetic route to 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a key intermediate for the development of novel therapeutics.
This document will detail a well-established four-step synthesis, offering in-depth explanations of the underlying reaction mechanisms, step-by-step experimental protocols, and a discussion of alternative synthetic strategies. The information is tailored for researchers, scientists, and drug development professionals, aiming to provide both a theoretical understanding and a practical framework for the synthesis of this important molecule.
Primary Synthetic Strategy: A Four-Step Approach from 3-Bromophenylacetonitrile
An efficient and scalable synthesis of this compound has been developed, commencing from the readily available starting material, 3-bromophenylacetonitrile.[3] The overall synthetic pathway involves four key transformations: nitrile reduction, N-protection via amidation, a Pictet-Spengler cyclization, and a final deprotection/hydrolysis step.
Caption: Overall synthetic workflow for this compound.
Step 1: Reduction of 3-Bromophenylacetonitrile to 3-Bromophenethylamine
The initial step involves the reduction of the nitrile functionality of 3-bromophenylacetonitrile to a primary amine. A common and effective method for this transformation is catalytic hydrogenation using Raney nickel as the catalyst.
Mechanism and Rationale
Catalytic hydrogenation with Raney nickel is a heterogenous catalytic process. The reaction proceeds via the adsorption of the nitrile and hydrogen onto the surface of the nickel catalyst. The π-bonds of the nitrile are weakened, allowing for the stepwise addition of hydrogen atoms, ultimately leading to the formation of the primary amine. The choice of Raney nickel is predicated on its high catalytic activity and relative cost-effectiveness. The reaction is typically carried out in a protic solvent such as methanol or ethanol.
Detailed Experimental Protocol
-
To a solution of 3-bromophenylacetonitrile in methanol or ethanol, add Raney nickel catalyst.
-
The reaction mixture is then subjected to a hydrogen atmosphere (typically via a hydrogen-filled balloon or a hydrogenation apparatus).
-
The reaction is stirred at a controlled temperature (e.g., 0-30°C) until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield 3-bromophenethylamine.
| Parameter | Value | Reference |
| Starting Material | 3-Bromophenylacetonitrile | [3] |
| Reagents | Hydrogen gas, Raney Nickel | [3] |
| Solvent | Methanol or Ethanol | [3] |
| Temperature | 0-30°C | [3] |
| Typical Yield | High | N/A |
Step 2: Amidation of 3-Bromophenethylamine
The second step involves the protection of the newly formed primary amine as a carbamate. This is achieved by reacting 3-bromophenethylamine with methyl chloroformate. This N-protection serves to modulate the reactivity of the nitrogen atom for the subsequent cyclization step.
Mechanism and Rationale
The amidation reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3-bromophenethylamine attacks the electrophilic carbonyl carbon of methyl chloroformate. This is followed by the expulsion of the chloride leaving group to form the methyl carbamate derivative. A base is typically added to neutralize the HCl generated during the reaction.
Detailed Experimental Protocol
-
Dissolve 3-bromophenethylamine in a suitable organic solvent.
-
Add an acid scavenger (e.g., a tertiary amine like triethylamine or a mild inorganic base).
-
Cool the reaction mixture (e.g., to -20 to 20°C) and add methyl chloroformate dropwise.
-
The reaction is stirred until completion, after which it is worked up by washing with water and brine.
-
The organic layer is dried and concentrated to afford methyl 3-bromophenethylcarbamate.
| Parameter | Value | Reference |
| Starting Material | 3-Bromophenethylamine | [3] |
| Reagents | Methyl chloroformate, Acid scavenger | [3] |
| Solvent | Organic solvent (e.g., Dichloromethane) | [3] |
| Temperature | -20 to 20°C | [3] |
| Typical Yield | High | N/A |
Step 3: Pictet-Spengler Reaction to Form the Tetrahydroisoquinoline Core
This is the key ring-forming step, where the tetrahydroisoquinoline skeleton is constructed via an intramolecular electrophilic aromatic substitution, specifically a Pictet-Spengler reaction.
Mechanism and Rationale
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with a carbonyl compound, in this case, glyoxylic acid (2-oxoacetic acid), under acidic conditions.[4][5] The reaction is initiated by the formation of an iminium ion from the reaction of the amine with the aldehyde functionality of glyoxylic acid. The electron-rich aromatic ring then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular fashion. Subsequent deprotonation re-aromatizes the ring system, yielding the tetrahydroisoquinoline product. Concentrated sulfuric acid serves as both a catalyst and a dehydrating agent in this transformation.
Caption: Simplified mechanism of the Pictet-Spengler reaction.
Detailed Experimental Protocol
-
In a suitable reaction vessel, dissolve methyl 3-bromophenethylcarbamate and 2-oxoacetic acid in tetrahydrofuran.
-
Carefully add concentrated sulfuric acid while maintaining the reaction temperature between 0-60°C.
-
Stir the reaction mixture until the starting material is consumed.
-
The reaction is then quenched by pouring it into ice water and extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed, dried, and concentrated to give 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.
| Parameter | Value | Reference |
| Starting Material | Methyl 3-bromophenethylcarbamate | [3] |
| Reagents | 2-Oxoacetic acid, Concentrated sulfuric acid | [3] |
| Solvent | Tetrahydrofuran | [3] |
| Temperature | 0-60°C | [3] |
| Reported Yield | 83.4-91.3% | [3] |
Step 4: Hydrolysis of the Carbamate and Ester
The final step is the removal of the methoxycarbonyl protecting group from the nitrogen and the hydrolysis of the ester to the carboxylic acid. This is accomplished by heating the intermediate in aqueous sulfuric acid.
Mechanism and Rationale
Under strong acidic conditions and heat, the carbamate undergoes hydrolysis. The reaction is initiated by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol and carbon dioxide yield the deprotected amine. The carboxylic acid at the 1-position remains stable under these conditions.
Detailed Experimental Protocol
-
To the 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, add a solution of sulfuric acid (e.g., 5-10 M).
-
Heat the mixture under reflux for several hours (e.g., 6 hours).
-
After cooling, adjust the pH of the reaction mixture to 7 with a base such as sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed, and dried to afford the final product, this compound.
| Parameter | Value | Reference |
| Starting Material | 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | [3] |
| Reagents | Aqueous sulfuric acid (5-10 M) | [3] |
| Temperature | Reflux (20-100°C) | [3] |
| Reported Yield | 60.6-76.4% | [3][6] |
Alternative Synthetic Strategy: The Bischler-Napieralski Reaction
An alternative and classical approach to the synthesis of the tetrahydroisoquinoline core is the Bischler-Napieralski reaction.[1][7] This method involves the cyclization of a β-arylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[8] The initial product is a 3,4-dihydroisoquinoline, which can then be reduced to the desired tetrahydroisoquinoline.
To apply this to the synthesis of the target molecule, one would start with N-acylated 3-bromophenethylamine. The choice of the acyl group would be critical to introduce the carboxylic acid functionality at the 1-position. This could potentially be achieved by using an acylating agent containing a masked carboxylic acid. The subsequent reduction of the dihydroisoquinoline intermediate would then yield the final product. While this route is a cornerstone of isoquinoline synthesis, the Pictet-Spengler approach described earlier is often more direct for 1-carboxy-substituted tetrahydroisoquinolines.
Characterization of this compound
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns indicative of the substitution on the benzene ring. The protons of the tetrahydroisoquinoline core will appear as multiplets in the aliphatic region.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak), the C=O stretch of the carboxylic acid, N-H stretching of the secondary amine, and C-H stretches of the aromatic and aliphatic portions of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[5]
Conclusion
The four-step synthesis of this compound from 3-bromophenylacetonitrile represents an efficient and well-documented pathway to this valuable synthetic intermediate. The key steps of nitrile reduction, N-protection, Pictet-Spengler cyclization, and hydrolysis are robust and scalable transformations. Understanding the underlying mechanisms of these reactions allows for optimization and troubleshooting. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize this compound, paving the way for further exploration of novel tetrahydroisoquinoline-based therapeutic agents.
References
-
Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. [Link]
-
Wikipedia contributors. (2023). Bischler–Napieralski reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Slideshare. (n.d.). Bischler napieralski reaction. [Link]
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Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]
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MySkinRecipes. (n.d.). 6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid. [Link]
-
MySkinRecipes. (n.d.). 6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid. [Link]
-
PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroisoquinoline. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. [Link]
-
ResearchGate. (n.d.). Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2).... [Link]
-
Wikipedia contributors. (2023). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]
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- 3. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
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- 8. researchgate.net [researchgate.net]
physicochemical properties of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Introduction: Unveiling a Privileged Scaffold
The tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1] The specific derivative, This compound , represents a highly versatile building block. Its strategic combination of a constrained bicyclic amine, a carboxylic acid handle for further derivatization, and a bromine atom for cross-coupling reactions makes it an invaluable intermediate for synthesizing novel therapeutic agents, particularly those targeting the central nervous system (CNS).[2]
This guide provides an in-depth analysis of the core physicochemical properties of this compound. Moving beyond a simple data sheet, we will explore the causality behind these properties, provide field-proven experimental protocols for their validation, and discuss their direct implications for laboratory applications, from synthesis and purification to formulation and biological screening.
Section 1: Core Molecular and Physical Identity
A precise understanding of a compound's fundamental identity is the bedrock of all subsequent research. The key identifiers for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1260643-32-0 | [2] |
| Molecular Formula | C₁₀H₁₀BrNO₂ | [2] |
| Molecular Weight | 256.10 g/mol | [2] |
| MDL Number | MFCD04114846 | [2] |
Physical State and Handling: The compound is expected to be a solid at ambient temperature. Standard laboratory handling procedures should be followed, with recommended storage at room temperature in a dry, light-proof environment to prevent potential degradation.[2]
Experimental Protocol: Melting Point Determination
Causality: The melting point is a critical first indicator of purity. A sharp, well-defined melting range suggests a highly pure compound, whereas a broad or depressed range often indicates the presence of impurities, which disrupt the crystal lattice.
-
Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline compound into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement:
-
Set a rapid heating ramp (10-15 °C/min) for a preliminary, approximate determination.
-
For an accurate measurement, prepare a new sample and set the apparatus to heat rapidly to within 15-20 °C of the approximate melting point.
-
Reduce the heating ramp to a slow rate (1-2 °C/min) to allow for thermal equilibrium.
-
-
Data Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this range as the melting point.
Section 2: Solution-State Properties: The Key to Application
The behavior of a compound in solution dictates its utility in both chemical reactions and biological systems. For an amphoteric molecule like this one, pH plays a commanding role.
Acidity, Basicity, and Ionization State (pKa)
This molecule possesses two ionizable centers: a secondary amine (basic) and a carboxylic acid (acidic). This makes it a zwitterionic compound, capable of existing in cationic, anionic, or neutral (zwitterionic) forms depending on the pH. The pKa values of these groups are critical for predicting solubility, lipophilicity, and receptor-binding interactions.
-
The carboxylic acid (-COOH) is expected to have a pKa in the range of 2-4, typical for α-amino acids.
-
The secondary amine (-NH-) within the tetrahydroisoquinoline ring is expected to have a pKa in the range of 8-10.
The interplay between these groups means the compound's net charge is highly pH-dependent.
Caption: Ionization states of the molecule at varying pH.
Experimental Protocol: pKa Determination via Potentiometric Titration
Causality: This method directly measures the change in pH of a solution of the compound as a titrant (strong acid or base) is added. The points of half-equivalence, identified from the titration curve, correspond to the pKa values.
-
Solution Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water, potentially with a small amount of co-solvent like methanol if solubility is low.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Insert a calibrated pH electrode and a magnetic stirrer.
-
Acidic pKa: Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M). Record the pH after each incremental addition of titrant.
-
Basic pKa: In a separate experiment, dissolve the compound in a slight excess of standardized HCl to fully protonate the amine. Titrate this solution with standardized NaOH.
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points on the resulting curve. The isoelectric point (pI) can be calculated as the average of the two pKa values.
Solubility
The zwitterionic nature of the molecule suggests minimal solubility in nonpolar organic solvents but moderate solubility in polar protic solvents. Solubility in aqueous media will be lowest at the isoelectric point (pI), where the net charge is zero, and will increase significantly at pH values above the basic pKa or below the acidic pKa due to salt formation.
Experimental Protocol: Quantitative Solubility (Shake-Flask Method)
Causality: This gold-standard method ensures that a saturated solution is achieved, providing a true measure of equilibrium solubility.
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol).
-
Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid.
-
Quantification: Carefully withdraw a known volume of the supernatant. Dilute it appropriately and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The solubility is reported in units such as mg/mL or µM.
Lipophilicity (LogP / LogD)
Causality: Lipophilicity is a crucial parameter in drug development, influencing a molecule's ability to cross biological membranes (ADME properties).
-
LogP (Partition Coefficient) measures the distribution of the neutral species between an organic (n-octanol) and an aqueous phase.
-
LogD (Distribution Coefficient) is more physiologically relevant for ionizable molecules as it measures the distribution of all species (neutral and ionized) at a specific pH. The LogD of this compound will be highly dependent on the pH of the aqueous phase.
Experimental Protocol: LogD₇.₄ Determination (Shake-Flask Method)
-
Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer at pH 7.4) and presaturate it with n-octanol. Likewise, presaturate n-octanol with the aqueous buffer. This prevents volume changes during the experiment.
-
Distribution: Add a known amount of the compound to a vial containing equal volumes of the presaturated n-octanol and buffer.
-
Equilibration: Seal and shake the vial for several hours to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the layers.
-
Quantification: Determine the concentration of the compound in both the aqueous and the n-octanol layers using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate LogD₇.₄ using the formula: LogD = log([Concentration in Octanol] / [Concentration in Aqueous]).
Section 3: Spectroscopic and Spectrometric Profile
Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. While experimental data is the ultimate standard, the expected spectral characteristics can be predicted from the known structure.
-
¹H NMR Spectroscopy: Key expected signals include:
-
Aromatic Protons: Distinct signals in the aromatic region (~7.0-7.5 ppm), with splitting patterns dictated by the substitution on the benzene ring.
-
C1-Proton: A singlet or doublet around 4.0-4.5 ppm, adjacent to the carboxylic acid and nitrogen.
-
C3 & C4 Methylene Protons: A series of multiplets in the aliphatic region (~2.8-3.5 ppm).
-
N-H Proton: A broad singlet that may be exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A signal downfield, typically >170 ppm.
-
Aromatic Carbons: Multiple signals in the 110-140 ppm range.
-
Aliphatic Carbons (C1, C3, C4): Signals in the 25-60 ppm range.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would confirm the presence of key functional groups:
-
O-H stretch (acid): A very broad band from 2500-3300 cm⁻¹.
-
N-H stretch (amine): A moderate band around 3300-3500 cm⁻¹.
-
C=O stretch (acid): A strong, sharp band around 1700-1730 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS): The most telling feature would be the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum will exhibit a characteristic pair of peaks (M⁺ and M+2 ) of almost equal intensity, confirming the presence of a single bromine atom.
Section 4: Practical Considerations and Workflows
Chemical Stability: The tetrahydroisoquinoline ring can be susceptible to oxidation, especially under harsh conditions, leading to the corresponding isoquinoline. The carboxylic acid moiety could potentially undergo decarboxylation at elevated temperatures. Therefore, adhering to the recommended storage conditions—room temperature, dry, and protected from light—is crucial for maintaining the compound's integrity.[2]
Synthetic Context: This compound is often synthesized via a multi-step pathway starting from 3-bromophenylacetonitrile, involving reduction, amidation, ring closure, and hydrolysis.[3] Awareness of this route is valuable for anticipating potential impurities, such as unreacted intermediates or by-products from incomplete cyclization or hydrolysis.
Analytical Quality Control (QC) Workflow: A robust QC method is essential to ensure the identity and purity of the material before its use in further applications. A typical HPLC-UV workflow is outlined below.
Caption: A typical workflow for identity and purity verification.
Conclusion
This compound is more than just a chemical intermediate; it is a precisely engineered tool for drug discovery. Its physicochemical properties—governed by its zwitterionic nature, lipophilicity, and reactive handles—are not merely data points but are critical parameters that directly influence its behavior in both synthetic and biological contexts. A thorough understanding and experimental validation of these properties, using the protocols outlined in this guide, empower researchers to utilize this valuable scaffold to its fullest potential, accelerating the development of next-generation therapeutics.
References
- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Google Patents. [URL: https://patents.google.
- 6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/th/research/analytical-chemicals/6-bromo-1-2-3-4-tetrahydroisoquinoline-1-carboxylic-acid-152006]
- 6-Bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid. 4drugdiscovery.com. [URL: https://www.4drugdiscovery.com/6-bromo-1-2-3-4-tetrahydro-isoquinoline-1-carboxylic-acid-cas-1260643-32-0-50g0038.html]
- Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Diastereoselective-Synthesis-of-(%E2%80%93)-6%2C7-Dimethoxy-1%2C-K%C3%A1d%C3%A1r-Forg%C3%B3/074872954a205a26a5754593922f2a742f1f582f]
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An In-depth Technical Guide to the Structure Elucidation of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its rigid, three-dimensional structure is found in a vast array of biologically active alkaloids and synthetic pharmaceuticals, exhibiting activities ranging from antihypertensive to antipsychotic.[2][3] The introduction of a carboxylic acid at the C1 position and a bromine atom on the aromatic ring, as in 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, provides key functional handles for further chemical modification, making it a valuable building block in drug discovery programs.[3] This guide provides a comprehensive overview of the synthetic strategies and analytical techniques required for the unambiguous structure elucidation of this important intermediate.
Part 1: Synthetic Pathways to the Core Structure
The construction of the this compound framework can be approached through several established synthetic methodologies. The choice of route often depends on the availability of starting materials, desired scale, and stereochemical considerations.
Strategic Synthesis from 3-Bromophenylacetonitrile
A direct and efficient synthesis has been developed starting from 3-bromophenylacetonitrile.[4] This multi-step process provides a clear and scalable route to the target compound.
Experimental Protocol: Four-Step Synthesis[4]
-
Reduction of Nitrile: 3-bromophenylacetonitrile is reduced to 2-(3-bromophenyl)ethan-1-amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
-
Amidation: The resulting amine is then acylated.
-
Cyclization (Ring Closure): The key tetrahydroisoquinoline ring system is formed via an intramolecular cyclization reaction.
-
Hydrolysis: The final step involves the hydrolysis of an intermediate ester or amide to yield the desired carboxylic acid.
Classical Approaches: Pictet-Spengler and Bischler-Napieralski Reactions
For a broader synthetic context, it is crucial to understand the classical methods for constructing the tetrahydroisoquinoline core.
-
The Pictet-Spengler Reaction: This powerful reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[1][5][6][7] For the synthesis of 1-carboxylic acid derivatives, a glyoxylic acid equivalent is typically used as the carbonyl component. The reaction generally proceeds under mild to moderate conditions.[1][8]
-
The Bischler-Napieralski Reaction: This method involves the cyclodehydration of a β-phenylethylamide using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline.[9][10][11] A subsequent reduction step, for instance with sodium borohydride (NaBH₄), is required to obtain the fully saturated tetrahydroisoquinoline ring.[1]
Visualizing the Synthetic Pathways
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The Multifaceted Biological Activities of Tetrahydroisoquinoline Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of natural products and synthetic compounds with significant and diverse biological activities.[1][2] This technical guide provides an in-depth exploration of the pharmacological landscape of THIQ derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the core biological activities of this versatile class of molecules, including their anticancer, antimicrobial, and neuroprotective properties, while providing insights into their mechanisms of action and structure-activity relationships (SAR). Furthermore, this guide offers detailed, field-proven experimental protocols for the evaluation of these activities, aiming to equip researchers with the practical knowledge required to advance the discovery and development of novel THIQ-based therapeutics.
Introduction: The Tetrahydroisoquinoline Core
The 1,2,3,4-tetrahydroisoquinoline (THIQ) is a heterocyclic secondary amine that forms the fundamental structure of a large family of isoquinoline alkaloids found extensively in nature.[3][4] Its rigid, bicyclic structure provides a versatile template for the design of molecules that can interact with a wide array of biological targets with high affinity and specificity.[1][2] The therapeutic potential of THIQ derivatives is vast, with clinically approved drugs and numerous candidates in development for a range of diseases.[3][5] This guide will systematically explore the key therapeutic areas where THIQ derivatives have shown significant promise.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Tetrahydroisoquinoline derivatives have emerged as a significant class of compounds in the development of novel anticancer agents.[6][7] Their cytotoxic effects are exerted through a variety of mechanisms that target key pathways involved in cancer cell proliferation, survival, and metastasis.[8][9]
Mechanism of Action
The anticancer activity of THIQ derivatives is often multi-faceted, with compounds demonstrating the ability to:
-
Inhibit Oncogenic Signaling Pathways: A notable mechanism is the inhibition of the KRas signaling pathway, which is frequently mutated in various cancers, including pancreatic, lung, and colorectal cancers.[10] Specific THIQ derivatives have shown significant KRas inhibition, making them attractive candidates for targeted cancer therapy.[10][11] Other pathways modulated by THIQs include the Wnt, PRMT5, and Bcl2 pathways.[8]
-
Induce Apoptosis and Cell Cycle Arrest: Many THIQ-based compounds trigger programmed cell death (apoptosis) in cancer cells and can induce cell cycle arrest, thereby preventing their proliferation.[6][9]
-
Disrupt the Cytoskeleton: Some derivatives act as tubulin polymerization inhibitors, interfering with microtubule dynamics, which is crucial for cell division and migration.[6][9]
-
Promote DNA Fragmentation: Certain THIQ compounds can induce DNA damage, leading to cell death.[6][9]
-
Anti-Angiogenesis: Some THIQs exhibit anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors need to grow and spread.[10][11] A prominent example is Trabectedin (Yondelis), a marine-derived THIQ alkaloid, which has demonstrated potent antitumor activity in part through the inhibition of VEGF mRNA.[10]
Structure-Activity Relationship (SAR)
The anticancer potency of THIQ derivatives is highly dependent on the nature and position of substituents on the tetrahydroisoquinoline core. For instance, studies have shown that the presence of an electron-withdrawing group, such as a chloro or trifluoromethyl group, at the 4-position of a phenyl ring substituent can significantly enhance KRas inhibition in colon cancer cell lines.[10][11] The development of multi-target ligands is also a promising strategy in THIQ-based anticancer drug discovery.[8]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected THIQ derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| GM-3-18 | Colon Cancer Cell Lines (Colo320, DLD-1, HCT116, SNU-C1, SW480) | KRas Inhibition | 0.9 - 10.7 | [11] |
| GM-3-121 | HUVEC | Anti-angiogenesis | 1.72 | [10] |
| Compound 157 | HIV-infected T-cells | Anti-HIV | 4.10 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[1][7]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[1][7] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10⁴ cells/well) in 100 µL of complete culture medium.[1] Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test THIQ derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[1][12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[1]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[6][12] The plate can be gently shaken on an orbital shaker for 15 minutes to aid dissolution.[7]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[1][7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Visualization of Key Concepts
Caption: Simplified KRas signaling pathway and the inhibitory action of a THIQ derivative.
Caption: General experimental workflow for anticancer drug screening of THIQ derivatives.
Antimicrobial Activity: A Broad Spectrum of Action
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. THIQ derivatives have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses.[3][5]
Antibacterial Activity
THIQ derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[5][13] One of the identified mechanisms of action is the inhibition of DNA gyrase, an essential enzyme involved in bacterial DNA replication.[5] Structure-activity relationship studies have indicated that substitutions at the 5 and 8 positions of the THIQ core can influence anti-mycobacterial activity.[5][14]
Antiviral and Antifungal Activities
Beyond bacteria, certain THIQ derivatives have exhibited promising antiviral activity. For example, novel THIQ-based compounds have been shown to effectively inhibit SARS-CoV-2 replication in vitro.[15][16][17] Some derivatives also act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing potential against HIV.[5] Additionally, antifungal properties have been reported for this class of compounds.[3][5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]
Step-by-Step Methodology:
-
Preparation of Test Compound: Dissolve the THIQ derivative in a suitable solvent (e.g., DMSO) and then dilute it in a sterile broth medium (e.g., Mueller-Hinton Broth) to twice the highest concentration to be tested.[5]
-
Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.[5] Add 100 µL of the 2x concentrated compound solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration. Discard 100 µL from the last column of dilutions.[5]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[3]
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted compound. This will bring the final volume in each well to 200 µL and the compound concentrations to their final test values. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[3]
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[3]
Neuroprotective and Neurological Effects
THIQ derivatives have shown significant potential in the treatment of neurodegenerative diseases and other neurological disorders.[12][18]
Mechanism of Neuroprotection
Several THIQ derivatives exhibit neuroprotective properties. For example, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to protect neurons from glutamate-induced excitotoxicity.[12] This neuroprotection is, in part, attributed to its ability to antagonize NMDA receptors and prevent the excessive influx of calcium ions that leads to neuronal cell death.[12] Additionally, some THIQs possess free-radical scavenging properties, which can mitigate oxidative stress, a key factor in neurodegeneration.[12]
Therapeutic Potential
The multifaceted neuroprotective mechanisms of THIQ derivatives make them promising candidates for the treatment of conditions such as Parkinson's disease, Alzheimer's disease, and ischemic brain injury.[12][18]
Experimental Protocol: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This assay evaluates the ability of a compound to protect primary neurons from cell death induced by excessive glutamate exposure.[9]
Step-by-Step Methodology:
-
Primary Neuron Culture: Isolate and culture primary cortical neurons from embryonic rodents on poly-D-lysine-coated plates. Maintain the cultures for 7-10 days in vitro to allow for maturation.[6]
-
Compound Pre-treatment: Pre-treat the mature neuron cultures with various concentrations of the test THIQ derivative for 1-2 hours.[6]
-
Glutamate Insult: Induce excitotoxicity by adding glutamate to the culture medium to a final concentration of 50-100 µM.[6]
-
Incubation: Incubate the cultures for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[6]
-
Assessment of Neuronal Viability: Evaluate neuronal viability using methods such as the MTT assay (as described in section 2.4) or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell damage.[6][9]
-
Data Analysis: Compare the viability of neurons treated with the THIQ derivative and glutamate to those treated with glutamate alone to determine the neuroprotective effect.
Other Notable Biological Activities
The pharmacological profile of THIQ derivatives extends beyond the aforementioned areas. They have also been investigated for their:
-
Anti-inflammatory activity: Certain THIQs can inhibit the production of pro-inflammatory mediators.[10] For instance, some derivatives are potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammation.
-
Cardiovascular effects: Some THIQ derivatives have been developed as antihypertensive agents, such as the ACE inhibitor Quinapril.[1] Others have been evaluated as β-adrenoreceptor agents.
-
Anticonvulsant activity: Several THIQ derivatives have been synthesized and evaluated for their ability to protect against seizures.
Conclusion
The 1,2,3,4-tetrahydroisoquinoline scaffold is a remarkably versatile and pharmacologically significant core structure in modern drug discovery.[1][2] The diverse biological activities of its derivatives, ranging from potent anticancer and antimicrobial effects to promising neuroprotective properties, underscore its importance as a "privileged scaffold". A deep understanding of the structure-activity relationships and mechanisms of action, coupled with robust and validated experimental protocols, is crucial for harnessing the full therapeutic potential of this chemical class. This guide has provided a comprehensive overview of the key biological activities of THIQ derivatives and detailed methodologies for their evaluation, with the aim of empowering researchers to design and develop the next generation of innovative medicines based on this remarkable molecular framework.
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Wang, X., Burdzhiev, N. T., Hu, H., Li, Y., Li, J., Lozanova, V. V., Kandinska, M. I., & Wang, M. (2023). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. PubMed, 36851121. [Link]
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Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29. [Link]
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Jakkampudi, S., et al. (2020). Some biologically active natural and synthetic 1,2,3,4‐tetrahydroisoquinoline derivatives. ResearchGate. [Link]
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Okuda, K., Kotake, Y., & Ohta, S. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters, 13(17), 2853-2855. [Link]
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Zhong, G., et al. (2018). Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(7), 1265-1270. [Link]
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Kiyofumi, Y., et al. (1995). Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists. Chemical & Pharmaceutical Bulletin, 43(10), 1695-1704. [Link]
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6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid CAS number
An In-depth Technical Guide to 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Introduction: The Strategic Importance of a Privileged Scaffold
In the landscape of modern drug discovery, certain molecular frameworks consistently appear in a disproportionately high number of successful therapeutic agents. These are termed "privileged scaffolds" due to their inherent ability to interact with multiple biological targets. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a quintessential example of such a scaffold, forming the backbone of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1]
This guide focuses on a specific, highly valuable derivative: This compound . Its strategic importance lies in the combination of the rigid, three-dimensional THIQ core with two versatile functional handles: a bromine atom on the aromatic ring and a carboxylic acid at the C1 position. These features make it an ideal starting point for medicinal chemists to generate diverse libraries of compounds for screening. The bromine atom is primed for various cross-coupling reactions, while the carboxylic acid allows for amide bond formation or other modifications. This compound serves as a critical intermediate in the development of novel agents targeting the central nervous system (CNS) and cardiovascular diseases, with potential antihypertensive, antipsychotic, and antiarrhythmic activities.[2][3]
This document provides a comprehensive overview of its synthesis, purification, characterization, and strategic applications, grounded in established chemical principles and field-proven insights.
Chemical Identifier:
-
CAS Number: 1260643-32-0[3]
Physicochemical & Structural Data
A precise understanding of a compound's fundamental properties is the bedrock of its application in research. The key data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrNO₂ | [3] |
| Molecular Weight | 256.10 g/mol | [3] |
| MDL Number | MFCD04114846 | [3] |
| Storage | Room temperature, dry, protected from light | [3] |
Core Synthesis Methodology: A Validated Four-Step Approach
A reliable and scalable synthesis is paramount for any building block intended for drug discovery programs. The following protocol is adapted from a validated multi-step synthesis, designed for efficiency and control.[2] The causality behind each step is explained to provide a deeper understanding of the process.
Overall Synthetic Workflow Diagram
Caption: Four-step synthesis of the target compound from 3-bromophenylacetonitrile.
Detailed Experimental Protocol
Step 1: Reduction of 3-bromophenylacetonitrile to 3-bromophenethylamine
-
Protocol:
-
In a hydrogenation vessel, dissolve 3-bromophenylacetonitrile in methanol or ethanol.
-
Add Raney Nickel catalyst (typically 5-10% by weight).
-
Pressurize the vessel with hydrogen gas (H₂) and stir vigorously at a controlled temperature (0-30°C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-bromophenethylamine.
-
-
Expertise & Causality: Catalytic hydrogenation is a clean and efficient method for reducing nitriles to primary amines. Raney Nickel is chosen for its high activity and selectivity under relatively mild conditions, minimizing potential dehalogenation of the bromine atom. The solvent choice (methanol or ethanol) provides good solubility for the substrate and is compatible with the hydrogenation process.
Step 2: Amidation to form Methyl (3-bromophenethyl)carbamate
-
Protocol:
-
Dissolve the 3-bromophenethylamine from Step 1 in a suitable organic solvent (e.g., dichloromethane).
-
Add an acid scavenger (e.g., triethylamine or pyridine) to the solution.
-
Cool the mixture in an ice bath (-20 to 20°C).
-
Add methyl chloroformate dropwise while stirring. This reaction is exothermic.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup to remove the base and salts, dry the organic layer, and concentrate to yield the carbamate-protected amine.
-
-
Expertise & Causality: This step serves a dual purpose: it activates the nitrogen for the subsequent cyclization and protects it from unwanted side reactions. Methyl chloroformate is a standard reagent for installing the methoxycarbonyl (Moc) protecting group. The use of a non-nucleophilic base is crucial to neutralize the HCl byproduct without competing with the amine nucleophile.
Step 3: Ring Closure to form the THIQ Core
-
Protocol:
-
Dissolve the carbamate from Step 2 in tetrahydrofuran (THF).
-
Add glyoxylic acid and concentrated sulfuric acid.
-
Maintain the reaction temperature between 0-60°C and stir until the cyclization is complete.
-
Quench the reaction carefully with a base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent, dry, and concentrate.
-
-
Expertise & Causality: This is a variation of the Pictet-Spengler reaction, a cornerstone of tetrahydroisoquinoline synthesis.[4][5][6] The strong acid (H₂SO₄) protonates the glyoxylic acid, activating it for electrophilic attack by the aromatic ring. The electron-donating nature of the alkyl group on the benzene ring directs the cyclization to the ortho position, forming the six-membered heterocyclic ring.
Step 4: Hydrolysis to the Final Product
-
Protocol:
-
Add the crude product from Step 3 to a solution of aqueous sulfuric acid (e.g., 5-10 M).
-
Heat the mixture to reflux (typically 80-100°C) for several hours.
-
Monitor the reaction for the disappearance of the intermediate.
-
Cool the reaction mixture and carefully neutralize the pH to 7 with a base like sodium bicarbonate.
-
The final product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.[2]
-
-
Expertise & Causality: The final step involves the acidic hydrolysis of the Moc protecting group from the nitrogen. Refluxing in strong acid provides the necessary energy to cleave the stable carbamate bond, yielding the free secondary amine of the final product. Neutralization is critical to deprotonate the carboxylic acid and amine, allowing the zwitterionic product to precipitate from the aqueous solution.
Purification and Analytical Characterization: A Self-Validating System
Ensuring the purity and structural integrity of a compound is non-negotiable. The following workflow provides a self-validating system where each analytical technique corroborates the others.
Analytical Workflow Diagram
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An In-depth Technical Guide to 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Synthesis, History, and Applications
Abstract
This technical guide provides a comprehensive overview of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. The document delves into the historical context of its development, focusing on a robust and scalable synthetic pathway. Each synthetic step is meticulously detailed, offering not only step-by-step protocols but also a deep dive into the causality behind experimental choices and mechanistic underpinnings. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors. The tetrahydroisoquinoline scaffold is a privileged structure in pharmacology, and understanding the synthesis and properties of this particular derivative is crucial for the development of novel therapeutics, particularly in the cardiovascular and central nervous system (CNS) domains.[1][2]
Introduction: The Significance of the Tetrahydroisoquinoline Core
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone of natural product chemistry and drug discovery.[3] This heterocyclic motif is embedded in a vast array of alkaloids and synthetic compounds that exhibit a wide spectrum of biological activities, including antitumor, antihypertensive, antipsychotic, and antiarrhythmic properties.[1][2][3][4] The conformational rigidity of the THIQ system allows for precise spatial orientation of substituents, making it an ideal scaffold for designing molecules that can interact with high specificity and affinity to biological targets.
This compound, in particular, has emerged as a highly valuable intermediate. The bromine atom at the 6-position provides a handle for further functionalization through cross-coupling reactions, while the carboxylic acid at the 1-position allows for amide bond formation and other derivatizations. This dual functionality makes it a versatile precursor for the synthesis of complex molecular architectures and compound libraries for drug screening. Its importance is underscored by its application in the development of cardiovascular agents.[5]
Discovery and History: A Story of Synthetic Utility
The history of this compound is not marked by a singular moment of discovery in nature, but rather by its rational design and synthesis to meet the growing demands of medicinal chemistry. The broader family of tetrahydroisoquinolines has been a subject of intense study since the early 20th century, with the advent of seminal synthetic methods like the Pictet-Spengler and Bischler-Napieralski reactions.
The Pictet-Spengler reaction , first reported by Amé Pictet and Theodor Spengler in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[6][7][8] This reaction has become a classic and highly efficient method for constructing the THIQ core.
The specific synthesis of this compound has been optimized to provide a scalable and efficient route, as detailed in patent CN103880745A.[5] This pathway, which will be the focus of this guide, represents a modern, streamlined approach to this important building block, starting from readily available materials. This synthetic route's development was driven by the need for a reliable source of this intermediate for cardiovascular drug research programs.[5]
Synthetic Pathway: A Four-Step Approach
An efficient and scalable synthesis of this compound has been developed, commencing from 3-bromophenylacetonitrile.[5] This four-step sequence involves reduction, N-protection, cyclization, and deprotection/hydrolysis.
Caption: Overall synthetic workflow for the target compound.
Step 1: Reduction of 3-Bromophenylacetonitrile
The initial step involves the reduction of the nitrile functionality of 3-bromophenylacetonitrile to the corresponding primary amine, 3-bromophenethylamine.
Protocol:
-
To a solution of 3-bromophenylacetonitrile in methanol or ethanol, add Raney Nickel as a catalyst.[5]
-
Pressurize the reaction vessel with hydrogen gas.
-
Maintain the reaction at a temperature between 0-30°C with vigorous stirring until the reaction is complete (monitored by TLC or GC-MS).[5]
-
Upon completion, carefully filter the reaction mixture to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry and must be handled under a wet solvent or inert atmosphere.
-
Concentrate the filtrate under reduced pressure to yield 3-bromophenethylamine.
Causality and Expertise:
-
Choice of Catalyst: Raney Nickel is a highly effective and cost-efficient catalyst for the hydrogenation of nitriles to primary amines.[9] Its high surface area, which is pre-adsorbed with hydrogen, allows the reaction to proceed under relatively mild conditions.[9]
-
Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve the starting material and are compatible with the hydrogenation conditions.
-
Temperature Control: Maintaining the temperature between 0-30°C is crucial to prevent over-reduction or side reactions.[5]
Step 2: Amidation of 3-Bromophenethylamine
The resulting 3-bromophenethylamine is then N-protected as a carbamate. This step serves to activate the nitrogen for the subsequent cyclization.
Protocol:
-
Dissolve 3-bromophenethylamine in a suitable organic solvent (e.g., dichloromethane or tetrahydrofuran) along with a base (e.g., triethylamine or pyridine) to act as an acid scavenger.[5]
-
Cool the solution to a temperature between -20°C and 20°C.[5]
-
Slowly add methyl chloroformate to the cooled solution.
-
Allow the reaction to stir until completion (monitored by TLC).
-
Perform an aqueous workup to remove the base hydrochloride salt and any excess reagents.
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain methyl 3-bromophenethylcarbamate.
Causality and Expertise:
-
Protecting Group: The methoxycarbonyl group is an excellent choice as it is stable under the acidic conditions of the next step and can be easily removed during the final hydrolysis.
-
Acid Scavenger: A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
-
Temperature Control: The reaction is exothermic, and maintaining a low temperature is necessary to prevent side reactions and ensure selective N-acylation.[5]
Step 3: Ring Closure (Pictet-Spengler Type Reaction)
This is the key bond-forming step where the tetrahydroisoquinoline core is constructed via an intramolecular electrophilic aromatic substitution, a variation of the Pictet-Spengler reaction.
Protocol:
-
Dissolve methyl 3-bromophenethylcarbamate and 2-oxoacetic acid (glyoxylic acid) in tetrahydrofuran.[5]
-
Carefully add concentrated sulfuric acid to the mixture.
-
Maintain the reaction temperature between 0-60°C and stir until the cyclization is complete.[5]
-
Quench the reaction by carefully adding the mixture to ice water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry, and concentrate to yield 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.
Causality and Expertise:
-
Reaction Type: This is an acid-catalyzed reaction that proceeds via an N-acyliminium ion intermediate. The N-carbamoyl group makes the iminium ion highly electrophilic, facilitating the cyclization onto the moderately activated benzene ring.
-
Acid Catalyst: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, promoting the formation of the key N-acyliminium ion intermediate.
-
Reactant Choice: Glyoxylic acid provides the one-carbon unit that will become C1 of the tetrahydroisoquinoline ring, directly installing the carboxylic acid functionality.
Caption: Mechanism of the key Pictet-Spengler type cyclization.
Step 4: Hydrolysis
The final step involves the removal of the N-methoxycarbonyl protecting group and hydrolysis of any potential ester formed during workup to yield the final product.
Protocol:
-
Add 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid to an aqueous solution of sulfuric acid (e.g., 8M).[5]
-
Heat the mixture under reflux for several hours (e.g., 6 hours).[5]
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture and adjust the pH to 7 with a base such as sodium bicarbonate.[5]
-
The product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
Causality and Expertise:
-
Hydrolysis Conditions: Strong acidic conditions and heat are required to hydrolyze the stable carbamate and any ester groups.
-
pH Adjustment: Neutralizing the solution is crucial for the precipitation of the final product, as it exists as a zwitterion at its isoelectric point. The yield is sensitive to the final pH.[5]
Quantitative Data Summary
| Step | Reactants | Reagents | Conditions | Yield |
| 1 | 3-Bromophenylacetonitrile | Raney Ni, H₂ | Methanol/Ethanol, 0-30°C | High (typically >90%) |
| 2 | 3-Bromophenethylamine | Methyl Chloroformate, Base | Organic Solvent, -20 to 20°C | High (typically >90%) |
| 3 | Methyl 3-bromophenethylcarbamate | 2-Oxoacetic Acid, H₂SO₄ | THF, 0-60°C | Good |
| 4 | 6-Bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | 8M H₂SO₄ | Reflux, 6h | ~72%[5] |
Applications in Drug Development
This compound is a versatile building block for creating a diverse range of pharmacologically active molecules. Its utility stems from the two distinct points of modification:
-
The Carboxylic Acid (C1): This functional group is readily converted to amides, esters, or reduced to an alcohol, allowing for the introduction of various side chains to probe structure-activity relationships.
-
The Bromo Group (C6): The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, enabling the installation of a wide array of aryl, heteroaryl, alkynyl, and amino substituents.
This dual functionality has led to its use in the synthesis of compounds targeting:
-
Cardiovascular Diseases: As an intermediate for antihypertensive agents.[1][5]
-
Central Nervous System (CNS) Disorders: As a scaffold for antipsychotic and antiarrhythmic drugs.[1][2]
-
Enzyme Inhibitors: The rigid THIQ core can mimic peptide turns, making it a valuable component in the design of protease and other enzyme inhibitors.[1]
Conclusion
This compound stands as a testament to the power of rational synthetic design in modern drug discovery. The four-step synthesis outlined in this guide provides an efficient and scalable route to this valuable intermediate. A thorough understanding of the underlying reaction mechanisms and the rationale for the chosen experimental conditions is paramount for successful implementation and optimization. As the quest for novel therapeutics continues, the strategic application of such versatile building blocks will undoubtedly play a pivotal role in the development of the next generation of medicines.
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6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid. MySkinRecipes. [Link]
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Pictet–Spengler reaction. Wikipedia. [Link]
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Pictet-Spengler Reaction. NROChemistry. [Link]
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The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. [Link]
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Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. ACS Catalysis. [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
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6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid. MySkinRecipes. [Link]
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The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]
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Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
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The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Pharmaffiliates. [Link]
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Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
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Raney Nickel Reduction Mechanism. YouTube. [Link]
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Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]
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6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and its analogs
An In-depth Technical Guide to 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with significant pharmacological activities.[1][2] This guide focuses on a key derivative, This compound , a versatile building block for developing novel therapeutics. We will explore its synthesis, chemical properties, and the vast potential of its analogs. This document provides an in-depth analysis of established synthetic routes, detailed experimental protocols, and the biological rationale for the exploration of this compound class, serving as a comprehensive resource for professionals in drug discovery and development.
The Strategic Importance of the Tetrahydroisoquinoline (THIQ) Core
The THIQ nucleus is a privileged scaffold in drug discovery, widely distributed in nature within various isoquinoline alkaloids.[1] Compounds incorporating this motif exhibit a remarkable breadth of biological activities, including antitumor, antibacterial, antiviral, anti-inflammatory, and neuroprotective effects.[1][2] The rigid, three-dimensional structure of the THIQ core allows for precise orientation of functional groups, enabling potent and selective interactions with biological targets.
This compound is a particularly valuable intermediate. The bromine atom at the C-6 position serves as a versatile synthetic handle for cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups to explore the structure-activity relationship (SAR). The carboxylic acid at the C-1 position and the secondary amine at N-2 provide additional sites for modification, making this molecule a tri-functional scaffold for combinatorial library synthesis and lead optimization. It is a key intermediate in the synthesis of compounds with potential antihypertensive, antipsychotic, and antiarrhythmic activities.[3]
Core Synthesis Strategies: Constructing the THIQ Scaffold
The construction of the tetrahydroisoquinoline ring system is a well-established field of organic synthesis. Two classical and powerful methods, the Pictet-Spengler and the Bischler-Napieralski reactions, are predominantly employed.[4]
The Pictet-Spengler Reaction
The Pictet-Spengler reaction, first reported in 1911, is a condensation reaction between a β-arylethylamine and a carbonyl compound (an aldehyde or ketone) under acidic conditions to form a THIQ.[5][6][7] This reaction is a special case of the more general Mannich reaction and is highly effective, especially when the aromatic ring is activated with electron-donating groups.[8]
Mechanism:
-
Imine/Iminium Ion Formation: The β-arylethylamine reacts with the carbonyl compound to form a Schiff base (imine), which is then protonated by the acid catalyst to generate a highly electrophilic iminium ion.
-
Electrophilic Aromatic Substitution: The electron-rich aryl ring of the β-arylethylamine attacks the iminium ion in an intramolecular electrophilic aromatic substitution (SEAr) reaction. This is the key ring-closing step.
-
Deprotonation/Rearomatization: A proton is lost from the spirocyclic intermediate (Wheland intermediate) to restore the aromaticity of the benzene ring, yielding the final tetrahydroisoquinoline product.[8]
Caption: The Pictet-Spengler reaction pathway.
The Bischler-Napieralski Reaction
Discovered in 1893, the Bischler-Napieralski reaction is an intramolecular cyclization of a β-arylethylamide using a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[9][10] This reaction yields a 3,4-dihydroisoquinoline, which must be subsequently reduced (e.g., with NaBH₄) to obtain the desired tetrahydroisoquinoline.[4][9]
Mechanism: The mechanism can proceed through two potential pathways depending on the reaction conditions.[10] A commonly accepted pathway involves:
-
Intermediate Formation: The amide oxygen reacts with the dehydrating agent (e.g., POCl₃) to form a good leaving group.
-
Nitrilium Ion Formation: Elimination of this leaving group generates a highly electrophilic nitrilium ion intermediate.
-
Cyclization and Deprotonation: The electron-rich aromatic ring attacks the nitrilium ion, and subsequent deprotonation yields the 3,4-dihydroisoquinoline product.[9]
Caption: General workflow for THIQ synthesis via the Bischler-Napieralski reaction.
Comparative Analysis
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Starting Materials | β-arylethylamine and an aldehyde/ketone[4] | β-arylethylamide[4] |
| Key Reagents | Protic or Lewis acid (e.g., HCl, TFA)[4] | Dehydrating agent (e.g., POCl₃, P₂O₅)[4][9] |
| Initial Product | 1,2,3,4-Tetrahydroisoquinoline[4] | 3,4-Dihydroisoquinoline[4] |
| Subsequent Steps | Often the final product | Requires a reduction step to yield the THIQ[4] |
| Reaction Conditions | Can range from mild to harsh[4] | Generally requires harsher, refluxing acidic conditions[9] |
Synthesis of this compound
A specific and efficient synthesis of the title compound has been developed, proceeding through a four-step sequence starting from 3-bromophenylacetonitrile.[11]
Caption: Four-step synthesis workflow for the title compound.
Detailed Experimental Protocol
The following protocol is a representative synthesis adapted from the described methodology.[11] Disclaimer: This protocol is for informational purposes and should be performed by qualified personnel in a controlled laboratory setting.
Step 1: Reduction of 3-Bromophenylacetonitrile
-
To a solution of 3-bromophenylacetonitrile in methanol or ethanol, add Raney Nickel catalyst.
-
Pressurize the reaction vessel with hydrogen gas.
-
Maintain the reaction under hydrogen pressure with stirring until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-bromophenethylamine.
Step 2: Amidation of 3-Bromophenethylamine
-
Dissolve 3-bromophenethylamine in a suitable organic solvent.
-
Add an acid scavenger (e.g., triethylamine or pyridine).
-
Cool the mixture in an ice bath and add methyl chloroformate dropwise, controlling the reaction temperature.
-
Allow the reaction to proceed to completion.
-
Perform an aqueous workup to isolate the product, methyl (3-bromophenethyl)carbamate.
Step 3: Ring Closure (Cyclization)
-
Dissolve methyl (3-bromophenethyl)carbamate and glyoxylic acid in tetrahydrofuran (THF).
-
Carefully add concentrated sulfuric acid to the solution.
-
Stir the reaction mixture until cyclization is complete.
-
Isolate the product, 6-bromo-2-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, via extraction and purification.
Step 4: Hydrolysis
-
Add the product from Step 3 to an aqueous solution of sulfuric acid (e.g., 8M H₂SO₄).
-
Reflux the mixture for several hours (e.g., 6 hours).[11]
-
After the reaction is complete, cool the mixture and adjust the pH to 7 with a base such as sodium bicarbonate.
-
The solid product, this compound, will precipitate and can be collected by filtration, washed, and dried.[11]
Biological Activities and Therapeutic Potential of THIQ Analogs
The THIQ scaffold is a versatile template for interacting with a wide array of biological targets. The development of analogs allows for the fine-tuning of pharmacological properties.
Known Activities of the THIQ Class:
-
Anticancer: Several THIQ-containing natural products, such as saframycins and quinocarins, are potent antitumor antibiotics.[1]
-
Antibacterial/Antiviral: THIQ analogs have shown promising activity against various bacterial and viral pathogens.[1]
-
CNS Activity: The structural similarity of some THIQs to neurotransmitters has led to their investigation as agents for neurodegenerative disorders, anticonvulsants, and antipsychotics.[2][3]
-
Cardiovascular Effects: Certain THIQ derivatives have been explored as vasodilators and for treating hypertension and arrhythmia.[3][11]
The structure-activity relationship (SAR) studies indicate that substitutions at various positions on the THIQ ring system play a crucial role in modulating biological activity.[2] The introduction of electron-donating or electron-withdrawing groups can significantly influence the potency and selectivity of the compounds.[2]
Future Directions: Analog Development
This compound is primed for derivatization at three key positions:
-
C-6 (Bromo Position): An ideal site for Suzuki, Stille, or Sonogashira cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, expanding chemical diversity.
-
N-2 (Amine): The secondary amine can be readily N-alkylated or N-acylated to introduce side chains that can modulate solubility, cell permeability, and target engagement.
-
C-1 (Carboxylic Acid): The carboxyl group can be converted to esters, amides, or other bioisosteres to alter pharmacokinetic properties and explore interactions with target proteins.
This multi-faceted derivatization potential makes the title compound an exceptionally powerful starting point for generating large libraries of novel compounds for high-throughput screening and drug discovery campaigns.
References
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Whaley, W. M., & Govindachari, T. R. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Available from: [Link]
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Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Available from: [Link]
-
ACS Publications. (n.d.). Organocatalytic Enantioselective Pictet–Spengler Approach to Biologically Relevant 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry. Available from: [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Available from: [Link]
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ACS Publications. (n.d.). Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. Available from: [Link]
-
Centurion University. (n.d.). Synthesis of isoquinolines. CUTM Courseware. Available from: [Link]
- Google Patents. (2014). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Available from: [Link]
-
MySkinRecipes. (n.d.). 6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid. Available from: [Link]
-
Royal Society of Chemistry. (2020). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available from: [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Available from: [Link]
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The Pharmacology of Bromo-Tetrahydroisoquinolines: A Technical Guide for Drug Discovery
This guide provides an in-depth exploration of the pharmacology of bromo-tetrahydroisoquinolines (Br-THIQs), a class of heterocyclic compounds that serve as a privileged scaffold in medicinal chemistry. The introduction of a bromine atom onto the tetrahydroisoquinoline core significantly influences the molecule's electronic properties and metabolic stability, offering a versatile handle for further chemical modification. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the synthesis, molecular interactions, structure-activity relationships, and analytical protocols essential for advancing Br-THIQ-based therapeutics.
Introduction to Bromo-Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a foundational structure in a vast number of natural products and synthetic molecules, exhibiting a wide spectrum of biological activities.[1][2] These compounds have garnered significant attention for their therapeutic potential in diverse areas, including oncology, neuroscience, and infectious diseases.[1][3] The strategic placement of a bromine atom on this scaffold serves multiple purposes in drug design. Bromine can act as a bioisostere for other groups, enhance binding affinity through halogen bonding, and, crucially, provide a reactive site for cross-coupling reactions, enabling the synthesis of diverse chemical libraries.[4] Bromo-substituted THIQs are frequently utilized as key intermediates in the synthesis of complex pharmaceutical agents, particularly those targeting neurological disorders such as depression and anxiety.[5]
Synthetic Strategies for the Bromo-THIQ Core
The construction of the bromo-tetrahydroisoquinoline scaffold is predominantly achieved through well-established cyclization reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Pictet-Spengler Reaction
A cornerstone in THIQ synthesis, the Pictet-Spengler reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][6] To synthesize a bromo-THIQ, a bromo-substituted phenylethylamine is typically used as the starting material.
-
Mechanism: The reaction begins with the formation of a Schiff base (iminium ion) intermediate, which then undergoes an electrophilic aromatic substitution, with the electron-rich aromatic ring attacking the iminium carbon to form the new heterocyclic ring.[6]
Bischler-Napieralski Reaction
This method provides an alternative route, particularly for the synthesis of 1-substituted THIQs. It involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[1][6]
-
Mechanism: The reaction proceeds via an intramolecular electrophilic substitution to form a 3,4-dihydroisoquinoline intermediate. This intermediate is then reduced, typically using sodium borohydride (NaBH₄), to yield the final 1,2,3,4-tetrahydroisoquinoline.[6] The synthesis of specific THIQ-based potentiators of NMDA receptors has successfully employed Bischler-Napieralski conditions.[7]
Pharmacodynamics: Molecular Targets and Mechanisms
Bromo-tetrahydroisoquinolines interact with a variety of biological targets, leading to a range of pharmacological effects. Their activity is highly dependent on the substitution pattern around the core scaffold.
Molecular Targets and Binding Affinities
Br-THIQs have shown affinity for several key targets in the central nervous system and cardiovascular system. The bromine substitution can significantly influence receptor selectivity and potency.
One notable area of investigation is their interaction with dopamine receptors. For instance, a series of THIQ derivatives with a benzamide motif have been evaluated for their affinity at D₂, D₃, and D₄ receptors. The position of the bromo substituent on the benzamide moiety plays a critical role in determining the binding profile.
| Compound ID | Benzamide Substitution | D₂R Kᵢ (nM) | D₃R Kᵢ (nM) | D₄R Kᵢ (nM) |
| 5d | 2-Bromo | ~D₂ selective | 540 | >10000 |
| 5g | 3-Bromo | ~D₂ selective | 300 | >10000 |
| 5k | 4-Bromo | 110 | 110 | >10000 |
| Table 1: Binding affinities of select bromo-substituted tetrahydroisoquinoline derivatives at human dopamine receptors. Data extracted from radioligand binding assays. Note the shift in selectivity and potency based on the bromine position.[8] |
Beyond dopamine receptors, specific bromo-THIQ analogs have been explored for other therapeutic applications. 1-(3′-bromophenyl)-heliamine, a synthetic THIQ, has been investigated as an anti-arrhythmic agent, potentially acting as an inhibitor of the membrane surface Na⁺–Ca²⁺ exchanger and sarcoplasmic reticulum RyR2 Ca²⁺ channels.[9]
Signaling Pathways
The interaction of Br-THIQs with their molecular targets initiates downstream signaling cascades. For G-protein coupled receptors (GPCRs) like dopamine receptors, ligand binding triggers a conformational change, leading to the activation of intracellular signaling pathways.
Below is a generalized diagram illustrating the signaling cascade following the activation of a Gαᵢ-coupled receptor, such as the D₂ or D₃ dopamine receptor, by a bromo-tetrahydroisoquinoline agonist.
Caption: Gαᵢ-coupled signaling pathway often modulated by Br-THIQ dopamine receptor ligands.
Structure-Activity Relationships (SAR)
The biological activity of bromo-tetrahydroisoquinolines is exquisitely sensitive to their substitution patterns. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
Position of Bromine: As shown in Table 1, moving the bromine atom on an appended phenyl ring from the 2- or 3-position to the 4-position can shift a compound's profile from D₂-selective to having comparable affinity for both D₂ and D₃ receptors.[8]
-
Substituents on the THIQ Core: Modifications to the THIQ nucleus itself, such as the addition of methoxy groups, can significantly alter activity. For example, 6,7-dimethoxy substitution is common in many biologically active THIQ alkaloids.[1]
-
Nitrogen Substituent: The group attached to the nitrogen atom of the THIQ ring is a key determinant of activity. Small alkyl groups or more complex side chains can be introduced to modulate receptor affinity and functional activity (agonist vs. antagonist).
Pharmacokinetics (ADME)
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of Br-THIQs is critical for their development as therapeutic agents. A study on 1-(3′-bromophenyl)-heliamine (BH) in rats provides valuable insights.[9]
-
Absorption: After oral administration, BH was rapidly absorbed, reaching maximum plasma concentration (Cₘₐₓ) in approximately one hour.[9]
-
Distribution: Many THIQ compounds are known to cross the blood-brain barrier and accumulate in the brain, a crucial property for centrally acting drugs.[10]
-
Metabolism: The primary metabolic pathways for BH were identified as Phase I reactions (demethylation, dehydrogenation, epoxidation) and Phase II reactions (glucuronide and sulfate conjugation). A total of 18 different metabolites were characterized.[9] The bromine atom itself can influence metabolism, often blocking sites that would otherwise be susceptible to oxidative metabolism.
-
Excretion: BH was cleared rapidly from the bloodstream, with a half-life (T₁/₂) of about 1.62 hours after oral administration.[9]
Key Experimental Protocols
To characterize the pharmacological profile of novel bromo-tetrahydroisoquinoline derivatives, standardized in vitro assays are essential. These protocols provide a framework for assessing receptor binding and functional activity.
Radioligand Binding Assay Protocol
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Kᵢ) of a test Br-THIQ at a target receptor (e.g., Dopamine D₂ Receptor).
Materials:
-
Cell membranes expressing the human D₂ receptor.
-
Radioligand: [³H]Spiperone.
-
Non-specific binding inhibitor: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Br-THIQ compounds at various concentrations.
-
96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test Br-THIQ compound in the assay buffer.
-
Reaction Mixture: In each well of a 96-well plate, add:
-
50 µL of Assay Buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or test compound.
-
50 µL of [³H]Spiperone (to a final concentration of ~0.2 nM).
-
100 µL of cell membrane preparation (containing ~10-20 µg of protein).
-
-
Incubation: Incubate the plates at room temperature for 90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Punch the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Caption: Workflow diagram for a typical radioligand binding assay.
Therapeutic Potential and Future Directions
The bromo-tetrahydroisoquinoline scaffold is a proven platform for the development of novel therapeutics. The diverse biological activities reported for THIQ analogs suggest significant potential in several key areas:[1][6]
-
Neuropharmacology: As modulators of dopamine, serotonin, and NMDA receptors, Br-THIQs are promising candidates for treating depression, anxiety, schizophrenia, and neurodegenerative diseases like Parkinson's disease.[3][5][7]
-
Oncology: The THIQ core is present in potent anti-cancer agents.[3][11] The bromo-substituent provides a handle for creating novel analogs with improved efficacy and tumor-targeting capabilities.
-
Cardiovascular Disease: The investigation of Br-THIQs as anti-arrhythmic agents highlights their potential in managing cardiovascular disorders.[9]
Future research should focus on leveraging the bromine atom for targeted modifications using modern synthetic techniques like palladium-catalyzed cross-coupling. This will enable the exploration of a vast chemical space to identify next-generation drug candidates with enhanced potency, selectivity, and optimized pharmacokinetic profiles. Furthermore, detailed in vivo studies are required to validate the therapeutic potential of promising lead compounds identified through in vitro screening.
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Methodological & Application
The Versatile Scaffold: Harnessing 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid in Modern Drug Discovery
The quest for novel therapeutics is an intricate dance of chemical synthesis and biological validation. At the heart of this endeavor lies the identification and utilization of "privileged scaffolds" – molecular frameworks that exhibit a propensity for binding to multiple biological targets. The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a quintessential example of such a scaffold, widely recognized for its prevalence in natural products and its broad spectrum of pharmacological activities.[1][2][3] This guide focuses on a particularly valuable derivative, 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid , a versatile building block poised for the generation of diverse compound libraries for screening against a range of therapeutic targets.
This document provides a comprehensive overview of the strategic application of this compound in drug design. We will delve into its synthetic utility and provide detailed protocols for the evaluation of its derivatives in key therapeutic areas, including oncology, neuroscience, and cardiovascular medicine.
The Strategic Advantage of the this compound Scaffold
The power of this scaffold lies in its unique combination of structural features:
-
A Rigid Bicyclic Core: The tetrahydroisoquinoline framework provides a defined three-dimensional structure, which can reduce the entropic penalty of binding to a target protein, potentially leading to higher affinity.[3]
-
A Chiral Center: The C1 position introduces stereochemistry, allowing for the exploration of enantiomeric pairs that may exhibit differential activity and selectivity.
-
Orthogonal Functional Handles: The secondary amine, the carboxylic acid, and the bromine atom provide three distinct points for chemical modification. This "orthogonality" allows for the systematic and independent elaboration of different parts of the molecule to explore structure-activity relationships (SAR).
The bromine atom at the 6-position is particularly advantageous. It serves as a versatile synthetic handle for introducing a wide array of substituents via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the exploration of the chemical space around this region of the molecule. The carboxylic acid can be readily converted to amides, esters, and other functional groups, while the secondary amine is a key site for introducing diversity elements that can profoundly influence biological activity.
Application Note I: Derivatization Strategies
The successful application of this compound in a drug discovery campaign begins with the creation of a focused library of diverse analogs. The following workflows outline key derivatization strategies at the three primary functional groups.
Workflow for Library Synthesis
Caption: Synthetic derivatization workflow.
Protocol 1: N-Alkylation and N-Acylation
This protocol details the modification of the secondary amine, a common strategy for modulating potency and selectivity.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Electrophile Addition: Add the desired alkylating agent (e.g., benzyl bromide, methyl iodide) or acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: C6-Suzuki Cross-Coupling
This protocol describes the introduction of aryl or heteroaryl moieties at the 6-position, a powerful method for exploring interactions with the target protein.
-
Reactant Preparation: In a microwave vial, combine this compound (or its ester derivative) (1 equivalent), the desired boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2 equivalents).
-
Solvent Addition: Add a mixture of a suitable organic solvent (e.g., 1,4-dioxane or DMF) and water.
-
Degassing: Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor to 100-150 °C for 15-60 minutes.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate.
-
Purification: Purify the product by flash chromatography or preparative high-performance liquid chromatography (HPLC).
Application Note II: Oncology - Targeting KRas G12C
The KRas oncogene is a major driver of various cancers, and the G12C mutation has emerged as a key therapeutic target.[4][5] Tetrahydroisoquinoline derivatives have shown promise as KRas inhibitors.[6] This section provides a protocol for evaluating novel derivatives of our scaffold as potential KRas G12C inhibitors.
Workflow for KRas G12C Inhibitor Screening
Caption: KRas G12C inhibitor screening cascade.
Protocol 3: Cell-Based KRas G12C Inhibition Assay
This protocol utilizes a KRas G12C mutant cell line to assess the ability of test compounds to inhibit cancer cell proliferation.
-
Cell Seeding: Seed a KRas G12C mutant human cancer cell line (e.g., NCI-H358 lung carcinoma) into 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. A common concentration range is from 0.1 nM to 10 µM. Add the diluted compounds to the cells and include a vehicle control (e.g., DMSO). Incubate for 72 hours.[7]
-
Viability Assessment: Equilibrate the plate and a luminescent cell viability reagent (e.g., CellTiter-Glo®) to room temperature. Add 100 µL of the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Data Acquisition: After a 10-minute incubation at room temperature, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | Description |
| Cell Line | NCI-H358 (KRas G12C mutant) |
| Seeding Density | 1,000-5,000 cells/well |
| Compound Concentration | 0.1 nM - 10 µM |
| Incubation Time | 72 hours |
| Readout | Luminescence (CellTiter-Glo®) |
| Analysis | IC₅₀ determination |
Application Note III: Neuroscience - Modulating NMDA Receptor Activity
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its dysfunction is implicated in various neurological and psychiatric disorders. Tetrahydroisoquinolines have been identified as modulators of NMDA receptor activity.[8][9]
Protocol 4: NMDA Receptor Calcium-Flux Assay
This protocol assesses the ability of test compounds to modulate NMDA receptor function by measuring intracellular calcium influx in a recombinant cell line.
-
Cell Preparation: Use a stable cell line co-expressing NMDA receptor subunits (e.g., HEK293 cells with GluN1/GluN2B). Plate the cells in a 384-well plate and induce receptor expression 24 hours prior to the assay.[9]
-
Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Calcium 6 dye) for 1 hour at room temperature.[9]
-
Compound Addition: Add various concentrations of the test compounds to the cells and incubate for 5 minutes while monitoring fluorescence to detect any agonist activity.[9]
-
Agonist Stimulation: Add a co-agonist solution of glutamate (at its EC₈₀ concentration) and a saturating concentration of glycine to the wells.
-
Data Acquisition: Measure the fluorescence signal for 5 minutes using a fluorometric imaging plate reader (FLIPR).
-
Data Analysis: Quantify the fluorescent signal in the presence of the test compound and normalize it to the signal from control wells. Determine IC₅₀ or EC₅₀ values by plotting the normalized response against the compound concentration.
| Parameter | Description |
| Cell Line | HEK293 expressing GluN1/GluN2B |
| Agonists | Glutamate and Glycine |
| Readout | Intracellular Calcium Flux (Fluorescence) |
| Instrument | FLIPR |
| Analysis | IC₅₀ / EC₅₀ determination |
Application Note IV: Cardiovascular Safety - hERG Channel Liability Assessment
The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization. Inhibition of the hERG channel can lead to QT interval prolongation, a potentially fatal side effect of many drugs.[10] Therefore, early assessment of hERG liability is a mandatory step in drug discovery.
Protocol 5: Automated Patch Clamp Assay for hERG Inhibition
This protocol provides a higher-throughput method for assessing the inhibitory activity of compounds on the hERG channel.
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., CHO-hERG). Harvest the cells and prepare a single-cell suspension in the appropriate extracellular solution.[11]
-
Automated Patch Clamp: Utilize an automated patch-clamp system (e.g., QPatch). The system will perform whole-cell patch-clamp recordings.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing pulse to +40 mV followed by a ramp down to -80 mV to measure the tail current.[10][12]
-
Compound Application: After establishing a stable baseline current, apply a series of increasing concentrations of the test compound.
-
Data Acquisition and Analysis: Measure the peak tail current at each compound concentration. Calculate the percentage of current inhibition relative to the baseline. Determine the IC₅₀ value by fitting the concentration-response data to the Hill equation.[12]
| Parameter | Description |
| Cell Line | CHO-hERG |
| Technique | Automated Whole-Cell Patch Clamp |
| Voltage Protocol | Step-ramp to elicit tail current |
| Readout | hERG potassium current |
| Analysis | IC₅₀ determination |
Conclusion
This compound represents a highly valuable and versatile starting point for the design and synthesis of novel drug candidates. Its privileged scaffold, combined with strategically placed functional groups for chemical diversification, allows for the exploration of a wide range of biological targets. The protocols outlined in this guide provide a robust framework for researchers to derivatize this core and evaluate the resulting compounds in key therapeutic areas, thereby accelerating the journey from a promising scaffold to a potential life-saving therapeutic.
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Application Notes and Protocols for 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid in Neuroscience Research
Introduction: Unveiling a Potential Neuroprotective Agent
The intricate network of the central nervous system (CNS) is predominantly governed by a delicate balance between excitatory and inhibitory neurotransmission. Glutamate, the principal excitatory neurotransmitter, is fundamental for synaptic plasticity, learning, and memory.[1] However, its overactivation leads to a pathological process known as excitotoxicity, a key contributor to neuronal damage in acute injuries like stroke and chronic neurodegenerative disorders such as epilepsy and Alzheimer's disease.[1][2] Consequently, modulating glutamatergic signaling, particularly through the antagonism of its ionotropic receptors (NMDA, AMPA, and kainate), represents a major therapeutic avenue.[1][3][4][5]
Within this context, 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid emerges as a compelling candidate for investigation. While direct research on this specific molecule is nascent, its core structure, the tetrahydroisoquinoline (THIQ) scaffold, is a "privileged" motif in medicinal chemistry, with numerous derivatives exhibiting significant CNS activity.[6][7] Notably, various THIQ derivatives have been identified as neuroprotective agents, acting through mechanisms that include scavenging free radicals and, crucially, inhibiting glutamate-induced excitotoxicity.[8][9] Some have shown direct antagonistic activity at NMDA and AMPA/kainate receptors.[8][10]
This document provides a comprehensive guide for neuroscience researchers to explore the therapeutic potential of this compound. We hypothesize that, based on its structural lineage, this compound may function as a glutamate receptor antagonist, offering neuroprotection against excitotoxic insults. The following sections detail the essential protocols for physicochemical characterization, in vitro neuroprotection assays, and electrophysiological validation, empowering researchers to systematically evaluate its mechanism of action and therapeutic promise.
Part 1: Foundational Physicochemical Characterization
Before embarking on biological assays, a thorough understanding of the compound's fundamental properties is paramount for ensuring experimental reproducibility and accurate data interpretation.
Solubility Assessment
A compound's solubility dictates its bioavailability and the feasibility of preparing stock solutions for in vitro and in vivo studies.[11] We recommend determining both kinetic and thermodynamic solubility.
Table 1: Solubility Testing Protocols
| Parameter | Protocol | Rationale |
| Kinetic Solubility | Nephelometry-based Assay: 1. Prepare a 10 mM stock solution in 100% DMSO. 2. In a 96-well plate, serially dilute the stock solution in phosphate-buffered saline (PBS), pH 7.4. 3. Shake for 2 hours at room temperature. 4. Measure light scattering using a nephelometer.[11] | This high-throughput method is ideal for early-stage discovery, providing a rapid assessment of the concentration at which the compound precipitates from a DMSO stock into an aqueous buffer.[11] |
| Thermodynamic Solubility | Shake-Flask Method: 1. Add an excess of the solid compound to vials containing buffers of varying pH (e.g., 2.0, 4.5, 7.4). 2. Shake at a constant temperature (25°C or 37°C) for 24-48 hours to reach equilibrium. 3. Separate the undissolved solid via centrifugation or filtration. 4. Quantify the concentration of the dissolved compound in the supernatant using HPLC-UV.[11] | This method determines the true equilibrium solubility, which is a more accurate measure of a compound's intrinsic solubility and is crucial for formulation development.[11] |
Stability Analysis
Assessing the stability of this compound under various stress conditions is critical to ensure that the observed biological effects are attributable to the parent compound and not its degradants.[12][13]
Table 2: Stability Testing Protocols
| Condition | Protocol | Rationale |
| Solution Stability | 1. Prepare solutions of the compound in relevant biological media (e.g., cell culture medium, artificial cerebrospinal fluid). 2. Incubate at 37°C for various time points (e.g., 0, 2, 8, 24 hours). 3. Analyze the samples by HPLC to quantify the remaining parent compound. | This assesses the compound's stability under the conditions of the planned biological assays. |
| Forced Degradation | Expose the compound to stress conditions as per ICH guidelines (e.g., acid/base hydrolysis, oxidation, heat, photolysis).[11] Analyze degradation products by HPLC. | This helps to identify potential degradation pathways and products, which is important for long-term storage and formulation.[11] |
Part 2: In Vitro Neuroprotection and Mechanistic Assays
The core of our investigation lies in determining if this compound can protect neurons from excitotoxic death. We will use a well-established in vitro model of glutamate-induced toxicity.
Experimental Workflow
The following diagram outlines the general workflow for assessing the neuroprotective potential of the compound.
Caption: Workflow for In Vitro Neuroprotection Assay.
Detailed Protocols
2.2.1 Cell Culture
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a robust and widely used model for initial screening.[14] For more physiologically relevant data, primary cortical or hippocampal neurons from rodents can be used.[14][15]
-
Culture Conditions: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[15] For experiments, seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[15]
2.2.2 Neuroprotection Assay Protocol
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, based on solubility data). Prepare serial dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic (typically <0.1%).[15]
-
Pre-treatment: Remove the old medium from the cells and add the medium containing various concentrations of the test compound. Incubate for 2 to 24 hours.
-
Induction of Excitotoxicity: After pre-treatment, add a neurotoxic concentration of glutamate (e.g., 5-10 mM) or kainic acid to the wells (except for the control group). Incubate for a further 24 hours.
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.[15]
-
-
Assessment of Cell Membrane Integrity (LDH Assay):
-
Collect the cell culture supernatant.
-
Measure lactate dehydrogenase (LDH) release using a commercially available cytotoxicity assay kit, following the manufacturer's instructions.[15] Increased LDH release indicates loss of membrane integrity and cell death.
-
-
Assessment of Apoptosis (Caspase-3 Activity Assay):
-
Lyse the cells after treatment.
-
Measure caspase-3 activity using a fluorometric or colorimetric assay kit. An increase in caspase-3 activity is an indicator of apoptosis.[16]
-
Part 3: Electrophysiological Investigation of Target Engagement
To directly test the hypothesis that this compound acts on glutamate receptors, whole-cell patch-clamp electrophysiology is the gold standard.[17] This technique allows for the direct measurement of ion currents through specific receptors on a single neuron.
Experimental Workflow
Caption: Workflow for Patch-Clamp Electrophysiology.
Detailed Protocol
-
Acute Brain Slice Preparation:
-
Anesthetize and decapitate a rodent according to approved institutional protocols.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Cut 300-400 µm thick coronal or sagittal slices of a brain region rich in glutamate receptors, such as the hippocampus, using a vibratome.[18]
-
Allow slices to recover in carbogenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.[18]
-
-
Whole-Cell Recording:
-
Transfer a slice to the recording chamber on a microscope stage, continuously perfused with carbogenated aCSF.
-
Visualize a neuron (e.g., a CA1 pyramidal neuron) using DIC microscopy.
-
Using a glass micropipette filled with an appropriate internal solution, form a high-resistance (>1 GΩ) seal with the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
-
Pharmacological Protocol:
-
Hold the neuron at a negative potential (e.g., -70 mV) in voltage-clamp mode to isolate inward currents. Include antagonists for NMDA receptors (e.g., AP5) and GABA receptors (e.g., picrotoxin) in the aCSF to isolate AMPA/kainate receptor-mediated currents.
-
Establish a baseline response by briefly puffing a known concentration of an agonist (e.g., AMPA or kainate) onto the neuron and recording the resulting inward current. Repeat this at regular intervals.
-
Bath-apply this compound at a desired concentration.
-
Continue to puff the agonist and record the currents. A reduction in the current amplitude in the presence of the test compound indicates an antagonistic effect.
-
Perform a washout by perfusing with aCSF lacking the test compound and observe if the current amplitude recovers to baseline levels.
-
Data Interpretation and Future Directions
-
Neuroprotection: A dose-dependent increase in cell viability (MTT) and a decrease in cell death (LDH, caspase-3) in the presence of this compound would strongly suggest a neuroprotective effect against glutamate excitotoxicity.
-
Electrophysiology: A reversible, dose-dependent reduction in AMPA- or kainate-evoked currents would confirm that the compound acts as an antagonist at these receptors. Further experiments can be designed to determine if the antagonism is competitive or non-competitive.
-
Next Steps: If promising results are obtained, subsequent studies could involve:
By following these detailed protocols, researchers can systematically unravel the neuropharmacological profile of this compound, potentially validating a new lead compound for the treatment of devastating neurological conditions.
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Application Notes and Protocols for the Derivatization of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid in Medicinal Chemistry
Introduction: The Privileged Scaffold of Tetrahydroisoquinoline
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of natural products and synthetic drugs.[1][2] THIQ-based compounds exhibit a wide spectrum of biological activities, including antitumor, antibacterial, anti-HIV, and anti-inflammatory properties.[1][3] The constrained bicyclic structure of the THIQ core allows for the precise spatial orientation of functional groups, making it an ideal template for designing ligands that can interact with high specificity and affinity to diverse biological targets.[1][2]
The specific molecule, 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, represents a particularly versatile starting material for the construction of compound libraries for drug discovery. Its structure incorporates three key points for chemical diversification: the secondary amine at the 2-position, the carboxylic acid at the 1-position, and the bromine atom at the 6-position on the aromatic ring. Each of these sites can be selectively modified to explore the chemical space around the core scaffold, enabling detailed structure-activity relationship (SAR) studies.[1][4] This guide provides an in-depth exploration of the derivatization strategies for this scaffold, complete with detailed protocols and the scientific rationale behind the experimental choices.
Strategic Derivatization of the THIQ Core
The derivatization of this compound can be systematically approached by targeting its three reactive centers. The choice of which position to modify and in what sequence is a critical aspect of the synthetic strategy, often dictated by the desired final compound and the compatibility of the functional groups.
Caption: Key derivatization points on the THIQ scaffold.
Part 1: Modification of the Secondary Amine (N-Derivatization)
The secondary amine at the 2-position is a key site for modification, as substituents at this position can significantly influence the molecule's interaction with biological targets. N-alkylation and N-acylation are the two most common strategies employed.
Protocol 1: Reductive N-Alkylation
Reductive amination is a powerful and mild method for N-alkylation, proceeding through the in-situ formation and reduction of an iminium ion.[5] This one-pot procedure is highly efficient for generating diverse libraries of N-alkylated THIQs.[5][6]
Scientific Rationale: This method avoids the use of harsh alkylating agents and often proceeds under neutral or mildly acidic conditions, which is beneficial for substrates with sensitive functional groups. The use of a Hantzsch ester as a reducing agent in conjunction with a boronic acid catalyst provides a metal-free and operationally simple approach.[5][6] The boronic acid acts as a Lewis acid, activating the carbonyl group of the aldehyde for condensation with the secondary amine.[5]
Experimental Protocol:
-
Reaction Setup: To a 15 mL reaction tube, add this compound (1.0 equiv., 0.5 mmol), the desired aldehyde or ketone (1.0 equiv., 0.5 mmol), Hantzsch ester (3.5 equiv., 1.75 mmol), and 3-trifluoromethylphenylboronic acid (25 mol%, 0.125 mmol).[6]
-
Solvent Addition: Add 2 mL of 1,2-dichloroethane (DCE) to the reaction tube.[6]
-
Reaction Execution: Seal the reaction tube and place it in a preheated oil bath at 60 °C. Stir the reaction mixture for 12 hours.[6]
-
Monitoring: Track the reaction's progress using thin-layer chromatography (TLC) with a suitable eluent system (e.g., petroleum ether/ethyl acetate).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate to isolate the N-alkylated product.
Protocol 2: N-Acylation (Amide Bond Formation)
N-acylation introduces an amide bond, which can act as a hydrogen bond donor and acceptor, significantly altering the compound's physicochemical properties and biological activity. This can be achieved by reacting the THIQ with a carboxylic acid using a suitable coupling agent.
Scientific Rationale: The direct condensation of a carboxylic acid and an amine to form an amide is an energetically unfavorable process. Coupling agents are used to activate the carboxylic acid, converting the hydroxyl group into a better leaving group.[7] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that generates an active ester in situ, leading to rapid amide bond formation with minimal side reactions and racemization.[8][9] A non-nucleophilic base like DIPEA (N,N-diisopropylethylamine) is used to deprotonate the carboxylic acid and the amine hydrochloride, if used.[10]
Experimental Protocol:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired carboxylic acid (1.1 equiv.) and HATU (1.1 equiv.) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: Add DIPEA (2.5 equiv.) to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.0 equiv.) in DMF to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.
Part 2: Modification of the Carboxylic Acid (C1-Derivatization)
The carboxylic acid at the 1-position provides a handle for introducing a variety of functional groups through esterification or amide coupling, which can modulate the compound's polarity, solubility, and interactions with biological targets.
Protocol 3: Amide Coupling at the C1-Position
To selectively form an amide at the C1-carboxylic acid without affecting the N2-amine, the amine must first be protected. A tert-butyloxycarbonyl (Boc) group is a common choice for amine protection due to its stability under a wide range of conditions and its facile removal under acidic conditions.[11]
Caption: Workflow for selective C1-amide formation.
Experimental Protocol:
Step 1: N-Boc Protection
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a 1:1 mixture of 1,4-dioxane and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 equiv.) to the solution.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) portion-wise while stirring vigorously.
-
Reaction Execution: Stir the mixture at room temperature overnight.
-
Work-up: Acidify the mixture to pH 2-3 with 1M HCl. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield N-Boc-6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which can often be used in the next step without further purification.
Step 2: Amide Coupling
Follow Protocol 2, using the N-Boc protected intermediate from Step 1 as the carboxylic acid component and the desired primary or secondary amine as the nucleophile.
Step 3: N-Boc Deprotection
-
Reaction Setup: Dissolve the N-Boc protected amide (1.0 equiv.) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA, 10-20 equiv.) dropwise at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution). Extract the product, dry the organic layer, and concentrate.
-
Purification: Purify the final amide product by column chromatography or recrystallization.
Part 3: Modification of the Aromatic Ring (C6-Derivatization)
The bromine atom at the 6-position is a versatile handle for introducing a wide array of aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for extensive exploration of SAR by modifying the steric and electronic properties of this region of the molecule.
Protocol 4: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[12][13] It involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[12]
Scientific Rationale: The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.[12][14] For this transformation, it is often advantageous to protect the N-H and carboxylic acid functionalities to prevent interference with the catalytic cycle. Esterification of the carboxylic acid is a common strategy.
Experimental Protocol:
Step 1: Esterification of the Carboxylic Acid (if necessary)
-
The carboxylic acid can be converted to a methyl or ethyl ester using standard Fischer esterification conditions (refluxing in the corresponding alcohol with a catalytic amount of strong acid like H₂SO₄).[15]
Step 2: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vessel, add the N-protected, C1-esterified 6-bromo-THIQ derivative (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[12][14]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).[12]
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100 °C for 4-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Step 3: Deprotection
-
Subsequent hydrolysis of the ester (e.g., with LiOH or NaOH) and removal of the N-protecting group (as described in Protocol 3) will yield the final derivatized product.
Data Summary and Characterization
The successful synthesis of derivatives should be confirmed by standard analytical techniques.
| Derivatization Strategy | Typical Reagents | Key Analytical Techniques | Expected Outcome |
| N-Alkylation | Aldehyde/Ketone, Hantzsch Ester, Boronic Acid | ¹H NMR, ¹³C NMR, LC-MS | Appearance of new signals corresponding to the alkyl group; Mass increase. |
| N-Acylation | Carboxylic Acid, HATU, DIPEA | ¹H NMR, ¹³C NMR, LC-MS, IR | Appearance of amide proton signal and carbonyl stretch; Mass increase. |
| C1-Amide Coupling | Amine, HATU, DIPEA (after N-protection) | ¹H NMR, ¹³C NMR, LC-MS, IR | Disappearance of carboxylic acid proton, appearance of amide proton; Mass increase. |
| C6-Suzuki Coupling | Arylboronic Acid, Pd Catalyst, Base | ¹H NMR, ¹³C NMR, LC-MS | Disappearance of the bromo-aromatic pattern and appearance of new aryl signals; Mass increase. |
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry. The strategic and selective derivatization at the N2, C1, and C6 positions allows for the systematic exploration of the chemical space around this privileged scaffold. The protocols outlined in this guide provide robust and reproducible methods for generating diverse libraries of novel compounds, which are essential for the discovery of new therapeutic agents. Each protocol is based on well-established chemical principles, ensuring a high probability of success and providing a solid foundation for further optimization and drug development efforts.
References
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Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid? Chemistry Stack Exchange. Available at: [Link]
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Capparelli, E., et al. (2014). SAR studies on tetrahydroisoquinoline derivatives: the role of flexibility and bioisosterism to raise potency and selectivity toward P-glycoprotein. Journal of Medicinal Chemistry, 57(23), 9983-94. Available at: [Link]
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Coupling Reagents. Aapptec Peptides. Available at: [Link]
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Suzuki-Miyaura Coupling. Organic Synthesis. Available at: [Link]
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Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
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HATU/PyBOP coupling procedure question. Reddit. Available at: [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
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HATU, DIPEA Peptide Coupling Mechanism. YouTube. Available at: [Link]
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]
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Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. ResearchGate. Available at: [Link]
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Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. Available at: [Link]
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Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. Available at: [Link]
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Catalytic reductive N-alkylation of amines using carboxylic acids. Chemical Communications. Available at: [Link]
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Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. Available at: [Link]
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Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]
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Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid? ResearchGate. Available at: [Link]
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6-Bromo-2-((tert-butoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. PubChem. Available at: [Link]
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Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]
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Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. Available at: [Link]
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Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative. Semantic Scholar. Available at: [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
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Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. Organic Chemistry Portal. Available at: [Link]
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Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. ResearchGate. Available at: [Link]
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Quantitative Analysis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Advanced Analytical Techniques and Protocols
An Application Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of robust analytical methodologies for the precise and accurate quantification of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This compound is a key chiral intermediate in the synthesis of various pharmacologically active agents, particularly those targeting the central nervous system.[1] The inherent challenges in its analysis, stemming from its polar, amphiprotic nature and the critical importance of its stereochemistry, necessitate well-designed analytical strategies. This document details validated protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications, and chiral separation techniques. Additionally, a method for Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization is presented. Each protocol is grounded in established scientific principles and adheres to international validation standards, such as the ICH Q2(R2) guidelines, to ensure data integrity and reliability for research, development, and quality control purposes.[2][3]
Introduction: Analytical & Stereochemical Considerations
This compound is a substituted amino acid derivative built upon the tetrahydroisoquinoline (THIQ) scaffold. The THIQ nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[4][5][6] The analytical quantification of this specific molecule presents several key challenges that dictate the choice of methodology:
-
Polarity and Amphiprotic Nature: The presence of both a carboxylic acid (acidic) and a secondary amine (basic) group makes the molecule highly polar and water-soluble. This can lead to poor retention on traditional reversed-phase chromatography columns.[7] Method development must focus on managing ionization states to achieve good peak shape and retention.
-
Chirality: The C1 position is a stereocenter, meaning the compound exists as a pair of enantiomers. It is well-established that enantiomers of chiral drugs can have vastly different pharmacological and toxicological profiles.[8] Therefore, analytical methods that can distinguish and quantify individual enantiomers are often essential for drug development and safety assessment.[9][10]
-
Matrix Complexity: When quantifying the analyte in biological samples (e.g., plasma, tissue) or in the presence of other reagents from a synthetic mixture, high selectivity is required to distinguish it from interfering components.
This guide addresses these challenges by providing detailed protocols based on the most appropriate and powerful analytical techniques available.
Recommended Analytical Workflows
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for quantifying the analyte in relatively clean matrices, such as in drug substance or during reaction monitoring. The key to success is controlling the analyte's ionization to achieve reproducible retention and sharp, symmetrical peaks.
Causality of Method Design: A C18 reversed-phase column is selected for its versatility. To overcome the analyte's high polarity, an acidic mobile phase modifier (formic acid) is employed. This serves a dual purpose: it protonates the secondary amine group, making it consistently charged, and suppresses the deprotonation of the carboxylic acid group. This unified ionic state prevents peak tailing and improves retention on the nonpolar stationary phase. UV detection is suitable due to the aromatic ring system of the isoquinoline core.
Protocol 2.1: HPLC-UV Quantification
1. Chromatographic System:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Column Temperature: 30°C.
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Filter and degas both mobile phases before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm (or optimal wavelength determined by UV scan).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 10.0 50 50 12.0 5 95 14.0 5 95 14.1 95 5 | 18.0 | 95 | 5 |
4. System Suitability:
-
Prepare a standard solution of the analyte (e.g., 10 µg/mL).
-
Perform six replicate injections.
-
Acceptance Criteria: Relative Standard Deviation (RSD) for peak area and retention time should be ≤ 2.0%. Tailing factor should be between 0.8 and 1.5.
Caption: Workflow for HPLC-UV Analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical applications (e.g., pharmacokinetics) or trace-level quantification, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity.[11]
Causality of Method Design: The same chromatographic principles as HPLC-UV apply. The method is coupled to a triple quadrupole mass spectrometer. Electrospray Ionization (ESI) is the ideal ionization source as it is well-suited for polar, pre-charged molecules in a liquid stream. The secondary amine is readily protonated in the acidic mobile phase, making ESI in positive ion mode highly efficient. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This process is highly specific and virtually eliminates matrix interference.
Protocol 2.2: LC-MS/MS Quantification
1. LC-MS/MS System:
-
LC System: UPLC or HPLC system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
-
Chromatographic conditions: Use the same column and mobile phase as in Protocol 2.1, but a lower flow rate (e.g., 0.4 mL/min) and smaller column dimensions (e.g., 2.1 x 50 mm, 1.8 µm) may be used for better sensitivity.
2. Mass Spectrometer Parameters (Example):
-
Ionization Mode: ESI, Positive.
-
Precursor Ion [M+H]⁺: m/z 270.0/272.0 (for Br isotopes).
-
MRM Transitions:
- Quantifier: e.g., 270.0 → 224.0 (loss of HCOOH).
- Qualifier: e.g., 270.0 → 192.0 (loss of C₂H₄O₂).
-
Note: Precursor and product ions must be optimized experimentally on the specific instrument.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
3. Internal Standard (IS):
-
A stable isotope-labeled version of the analyte is the ideal IS. If unavailable, a structurally similar compound with a different mass can be used. The IS corrects for variations in sample preparation and instrument response.
Caption: LC-MS/MS Workflow with MRM.
Chiral Separation by HPLC
To quantify the individual enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds, including THIQ derivatives.[8]
Causality of Method Design: Chiral recognition on polysaccharide-based columns (e.g., cellulose or amylose derivatives) occurs through a combination of interactions like hydrogen bonding, dipole-dipole, and steric hindrance. The analyte enantiomers fit differently into the chiral pockets of the stationary phase, leading to different retention times and thus, separation.
Protocol 2.3: Chiral HPLC Separation
1. Chromatographic System:
-
HPLC System: Standard HPLC-UV system.
-
Column: Chiral Stationary Phase Column (e.g., Chiralpak AD or Chiralcel OD, 4.6 x 250 mm, 5 µm).
2. Mobile Phase:
-
Typical Mobile Phases: Mixtures of Hexane/Isopropanol or Methanol/Acetonitrile, often with a small amount of an additive like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds to improve peak shape.
-
Starting Condition: Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
-
Note: Chiral method development often requires screening different solvents and columns.
3. Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative but is not directly applicable due to the analyte's low volatility and thermal instability.[12] A chemical derivatization step is mandatory to convert the polar functional groups into nonpolar, volatile moieties.[13]
Causality of Method Design: Derivatization is essential to make the analyte suitable for GC. A two-step process is often effective for amino acids: (1) Esterification of the carboxylic acid group (e.g., with methanolic HCl) followed by (2) Acylation of the amine and any other active hydrogens (e.g., with PFPA - pentafluoropropionic anhydride).[14] This creates a volatile and thermally stable derivative that can be analyzed by GC-MS.
Protocol 2.4: GC-MS following Derivatization
1. Derivatization:
-
Step 1 (Esterification): Evaporate a known amount of the sample to dryness. Add 100 µL of 2M HCl in Methanol. Heat at 80°C for 60 minutes.[14] Evaporate the reagent under a stream of nitrogen.
-
Step 2 (Acylation): To the dried residue, add 50 µL of ethyl acetate and 50 µL of PFPA. Heat at 60°C for 30 minutes. Evaporate the excess reagent and reconstitute in a suitable solvent (e.g., toluene).
2. GC-MS System:
-
GC-MS System: Standard GC with a mass selective detector.
-
Column: A nonpolar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 280°C at 10°C/min.
-
Ionization Mode: Electron Ionization (EI), 70 eV.
Sample Preparation Protocols
Proper sample preparation is critical for accurate and reproducible results by removing interferences and protecting the analytical column.[15]
Caption: Sample Preparation Workflows.
Protocol 3.1: For Simple Matrices (e.g., Drug Substance)
-
Accurately weigh a small amount of the sample.
-
Dissolve in a suitable diluent (e.g., Mobile Phase A or a Water/Acetonitrile mixture).
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[15]
Protocol 3.2: Protein Precipitation for Biological Matrices
This protocol is effective for removing the bulk of proteins from plasma or serum samples.[11]
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add the internal standard.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to an HPLC vial for analysis.
Method Validation Strategy
All quantitative methods must be validated to prove they are suitable for their intended purpose. Validation should be performed according to established guidelines, such as ICH Q2(R2).[2][3]
Core Validation Parameters: [16][17]
| Parameter | Description | Typical Acceptance Criteria (for Assay) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix components). | Peak purity analysis (DAD), no interfering peaks at the analyte's retention time in blank/placebo samples. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have suitable precision, accuracy, and linearity. | Typically 80% to 120% of the target concentration. |
| Accuracy | The closeness of the test results to the true value. Assessed by spike recovery studies at multiple levels. | Recovery between 98.0% and 102.0%. |
| Precision | The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | RSD ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; Precision (RSD) ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | System suitability parameters remain within acceptance criteria. |
Conclusion
The successful quantification of this compound requires a thoughtful approach tailored to the specific analytical objective. For routine analysis of bulk material, a validated reversed-phase HPLC-UV method provides a reliable and cost-effective solution. For trace-level quantification in complex biological matrices, a more sensitive and selective LC-MS/MS method is indispensable. When stereochemistry is a critical quality attribute, chiral HPLC methods are necessary to resolve and quantify the individual enantiomers. The protocols and validation strategies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to generate high-quality, reliable, and defensible analytical data.
References
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Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021). MDPI. Available at: [Link]
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A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. (n.d.). World Journal of Pharmaceutical Research. Available at: [Link]
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Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. (n.d.). J-Stage. Available at: [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. Available at: [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: [Link]
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HPLC Sample Preparation. (n.d.). Organomation. Available at: [Link]
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Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. (2023). MDPI. Available at: [Link]
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Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. (2010). PubMed. Available at: [Link]
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Chiral capillary electrophoresis-mass spectrometry of tetrahydroisoquinoline-derived neurotoxins: observation of complex stereoisomerism. (2011). PubMed. Available at: [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. Available at: [Link]
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Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Available at: [Link]
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Validation of Analytical Procedures Q2(R2). (2023). ICH. Available at: [Link]
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Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. (2022). PubMed Central. Available at: [Link]
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Strategies to Enable and Simplify HPLC Polar Compound Separation. (n.d.). Technology Networks. Available at: [Link]
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Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. (2023). RSC Publishing. Available at: [Link]
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Quantification of Fumaria officinalis isoquinoline alkaloids by nonaqueous capillary electrophoresis-electrospray ion trap mass spectrometry. (2006). PubMed. Available at: [Link]
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HPLC/MS - sample preparation for a mix of polar and non-polar compounds. (2021). Reddit. Available at: [Link]
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HPLC Analysis of Very Polar Compounds in Bioanalysis. (2013). LCGC International. Available at: [Link]
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Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). MDPI. Available at: [Link]
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Benzylisoquinoline alkaloid analysis using high-resolution Orbitrap LC-MSn. (n.d.). ResearchGate. Available at: [Link]
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Determination of tetrahydroisoquinoline alkaloids in biological materials with high performance liquid chromatography. (1995). Semantic Scholar. Available at: [Link]
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Isolation, characterization and UPLC-DAD based quantification of antiplasmodial isoquinoline alkaloids from Cissampelos pareira. (2022). ChemRxiv. Available at: [Link]
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The chemical structures of the quantified isoquinoline alkaloids... (n.d.). ResearchGate. Available at: [Link]
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6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid. (n.d.). MySkinRecipes. Available at: [Link]
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Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. (2018). PMC - NIH. Available at: [Link]
- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (2014). Google Patents.
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6-Bromo-1,2,3,4-tetrahydroisoquinoline. (n.d.). PubChem. Available at: [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. Available at: [Link]
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Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative. (2023). Semantic Scholar. Available at: [Link]
-
Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). PMC - PubMed Central. Available at: [Link]
-
Analytical Methods. (2011). Sci-Hub. Available at: [Link]
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Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). MDPI. Available at: [Link]
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Synthesis of (+)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid, a Diastereoselective Approach. (2018). ResearchGate. Available at: [Link]
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Application Note: A High-Throughput Screening Workflow for the Biological Characterization of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] THIQ derivatives have been reported to exhibit diverse pharmacological effects, including antitumor, antihypertensive, anti-inflammatory, and neurotropic properties, often by modulating the activity of key enzymes and receptors.[1][2] The novel compound, 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, represents an unexplored iteration of this valuable scaffold. The introduction of a bromine atom at the 6-position and a carboxylic acid at the 1-position offers unique physicochemical properties that may confer novel biological activities.
This application note provides a comprehensive, tiered experimental workflow for the initial biological characterization of this compound. The proposed strategy is designed to efficiently screen for potential bioactivity across two major drug target classes—proteases and G-protein coupled receptors (GPCRs)—and to establish a foundation for more advanced structure-activity relationship (SAR) studies.
Section 1: Pre-Screening Compound Characterization
Before initiating any biological screening, it is imperative to characterize the fundamental physicochemical properties of the test compound. These preliminary studies prevent common artifacts and ensure the reliability of screening data. Poor solubility, for instance, is a leading cause of false negatives and positives in high-throughput screening (HTS).[3]
Kinetic Solubility Assessment
Rationale: This assay provides a rapid determination of the compound's solubility in aqueous buffer, which is critical for preparing stock solutions and defining the top concentration for biological assays. Nephelometry, which measures light scattering from suspended particles, offers a high-throughput method for this assessment.[3]
Protocol: High-Throughput Nephelometric Solubility Assay
-
Compound Stock Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the compound stock in DMSO to create a range of concentrations (e.g., 10 mM down to ~5 µM).
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a clear 96- or 384-well assay plate.
-
Aqueous Addition: Add aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well, ensuring the final DMSO concentration is low and consistent (typically ≤1%).
-
Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility limit is the concentration at which a significant increase in light scattering is observed, indicating precipitation.
Chemical Stability Assessment
Rationale: Evaluating the stability of the compound in the assay buffer over time is crucial to ensure that the observed biological effect is due to the compound itself and not a degradation product. This can be assessed using High-Performance Liquid Chromatography (HPLC).
Protocol: HPLC-Based Stability Assay
-
Sample Preparation: Prepare a solution of the test compound in the intended biological assay buffer at the highest desired concentration (e.g., 100 µM).
-
Time Zero (T=0) Sample: Immediately inject an aliquot of the solution onto an HPLC system equipped with a suitable column (e.g., C18) and UV detector. Record the peak area of the parent compound.
-
Incubation: Incubate the remaining solution under the same conditions as the planned biological assay (e.g., 37°C for 2 hours).
-
Time Point (T=x) Sample: After the incubation period, inject a second aliquot onto the HPLC and record the peak area of the parent compound.
-
Data Analysis: Compare the peak area at T=x to the peak area at T=0. A significant decrease (>10-15%) in the parent peak area suggests instability.
| Parameter | Method | Purpose | Desired Outcome |
| Kinetic Solubility | Nephelometry | Determine the concentration at which the compound precipitates in aqueous buffer. | Soluble at the highest screening concentration (e.g., >100 µM). |
| Chemical Stability | HPLC | Assess degradation of the compound in assay buffer over the experiment's duration. | >85% of parent compound remains after incubation. |
Section 2: Tiered Screening Strategy
A tiered or cascaded screening approach is an efficient method to identify and validate bioactive compounds. This strategy uses a broad, high-throughput primary assay to identify initial "hits," which are then subjected to more detailed secondary assays to confirm activity and elucidate the mechanism of action.
Caption: Tiered screening workflow for compound characterization.
Section 3: Primary Screening Assay Protocols
Based on the known activities of the THIQ scaffold, two primary assays are proposed: a generic protease inhibition assay and a cell-based GPCR modulation assay.
Protocol: Fluorometric Protease Inhibition Assay (Generic)
Rationale: Many THIQ derivatives are known to be enzyme inhibitors.[4] A generic protease assay using a well-characterized enzyme like trypsin or caspase-3 provides a robust starting point. This protocol is based on the cleavage of a fluorogenic substrate, which releases a fluorescent molecule, leading to a quantifiable signal. An inhibitor will prevent this cleavage, resulting in a reduced signal.[5]
Materials:
-
Enzyme: Bovine Trypsin or recombinant human Caspase-3.
-
Substrate: Nα-Benzoyl-L-arginine 7-amido-4-methylcoumarin hydrochloride (BAPTA-AMC) for Trypsin, or Ac-DEVD-AMC for Caspase-3.
-
Assay Buffer: Tris-HCl buffer (pH 8.0) with CaCl₂ for Trypsin; HEPES buffer (pH 7.4) with DTT for Caspase-3.
-
Positive Control Inhibitor: A known inhibitor for the chosen enzyme (e.g., TLCK for Trypsin, Ac-DEVD-CHO for Caspase-3).
-
Test Compound: this compound.
-
Plate: Black, opaque 96- or 384-well microplate.
-
Instrumentation: Fluorescence plate reader.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents in the appropriate assay buffer. The final concentration of enzyme and substrate should be optimized to be at or below the Michaelis constant (Km) to maximize sensitivity to inhibitors.
-
Plate Layout: Designate wells for:
-
Blank: Buffer only.
-
Negative Control (100% Activity): Enzyme + Substrate + DMSO (vehicle).
-
Positive Control (0% Activity): Enzyme + Substrate + Positive Control Inhibitor.
-
Test Compound: Enzyme + Substrate + Test Compound at various concentrations.
-
-
Compound and Enzyme Addition: Add 25 µL of assay buffer to all wells. Add 25 µL of 4x concentrated test compound or control solutions to the appropriate wells.
-
Enzyme Incubation: Add 25 µL of 4x concentrated enzyme solution to all wells except the blank. Mix gently and incubate for 15-30 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of 4x concentrated substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well is 100 µL.
-
Signal Detection: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence kinetically over 30-60 minutes using excitation/emission wavelengths appropriate for AMC (Ex/Em ≈ 380/460 nm).[6]
Protocol: Cell-Based GPCR Calcium Mobilization Assay
Rationale: The THIQ scaffold is present in many CNS-active agents, which frequently target GPCRs. A calcium mobilization assay is a common and effective method for screening compounds that modulate GPCRs coupled to the Gq signaling pathway. Activation of these receptors leads to the release of intracellular calcium, which can be detected by a calcium-sensitive fluorescent dye.
Caption: Simplified Gq signaling pathway leading to calcium mobilization.
Materials:
-
Cell Line: A cell line endogenously expressing a Gq-coupled receptor, or a host cell line (e.g., HEK293, CHO) stably transfected with a specific Gq-coupled receptor.
-
Cell Culture Medium: As required for the specific cell line (e.g., DMEM with 10% FBS).
-
Calcium-Sensitive Dye: Fluo-4 AM or a similar dye from a commercial kit (e.g., FLIPR Calcium Assay Kit).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Positive Control: A known agonist for the target receptor.
-
Test Compound: this compound.
-
Plate: Black, clear-bottom 96- or 384-well cell culture plates.
-
Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or a plate reader with an integrated liquid handling system.
Step-by-Step Methodology:
-
Cell Plating: Seed the cells into the black, clear-bottom microplates at an optimized density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: The next day, remove the culture medium. Add the calcium-sensitive dye loading solution (prepared according to the manufacturer's instructions in assay buffer) to each well.
-
Incubation: Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.
-
Compound Plate Preparation: In a separate plate, prepare 5x concentrated serial dilutions of the test compound and controls in assay buffer.
-
Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. Program the instrument to:
-
Read a baseline fluorescence for 10-20 seconds.
-
Add the compound/control solutions from the compound plate to the cell plate.
-
Immediately and continuously measure the change in fluorescence for 2-3 minutes.
-
-
Data Analysis: An agonistic "hit" is identified by a rapid increase in fluorescence intensity immediately following compound addition. An antagonistic effect would be tested by pre-incubating with the test compound before adding a known agonist.
Section 4: Data Analysis and Interpretation
Primary Data Analysis
For the protease inhibition assay, data should be converted to percent inhibition using the following formula:
% Inhibition = 100 x (1 - [(Signal_Test - Signal_Blank) / (Signal_Negative - Signal_Blank)])
For the calcium mobilization assay, the response is typically measured as the maximum peak fluorescence minus the baseline fluorescence.
Assay Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and reliability of a high-throughput assay. It measures the separation between the positive and negative control signals relative to their variability.
Z' = 1 - [(3σ_p + 3σ_n) / |μ_p - μ_n|]
Where:
-
σ_p and σ_n are the standard deviations of the positive and negative controls.
-
μ_p and μ_n are the means of the positive and negative controls.
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent assay, suitable for HTS. |
| 0 to 0.5 | Marginal assay, may require optimization. |
| < 0 | Unacceptable assay, signals of controls overlap. |
This interpretation is based on the guidelines proposed by Zhang et al. (1999).
Secondary Assay: Dose-Response and IC₅₀/EC₅₀ Determination
Primary hits should be re-tested in a dose-response format (typically an 8- to 12-point concentration curve) to confirm their activity and determine potency. The resulting data are plotted with compound concentration on the x-axis (log scale) and percent inhibition or activation on the y-axis. A sigmoidal curve is fitted to the data to calculate the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).
Section 5: Conclusion and Next Steps
This application note outlines a robust and logical workflow for the initial biological screening of this compound. By first ensuring compound quality through solubility and stability testing, and then employing a tiered screening cascade targeting high-value protease and GPCR classes, researchers can efficiently identify and validate potential biological activities. Positive hits from this workflow would warrant further investigation, including screening against broader panels of proteases or GPCRs, performing orthogonal assays to confirm the mechanism of action, and initiating medicinal chemistry efforts to explore the structure-activity relationship of this promising scaffold.
References
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BIT 479/579 High-throughput Discovery. Z-factors. [Link]
-
Li, Y., et al. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. STAR Protocols. [Link]
-
GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. [Link]
-
Bio-protocol. (2015). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 5(1). [Link]
-
ACS Omega. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. [Link]
-
European Journal of Medicinal Chemistry. (2018). Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. [Link]
-
DIFF Biotech. (2024). How to achieve high throughput in protease inhibitor screening? [Link]
-
PubMed. (2024). Design, synthesis, and mechanism study of novel tetrahydroisoquinoline derivatives as antifungal agents. Molecular Diversity. [Link]
-
BellBrook Labs. From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]
-
Wikipedia. Z-factor. [Link]
-
ResearchGate. (2021). (PDF) Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. [Link]
-
Caers, J., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (86), e51516. [Link]
-
PMC. (2018). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. [Link]
-
Crystal Pharmatech. Stability and Solubility Studies. [Link]
- Google Patents. (2014). Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]
-
JoVE. (2022). Characterization of G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. [Link]
-
Creative Bioarray. Ca2+ Mobilization Assay. [Link]
-
ResearchGate. (2025). Discovery solubility measurement and assessment of small molecules with drug development in mind. [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]
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The Strategic Utility of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid in Modern Organic Synthesis
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and pharmacologically active agents. This guide provides an in-depth exploration of a particularly versatile building block: 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid . We will detail its synthesis and, more importantly, its strategic application in the construction of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and detailed, actionable protocols for its derivatization through modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and amide bond formations.
Introduction: The Significance of the THIQ Scaffold
The tetrahydroisoquinoline motif is a cornerstone in the development of therapeutics, particularly those targeting the central nervous system (CNS). Its rigid, bicyclic structure is present in a wide array of natural products and synthetic compounds with diverse biological activities, including antitumor, antihypertensive, antipsychotic, and antiarrhythmic properties.[1][2] The value of this compound lies in its trifunctional nature: a secondary amine, a carboxylic acid, and an aryl bromide. This unique combination allows for sequential and orthogonal derivatization, making it an ideal starting point for the creation of diverse chemical libraries for drug discovery.
The bromine atom at the 6-position is strategically placed for modification via modern cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, or alkyl groups. The carboxylic acid at the 1-position provides a handle for extension, commonly through amide bond formation, allowing for the incorporation of peptide fragments or other functionalities. Finally, the secondary amine at the 2-position can be functionalized through alkylation or acylation to further modulate the molecule's properties.
Synthesis of the Building Block
A robust and scalable synthesis of this compound is essential for its use as a building block. A well-documented four-step synthesis starting from 3-bromophenylacetonitrile provides an efficient route.[2]
Protocol 1: Synthesis of this compound
This protocol is adapted from patent literature, providing a scalable, four-step synthesis.[2]
Step 1: Reduction of 3-Bromophenylacetonitrile to 3-Bromophenethylamine
-
Reagents: 3-bromophenylacetonitrile, Raney Nickel, Methanol or Ethanol, Hydrogen gas.
-
Procedure: In a suitable hydrogenation vessel, dissolve 3-bromophenylacetonitrile in methanol or ethanol. Add Raney Nickel as the catalyst. Pressurize the vessel with hydrogen gas and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS). Filter the catalyst and concentrate the filtrate under reduced pressure to obtain 3-bromophenethylamine.
Step 2: Amidation to Methyl 3-bromophenethylcarbamate
-
Reagents: 3-Bromophenethylamine, Methyl Chloroformate, a suitable base (e.g., Triethylamine), an organic solvent (e.g., Dichloromethane).
-
Procedure: Dissolve 3-bromophenethylamine and triethylamine in dichloromethane and cool the mixture to 0 °C. Slowly add methyl chloroformate and allow the reaction to warm to room temperature. Stir until completion, then wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-bromophenethylcarbamate.
Step 3: Ring Closure to 6-Bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
-
Reagents: Methyl 3-bromophenethylcarbamate, 2-Oxoacetic acid (Glyoxylic acid), Concentrated Sulfuric Acid, Tetrahydrofuran (THF).
-
Procedure: Dissolve methyl 3-bromophenethylcarbamate and glyoxylic acid in THF. Carefully add concentrated sulfuric acid while maintaining a controlled temperature. Stir the reaction mixture at a temperature between 0-60 °C until the cyclization is complete. Quench the reaction with water and extract the product with a suitable organic solvent. Dry and concentrate the organic layer.
Step 4: Hydrolysis to this compound
-
Reagents: 6-Bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, Sulfuric Acid (5-10 M).
-
Procedure: Add the product from Step 3 to an aqueous solution of sulfuric acid (e.g., 8 M). Reflux the mixture for approximately 6 hours.[2] After completion, cool the reaction and adjust the pH to 7 with a base like sodium bicarbonate to precipitate the product. Filter the solid, wash with water, and dry to obtain the final product.
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | 3-Bromophenylacetonitrile | Raney Ni, H₂ | 3-Bromophenethylamine | High |
| 2 | 3-Bromophenethylamine | Methyl Chloroformate, Et₃N | Methyl 3-bromophenethylcarbamate | High |
| 3 | Methyl 3-bromophenethylcarbamate | Glyoxylic acid, H₂SO₄ | 6-Bromo-2-methoxycarbonyl-THIQ-1-carboxylic acid | Good |
| 4 | 6-Bromo-2-methoxycarbonyl-THIQ-1-carboxylic acid | 8 M H₂SO₄ | This compound | ~72%[2] |
Diagram 1: Synthetic Pathway
Caption: Four-step synthesis of the target building block.
Application in C-C Bond Formation: The Suzuki-Miyaura Coupling
The aryl bromide at the 6-position is a prime handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl moieties, which is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).
Causality Behind Experimental Choices:
-
Protection: The secondary amine and carboxylic acid are often protected prior to the coupling reaction to prevent side reactions. The amine is typically protected as a Boc-carbamate, and the carboxylic acid as a methyl or ethyl ester.
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. Systems like Pd(PPh₃)₄ or a combination of a Pd(II) source like PdCl₂(dppf) with a phosphine ligand are commonly used.[3] The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: A base, such as sodium or potassium carbonate, is required to activate the boronic acid for transmetalation.[4]
-
Solvent: A biphasic solvent system (e.g., Toluene/Water or Dioxane/Water) is often employed to dissolve both the organic substrate and the inorganic base.[3]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods for similar substrates.[3][5] It is recommended to first protect the amine (e.g., as N-Boc) and esterify the carboxylic acid.
Materials:
-
N-Boc-6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid methyl ester (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.05-0.1 equiv)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 4:1 Toluene/Water or Dioxane/Water)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the N-Boc protected bromo-THIQ ester, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture via syringe, followed by the palladium catalyst.
-
Reaction Execution: Heat the mixture with vigorous stirring (typically at 80-100 °C) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Deprotection (if required): The N-Boc group can be removed under acidic conditions (e.g., TFA in DCM), and the ester can be hydrolyzed with a base like LiOH or NaOH.
Diagram 2: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Application in C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 6-position of the THIQ core. This provides access to a diverse array of 6-amino-THIQ derivatives, which are of significant interest in medicinal chemistry.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich ligands such as Xantphos or BINAP are often preferred as they promote both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[6][7]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used, although other bases like cesium carbonate (Cs₂CO₃) may be employed for more sensitive substrates.[6][7]
-
Inert Conditions: The palladium(0) catalyst is oxygen-sensitive, necessitating the use of Schlenk techniques or a glovebox to maintain an inert atmosphere.[6]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the amination of related 6-bromoquinoline systems.[6] As with the Suzuki coupling, prior protection of the THIQ amine and carboxylic acid is highly recommended.
Materials:
-
N-Boc-6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid methyl ester (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Phosphine ligand (e.g., Xantphos, 0.04 equiv)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.
-
Reagent Addition: Add the N-Boc protected bromo-THIQ ester and the desired amine.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture (typically 90-110 °C) for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter it through a pad of celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product using flash column chromatography.
-
Deprotection: If necessary, deprotect the N-Boc group and the ester as described in Protocol 2.
Diagram 3: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Derivatization of the Carboxylic Acid: Amide Coupling
The carboxylic acid at the C-1 position is a versatile handle for introducing a wide range of substituents via amide bond formation. This is a fundamental reaction in medicinal chemistry, often used to link the core scaffold to amino acids, peptides, or other amine-containing fragments.[8]
Causality Behind Experimental Choices:
-
Coupling Reagents: To facilitate amide bond formation, the carboxylic acid must be activated. Common coupling reagents include carbodiimides like EDC (often used with NHS) or uronium salts like HATU.[9][10] HATU is particularly effective for sterically hindered couplings and for minimizing racemization at the C-1 position.[9]
-
Base: A non-nucleophilic organic base, such as DIPEA or triethylamine, is required to neutralize the acid formed during the reaction and to deprotonate the amine component.[9]
-
Solvent: A polar aprotic solvent like DMF or DCM is typically used to dissolve the reactants.[11]
Protocol 4: General Procedure for HATU-Mediated Amide Coupling
This protocol provides a reliable method for coupling the carboxylic acid of the THIQ building block with a primary or secondary amine.[9]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.0-3.0 equiv)
-
Anhydrous DMF
Procedure:
-
Activation of Carboxylic Acid: In a flask under an inert atmosphere, dissolve the THIQ carboxylic acid and HATU in anhydrous DMF. Add DIPEA to the solution and stir the mixture at room temperature for 15-30 minutes. This pre-activation step forms the reactive OAt-ester.
-
Amine Coupling: Add the desired amine to the pre-activated mixture.
-
Reaction Execution: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine to remove excess reagents and byproducts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion
This compound is a high-value, trifunctional building block that enables rapid and diverse derivatization. By leveraging modern synthetic methods such as palladium-catalyzed cross-coupling and robust amide bond formation protocols, researchers can efficiently explore the chemical space around the privileged tetrahydroisoquinoline scaffold. The protocols and insights provided in this guide are intended to empower scientists in drug discovery and organic synthesis to fully exploit the potential of this versatile intermediate in the creation of novel and potent bioactive molecules.
References
-
MySkinRecipes. (n.d.). 6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, November 24). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
MDPI. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubMed. (2023, April 4). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15885183, 6-Bromo-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid Derivatives
Introduction: The Therapeutic Potential of Tetrahydroisoquinoline Scaffolds
The 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid scaffold represents a privileged structure in medicinal chemistry. This heterocyclic motif is a core component of numerous biologically active natural products and synthetic compounds. Derivatives of tetrahydroisoquinoline have shown a wide range of pharmacological activities, including antihypertensive, antipsychotic, and antiarrhythmic effects, often through modulation of central nervous system (CNS) targets.[1][2] The bromine substitution at the 6-position and the carboxylic acid at the 1-position provide key chemical handles for creating diverse libraries of compounds, making this scaffold particularly attractive for drug discovery campaigns.[3]
These application notes provide detailed protocols for high-throughput screening (HTS) of libraries of this compound derivatives against two major classes of drug targets: G protein-coupled receptors (GPCRs) and enzymes. The protocols are designed to be robust, reproducible, and amenable to automation, forming the foundation of a successful hit-finding campaign.[4][5]
Strategic Considerations for HTS Campaign Design
A successful HTS campaign is more than a series of automated steps; it is a well-designed experiment aimed at identifying meaningful starting points for drug development.[6] For a library of novel this compound derivatives, the initial choice of biological targets is critical. Based on the known pharmacology of related structures, GPCRs and enzymes involved in neurotransmission or metabolic pathways are logical starting points.
The following protocols are presented as templates that can be adapted to specific targets within these classes. Key to the success of any HTS is rigorous assay development and validation to ensure a suitable signal window, low variability, and high reproducibility, often quantified by the Z'-factor.[7][8] A Z'-factor between 0.5 and 1.0 is indicative of a robust and reliable assay suitable for HTS.[9]
Protocol 1: Cell-Based Functional Assay for a G Protein-Coupled Receptor (GPCR)
GPCRs are a major class of drug targets, and many are involved in CNS function.[10][11] This protocol describes a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify antagonists of a hypothetical Gq-coupled GPCR. The assay measures the accumulation of inositol monophosphate (IP1), a downstream second messenger of Gq activation.
Assay Principle
The TR-FRET IP1 assay is a competitive immunoassay. In the absence of an antagonist, agonist stimulation of the Gq-coupled GPCR leads to an increase in intracellular IP1. The assay uses a terbium cryptate-labeled anti-IP1 antibody (donor) and a d2-labeled IP1 analog (acceptor). Endogenously produced IP1 competes with the d2-labeled IP1 for binding to the antibody. High levels of endogenous IP1 result in a low TR-FRET signal, while low levels of IP1 (due to receptor antagonism) lead to a high TR-FRET signal.[12]
Workflow for GPCR Antagonist Screening
Caption: Workflow for the TR-FRET based GPCR antagonist high-throughput screening assay.
Detailed Protocol
Materials:
-
HEK293 cells stably expressing the target Gq-coupled GPCR
-
Assay buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4
-
Stimulation buffer: Assay buffer containing 50 mM LiCl
-
Test compounds (this compound derivatives) dissolved in 100% DMSO
-
Reference antagonist (e.g., a known potent antagonist for the target)
-
Agonist for the target GPCR
-
TR-FRET IP1 detection kit (e.g., IP-One Tb from Cisbio)
-
White, low-volume 384-well microplates
Procedure:
-
Cell Plating: Seed the HEK293 cells in 384-well plates at a density of 10,000 cells/well in 10 µL of culture medium and incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference antagonist in DMSO. Then, dilute in stimulation buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be ≤ 0.5%.[13]
-
Assay Execution: a. On the day of the assay, remove the culture medium from the cell plates. b. Add 5 µL of stimulation buffer containing the test compounds or controls to the appropriate wells. c. Pre-incubate the plates for 15 minutes at 37°C. d. Add 5 µL of stimulation buffer containing the agonist at a concentration equal to its EC80 (the concentration that gives 80% of the maximal response). e. Incubate for 60 minutes at 37°C. f. Add 5 µL of the IP1-d2 reagent followed by 5 µL of the anti-IP1-cryptate reagent to all wells. g. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plates on a microplate reader capable of TR-FRET detection (excitation at 337 nm, emission at 620 nm and 665 nm).
-
Data Analysis: a. Calculate the ratio of the emission at 665 nm to that at 620 nm and multiply by 10,000. b. Normalize the data using the following controls:
- Negative control (0% inhibition): Agonist-stimulated cells in the presence of DMSO.
- Positive control (100% inhibition): Agonist-stimulated cells in the presence of a saturating concentration of the reference antagonist. c. Calculate the percent inhibition for each test compound. d. Determine the Z'-factor for each plate to assess assay quality.
| Parameter | Recommended Value | Rationale |
| Final Compound Concentration | 10 µM | A standard starting concentration for primary HTS to balance hit identification with off-target effects. |
| Final DMSO Concentration | ≤ 0.5% | Minimizes solvent-induced cytotoxicity and assay interference. |
| Agonist Concentration | EC80 | Provides a robust signal window for detecting antagonists. |
| Z'-Factor | ≥ 0.5 | Ensures the assay is robust and suitable for HTS.[9] |
Protocol 2: Biochemical Assay for a Kinase Inhibitor
Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer.[14] This protocol describes an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) to identify inhibitors of a hypothetical tyrosine kinase.
Assay Principle
The AlphaScreen technology is a bead-based, non-radioactive, homogenous assay.[15] It relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are in close proximity.[16][17] In this kinase assay, a biotinylated peptide substrate is phosphorylated by the kinase in the presence of ATP. Streptavidin-coated donor beads bind to the biotinylated peptide, and an anti-phosphotyrosine antibody conjugated to an acceptor bead binds to the phosphorylated substrate. When the substrate is phosphorylated, the donor and acceptor beads are brought into proximity, generating a luminescent signal. Kinase inhibitors prevent substrate phosphorylation, leading to a decrease in the AlphaScreen signal.[18]
Workflow for Kinase Inhibitor Screening
Caption: Workflow for the AlphaScreen-based kinase inhibitor high-throughput screening assay.
Detailed Protocol
Materials:
-
Recombinant active kinase
-
Biotinylated peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5)
-
Test compounds (this compound derivatives) dissolved in 100% DMSO
-
Reference inhibitor (e.g., staurosporine or a known potent inhibitor for the target kinase)
-
AlphaScreen Streptavidin Donor Beads and anti-phosphotyrosine Acceptor Beads (e.g., from Revvity)
-
White, opaque 384-well microplates (e.g., ProxiPlate)
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, biotinylated substrate, and ATP in kinase reaction buffer at concentrations optimized during assay development. The ATP concentration should be approximately at its Km value to facilitate the identification of competitive inhibitors.
-
Compound Plating: Dispense 50 nL of test compounds or controls from DMSO stock plates into the assay plates using an acoustic liquid handler.
-
Kinase Reaction: a. Add 5 µL of a solution containing the kinase and biotinylated substrate to each well. b. Add 5 µL of a solution containing ATP to initiate the reaction. c. Incubate for 60 minutes at room temperature.
-
Signal Detection: a. Prepare a suspension of AlphaScreen acceptor beads and donor beads in an appropriate buffer, under subdued light. b. Add 10 µL of the bead suspension to each well to stop the kinase reaction and initiate signal development. c. Incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plates on a microplate reader equipped for AlphaScreen detection (excitation at 680 nm, emission at 520-620 nm).
-
Data Analysis: a. Normalize the data using the following controls:
- Negative control (0% inhibition): Reaction with DMSO.
- Positive control (100% inhibition): Reaction with a saturating concentration of the reference inhibitor. b. Calculate the percent inhibition for each test compound. c. Determine the Z'-factor for each plate.
| Parameter | Recommended Value | Rationale |
| Final Compound Concentration | 10 µM | Standard concentration for primary HTS. |
| Final DMSO Concentration | ≤ 0.5% | Prevents solvent interference. |
| ATP Concentration | At or near Km | Increases sensitivity for detecting ATP-competitive inhibitors. |
| Z'-Factor | ≥ 0.5 | Confirms assay suitability for HTS.[] |
Hit Validation and Follow-Up Studies
The primary HTS campaign will identify a set of "hits" that meet a predefined activity threshold (e.g., >50% inhibition). It is crucial to recognize that HTS can produce false positives and false negatives.[20] Therefore, a rigorous hit validation cascade is essential to confirm the activity of the initial hits and eliminate artifacts.[21]
Hit Validation Workflow
Caption: A typical workflow for validating hits from a primary high-throughput screen.
Key Steps in Hit Validation:
-
Hit Confirmation: Re-test the initial hits in the primary assay, often using freshly sourced compound powder, to confirm their activity and rule out experimental errors.
-
Dose-Response Curves: Generate concentration-response curves to determine the potency (IC50 or EC50) of the confirmed hits. This helps to prioritize the most potent compounds.
-
Orthogonal Assays: Test the hits in a secondary, mechanistically different assay to confirm their on-target activity and rule out assay-specific artifacts. For example, a kinase inhibitor identified in the AlphaScreen assay could be tested in a TR-FRET binding assay.[22]
-
Selectivity Profiling: Screen the confirmed hits against a panel of related targets to assess their selectivity.
-
Preliminary Structure-Activity Relationship (SAR) Analysis: Analyze the activity of structurally related compounds from the screening library to identify initial SAR trends, which can guide the next steps in medicinal chemistry.[7]
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutics. The HTS protocols outlined in these application notes provide a robust framework for screening libraries of derivatives against GPCRs and kinases. By employing these carefully designed and validated assays, researchers can efficiently identify and prioritize hit compounds, accelerating the journey from a chemical library to promising lead candidates for further drug development.
References
- Advances in G Protein-Coupled Receptor High-throughput Screening.
- How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix.
- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI.
- FRET and TR-FRET Assays. ICE Bioscience.
- High-Throughput Screening of GPCRs for Drug Discovery. Celtarys.
- AlphaScreen. BMG LABTECH.
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
- High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases
- AlphaLISA and AlphaScreen No-wash Assays. Revvity.
- High-Throughput GPCR Assay Development. Agilent.
- Recent progress in assays for GPCR drug discovery.
- High-throughput FRET analysis of protein-protein interactions by slide-based imaging laser scanning cytometry. PubMed.
- The Use of AlphaScreen Technology in HTS: Current Status.
- A pragmatic approach to hit validation following biochemical high-throughput screening.
- Establishing assays and small molecule screening facilities for Drug discovery programs.
- A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors.
- High-Throughput Screening Steps. UCSF Small Molecule Discovery Center (SMDC).
- AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and...
- Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Medi
- AlphaScreenTM cAMP User Manual and Assay Development Guide. Revvity.
- HTS Assay Development. BOC Sciences.
-
Fluorescence-Based Assays for High-Throughput Enzyme Screening: Design and Optimization. Hong Kong Medical Journal. [Link]
- Quantitative FRET (qFRET) Technology for the Determination of Protein–Protein Interaction Affinity in Solution. PubMed Central.
- High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry.
- Analysis of HTS d
- High Throughput Drug Screening.
- Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.
- Implementation of appropriate assays and HTS technologies in drug discovery.
- Basic Considerations in Designing High-Throughput Screening Assays. Request PDF.
- Accelerating Discovery and Development with Advances in High-Throughput Screening.
- Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions. MDPI.
- Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening.
- Designing High-Throughput Experiments Using Micropl
- CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING D
- 6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid. MySkinRecipes.
- High-throughput screening (HTS). BMG LABTECH.
- HTS Methods: Assay Design and Optimis
- 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. Chem-Impex.
- High-Throughput Screening in Drug Discovery Explained. Technology Networks.
- Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis.
- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- High-Throughput Screening in Drug Discovery & Molecular Biology.
- 6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid. MySkinRecipes.
- Application Notes and Protocols for High-Throughput Screening of Quinoline Compound Libraries. Benchchem.
- Challenges of HTS in early-stage drug discovery. AXXAM.
- High-Throughput Screening: today's biochemical and cell-based approaches. PubMed.
- High-Throughput Screening (HTS)
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Application Note: Chiral Separation of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid Enantiomers
Abstract
The enantiomers of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid represent critical chiral building blocks in modern drug discovery and development. Due to the stereospecific nature of pharmacological interactions, the ability to isolate and analyze these enantiomers in their pure form is paramount. This guide provides a comprehensive overview and detailed protocols for three principal methods of chiral separation applicable to this compound: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), diastereomeric salt resolution, and enzymatic resolution. Each section explains the underlying scientific principles, offers field-proven insights into experimental design, and presents step-by-step protocols to empower researchers in their synthetic and analytical workflows.
Introduction: The Significance of Chiral Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with diverse biological activities, including antitumor, anti-HIV, and antidepressant effects.[1][2][3] The introduction of a carboxylic acid at the C-1 position creates a chiral center, leading to two enantiomers. The biological activity of such compounds is often enantiomer-dependent; one enantiomer may exhibit the desired therapeutic effect while the other could be inactive, less active, or even responsible for adverse effects.
Consequently, the robust and efficient separation of enantiomers of derivatives like this compound is not merely an academic exercise but a regulatory and scientific necessity in the pharmaceutical pipeline. This document serves as a practical guide to achieving this critical separation.
Method 1: Chiral Chromatography (HPLC & SFC)
Chromatographic separation on a chiral stationary phase (CSP) is the most widely used technique for the analytical and preparative separation of enantiomers. The method relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different interaction energies, leading to different retention times and thus, separation.[4]
Scientific Principle
The primary mechanism involves differential interactions—such as hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance—between the enantiomers and the CSP. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are exceptionally effective for a broad range of chiral compounds, including tetrahydroisoquinoline derivatives, due to their complex chiral grooves and abundance of interaction sites.[5]
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC.[6][7] It uses supercritical CO2 as the main mobile phase, which offers low viscosity and high diffusivity, enabling faster separations and higher efficiency.[7][8] SFC is also considered a "greener" technique due to the significant reduction in organic solvent consumption.[8]
Workflow for Chiral Chromatographic Separation
Caption: General workflow for chiral separation via HPLC or SFC.
Protocol: Chiral HPLC Separation
A. Materials & Equipment
-
HPLC system with UV detector
-
Chiral Stationary Phase: Chiralpak® AD-H or Chiralcel® OD-H column (amylose and cellulose derivatives, respectively)
-
Mobile Phase Solvents: HPLC-grade Hexane, Isopropanol (IPA), Ethanol (EtOH), Trifluoroacetic Acid (TFA)
-
Sample: Racemic this compound
B. Protocol Steps
-
Sample Preparation: Dissolve the racemic compound in the mobile phase or a compatible solvent (e.g., ethanol) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase. A typical starting point for polysaccharide columns is a mixture of Hexane and an alcohol (IPA or EtOH). For acidic compounds like this, a small amount of an acidic modifier is crucial for good peak shape.
-
Example Mobile Phase: Hexane/Ethanol/TFA (80:20:0.1, v/v/v).
-
-
System Setup & Equilibration:
-
Install the chiral column.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 220 nm or 280 nm.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Injection & Data Acquisition: Inject 5-10 µL of the prepared sample. Record the chromatogram for a sufficient duration to allow both enantiomers to elute.
-
Optimization (If Necessary):
-
Poor Resolution: Adjust the ratio of hexane to alcohol. Decreasing the alcohol content generally increases retention and may improve resolution.
-
Poor Peak Shape: Ensure the acidic modifier (TFA) is present. Its concentration can be adjusted (0.05% - 0.2%).
-
Long Run Time: Increase the alcohol content or the flow rate, keeping in mind the column's maximum pressure limit.
-
Protocol: Chiral SFC Separation
A. Materials & Equipment
-
SFC system with a back-pressure regulator and UV detector
-
Chiral Stationary Phase: Same columns as HPLC (e.g., Chiralpak® AD-H) are often used.[9]
-
Mobile Phase: Supercritical CO₂, HPLC-grade Methanol (MeOH) or Ethanol (EtOH) as a co-solvent/modifier.
B. Protocol Steps
-
Sample Preparation: Dissolve the racemic compound in the co-solvent (e.g., Methanol) to a concentration of ~1 mg/mL.
-
System Setup & Equilibration:
-
Set the column temperature (e.g., 40 °C).
-
Set the back pressure (e.g., 150 bar).
-
Set the mobile phase composition. A typical starting point is 80% CO₂ and 20% Methanol.
-
Set the flow rate to 2-3 mL/min.
-
Equilibrate the system until pressure and temperature are stable.
-
-
Injection & Data Acquisition: Inject 1-5 µL of the sample.
-
Optimization: The separation can be fine-tuned by adjusting the co-solvent percentage, back pressure, and temperature. Increasing the co-solvent percentage typically reduces retention time.
Data Comparison
| Parameter | Chiral HPLC | Chiral SFC | Rationale & Insights |
| Primary Mobile Phase | Organic Solvents (e.g., Hexane) | Supercritical CO₂ | SFC is more environmentally friendly and cost-effective due to reduced solvent usage.[8] |
| Typical Flow Rate | 0.5 - 1.5 mL/min | 2.0 - 5.0 mL/min | The low viscosity of scCO₂ allows for higher flow rates, leading to significantly faster analysis times in SFC.[7] |
| Analysis Time | Longer (15-40 min) | Shorter (3-10 min) | SFC can be 3 to 5 times faster than LC for the same separation.[6][9] |
| Solvent Waste | High | Low | SFC significantly reduces hazardous waste generation. |
| Selectivity | Excellent | Often complementary or enhanced | The different mobile phase environment in SFC can sometimes provide unique chiral recognition patterns not seen in HPLC.[6] |
Method 2: Diastereomeric Salt Resolution
This classical chemical method is highly effective for resolving racemic acids and bases and is amenable to large-scale separations.[10]
Scientific Principle
The process involves reacting the racemic carboxylic acid with a single, pure enantiomer of a chiral base (the resolving agent).[11] This acid-base reaction forms two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, melting point, and crystal structure.[10][12] This difference allows for their separation by methods like fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with an acid, yielding the desired pure enantiomer of the original carboxylic acid.
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Protocol: Resolution with a Chiral Amine
A. Materials & Resolving Agents
-
Racemic this compound
-
Chiral Resolving Agent: e.g., (R)-(+)-α-phenylethylamine, (1R,2S)-(-)-Ephedrine, or another commercially available chiral amine.
-
Solvents: Methanol, Ethanol, Acetone, Ethyl Acetate
-
Aqueous HCl (e.g., 1 M)
B. Protocol Steps
-
Salt Formation:
-
Dissolve 1 equivalent of the racemic acid in a suitable solvent (e.g., methanol) with gentle heating.
-
In a separate flask, dissolve 0.5-1.0 equivalents of the chiral amine in the same solvent. Insight: Using 0.5 equivalents of the resolving agent can sometimes lead to a more efficient precipitation of one diastereomer, a technique known as half-resolution.
-
Slowly add the amine solution to the acid solution with stirring. A precipitate may form immediately or upon cooling.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator or ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This is the first crop of crystals (Crop 1), which should be enriched in one diastereomer.
-
The filtrate (mother liquor) is now enriched in the other diastereomer. The solvent can be partially evaporated to yield a second crop of crystals (Crop 2), which may be further purified.
-
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt (Crop 1) in water.
-
Add 1 M HCl dropwise while stirring until the pH is acidic (~pH 2). This protonates the carboxylic acid and the resolving agent.
-
The free enantiomer of the carboxylic acid, being less soluble in acidic water, should precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
-
Purity Analysis: Determine the enantiomeric excess (% ee) of the product using the analytical chiral HPLC or SFC method developed in Section 2. The optical rotation should also be measured.
Method 3: Enzymatic Resolution
Enzymatic methods offer high selectivity under mild reaction conditions, leveraging the inherent stereospecificity of biological catalysts.
Scientific Principle
Enzymatic kinetic resolution involves an enzyme that selectively catalyzes a reaction on only one of the two enantiomers in a racemic mixture. For a carboxylic acid, a common strategy is the enantioselective esterification (or hydrolysis of a pre-formed ester). For example, a lipase could selectively esterify the (R)-acid, leaving the (S)-acid unreacted. The resulting ester and the unreacted acid are chemically different and can be easily separated by standard methods like extraction or chromatography. A dynamic kinetic resolution (DKR) is an advanced approach where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer.[13]
Protocol: Lipase-Catalyzed Esterification
A. Materials
-
Racemic this compound
-
Enzyme: Immobilized Lipase, e.g., Novozym® 435 (Candida antarctica Lipase B)
-
Solvent: Anhydrous organic solvent, e.g., Toluene or Tetrahydrofuran (THF)
-
Acyl Donor: An alcohol, e.g., n-Butanol
-
Molecular sieves (to remove water)
B. Protocol Steps
-
Reaction Setup:
-
To a flask, add the racemic acid, the organic solvent, and the alcohol (e.g., 1.2 equivalents).
-
Add molecular sieves to ensure anhydrous conditions, which favors esterification.
-
Add the immobilized lipase (e.g., 20 mg per 100 mg of acid).
-
-
Reaction Monitoring:
-
Stir the mixture at a controlled temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC. The goal is to stop the reaction at ~50% conversion to maximize the yield and enantiomeric excess of both the remaining acid and the newly formed ester.
-
-
Workup and Separation:
-
Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be reused).
-
Evaporate the solvent.
-
The resulting mixture contains one enantiomer as an ester and the other as a free acid. They can be separated by a simple acid-base extraction.
-
Dissolve the residue in a solvent like ethyl acetate.
-
Extract with a mild aqueous base (e.g., saturated NaHCO₃ solution). The unreacted acid will move to the aqueous layer as its salt. The ester will remain in the organic layer.
-
Separate the layers. Acidify the aqueous layer with HCl to precipitate the pure acid enantiomer. The ester can be hydrolyzed back to the other acid enantiomer if desired.
-
-
-
Purity Analysis: Confirm the % ee of the isolated acid using chiral HPLC/SFC.
Method Selection Guide
| Method | Speed | Scalability | Development Effort | Key Advantage |
| Chiral HPLC/SFC | Fast (Analytical) | Good (Preparative) | Moderate | High resolution, direct analysis, applicable to small quantities. |
| Diastereomeric Salt | Slow | Excellent | High | Cost-effective for large scale, uses classical chemistry.[10][] |
| Enzymatic Resolution | Moderate | Good | Moderate to High | High enantioselectivity, "green" chemistry, mild conditions.[13] |
References
- Advanced Development of Supercritical Fluid Chrom
-
Directed (R)‐ or (S)‐Selective Dynamic Kinetic Enzymatic Hydrolysis of 1,2,3,4‐Tetrahydroisoquinoline‐1‐carboxylic Esters. [Link]
- Amino Acid Crystalliz
- Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chrom
- Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study.
- Supercritical Fluid Chiral Separ
- Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid.
- Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amin
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Resolution by diastereomeric salts.
- Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid.
- Resolution of racemic amino acids.
- Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid.
- Amino Acid and Peptide Chiral Separ
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity.
- Journal of Chrom
- RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS.
- Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column.
- Diastereoselective Synthesis of (-)
- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- Diastereoselective Synthesis of (–)
- Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.
- Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments.
- Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configur
- Chiral Drugs: An Overview.
- Synthesis of (+)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid, a Diastereoselective Approach.
- Resolution: Separ
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Application Notes & Protocols: Investigating 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid in Cardiovascular Research as a Novel Cardioprotective Agent
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid in the field of cardiovascular research. While the tetrahydroisoquinoline scaffold is known for its diverse biological activities, this document specifically hypothesizes and provides a research framework for investigating this compound as a novel inhibitor of Prolyl Hydroxylase Domain (PHD) enzymes, a promising therapeutic target for ischemic heart disease.
Introduction: The Unmet Need in Ischemic Heart Disease and a Novel Therapeutic Hypothesis
Ischemic heart disease, culminating in myocardial infarction (MI), remains a leading cause of global morbidity and mortality. The primary pathology involves an oxygen supply-demand mismatch in the myocardium, leading to cardiomyocyte death and adverse cardiac remodeling. A key therapeutic strategy is to enhance the heart's innate protective mechanisms against hypoxic injury.
The cellular response to hypoxia is primarily governed by the Hypoxia-Inducible Factor (HIF) transcription factor.[1][2][3] Under low oxygen conditions, HIF-1α stabilization orchestrates a suite of adaptive responses, including angiogenesis and metabolic reprogramming, that are fundamentally cardioprotective.[4][5] The stability of HIF-1α is, in turn, controlled by a family of oxygen-sensing enzymes known as Prolyl Hydroxylase Domain (PHD) enzymes.[6][7] Pharmacological inhibition of PHDs has emerged as a compelling strategy to mimic the hypoxic response and protect the heart from ischemic damage.[6][8]
While various tetrahydroisoquinoline derivatives have shown cardiovascular effects, the specific potential of this compound has not been extensively explored.[9][10][11][12] This document outlines a scientifically-grounded hypothesis that this compound may function as a PHD inhibitor, thereby offering a novel avenue for cardioprotective drug discovery. The following sections detail the underlying mechanism and provide robust protocols for its validation.
Scientific Background: The PHD-HIF Axis as a Therapeutic Target
Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously synthesized but rapidly degraded. This process is initiated by PHD enzymes (primarily PHD2 in the heart) which hydroxylate specific proline residues on HIF-1α.[7][13][14] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, polyubiquitinate, and target HIF-1α for proteasomal degradation.[15]
During hypoxia, the oxygen-dependent activity of PHD enzymes is diminished.[16] This prevents HIF-1α hydroxylation, leading to its stabilization, accumulation, and translocation to the nucleus. In the nucleus, it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating a transcriptional program that enhances cell survival.[4][5]
By inhibiting PHD enzymes, a small molecule like this compound could theoretically stabilize HIF-1α even under normoxic conditions, effectively "preconditioning" the heart against a future ischemic insult.
References
- 1. Hypoxia-inducible factor 1 and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Frontiers | Novel Therapeutic Targets for Hypoxia-Related Cardiovascular Diseases: The Role of HIF-1 [frontiersin.org]
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- 7. Loss of PHD Prolyl Hydroxylase Activity in Cardiomyocytes Phenocopies Ischemic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of a prolyl hydroxylase inhibitor on kidney and cardiovascular complications in a rat model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular pharmacological effects of bisbenzylisoquinoline alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiovascular effects of substituted tetrahydroisoquinolines in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 12. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 13. PHD2: from hypoxia regulation to disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PHD2 Silencing Enhances the Survival and Paracrine Function of Transplanted Adipose-Derived Stem Cells in Infarcted Myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. grokipedia.com [grokipedia.com]
- 16. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Welcome to the technical support center for the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic building block. As a key intermediate for various pharmaceutical agents, including those targeting the central nervous system, achieving a high-yield, reproducible synthesis is paramount.[1]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. My goal is to equip you with the scientific rationale behind each step, enabling you to diagnose issues and optimize your experimental outcomes.
Part 1: Overview of the Predominant Synthetic Strategy
The most common and versatile route to 1-carboxy-substituted tetrahydroisoquinolines (THIQs) is the Pictet-Spengler reaction .[2][3][4] This reaction involves the condensation of a β-arylethylamine with a carbonyl compound (typically an aldehyde or keto-acid), followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the heterocyclic ring.[5]
For our target molecule, the synthesis generally follows three key stages:
-
Formation of the β-arylethylamine : Starting with 3-bromophenethylamine.
-
Pictet-Spengler Cyclization : Reaction with an glyoxylic acid equivalent to form the THIQ ester.
-
Hydrolysis : Conversion of the ester to the final carboxylic acid product.
A generalized workflow for this synthesis is depicted below.
Caption: High-level workflow for the synthesis of the target compound.
Part 2: Troubleshooting and Optimization Guide
This section addresses specific problems you may encounter during the synthesis. Each question is framed from a researcher's perspective and answered with actionable advice grounded in chemical principles.
Section A: The Pictet-Spengler Reaction
Question 1: My Pictet-Spengler reaction yield is disappointingly low (<40%). What are the critical parameters I should investigate to improve this?
This is the most common challenge. The Pictet-Spengler reaction is essentially an intramolecular Friedel-Crafts type reaction, and its success is highly dependent on generating a sufficiently electrophilic iminium ion intermediate that can be attacked by the aromatic ring.[5] The bromine substituent on the phenyl ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution, making this a non-trivial cyclization.[5][6]
Here is a systematic approach to troubleshooting:
1. Catalyst Choice and Acidity:
-
The Problem: Insufficient acidity fails to generate the reactive iminium ion from the intermediate Schiff base.[7] Conversely, excessively harsh acidic conditions can lead to substrate degradation.
-
The Causality: The driving force is the electrophilicity of the iminium ion.[5] For deactivated systems like ours, stronger acids are often necessary to promote the reaction.
-
Solutions & Recommendations:
-
Standard Conditions: Many protocols start with protic acids like trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent.
-
For Deactivated Rings: If standard acids fail, consider using Lewis acids like BF₃·OEt₂ or superacids.[5][6][7] These can significantly enhance the electrophilicity of the carbonyl partner. Harsher conditions, such as refluxing in strong acids, may be required.[5]
-
Water Scavenging: Ensure your solvent is anhydrous. Water can hydrolyze the iminium ion intermediate, stalling the reaction.[7]
-
2. Reaction Temperature and Time:
-
The Problem: The reaction is slow or does not proceed to completion at room temperature.
-
The Causality: The energy barrier for the intramolecular cyclization onto a deactivated ring is higher. Increased thermal energy is required to overcome this activation barrier.
-
Solutions & Recommendations:
-
Start reactions at room temperature but monitor closely by TLC or LC-MS.
-
If no conversion is observed after several hours, gradually increase the temperature. Refluxing conditions are commonly required for phenyl groups with deactivating substituents.[5] Be aware that higher temperatures can also promote side reactions.
-
3. Choice of Carbonyl Component:
-
The Problem: Using glyoxylic acid directly can lead to complex mixtures and decarboxylation side reactions.
-
The Causality: The free carboxylic acid can interfere with the reaction and is less stable under harsh acidic and thermal conditions.
-
Solutions & Recommendations:
-
It is highly advisable to use an ester of glyoxylic acid (e.g., methyl or ethyl glyoxylate). The ester group is more robust under the reaction conditions and can be hydrolyzed in a clean, separate final step.[8]
-
The following decision tree can guide your optimization strategy for a low-yield Pictet-Spengler reaction.
Caption: Decision tree for troubleshooting a low-yield Pictet-Spengler reaction.
Question 2: I'm observing significant side products. What are they and how can I minimize them?
Side product formation is often a result of conditions that are too harsh or an unoptimized reaction setup.
-
Oxidation: The tetrahydroisoquinoline ring system can be susceptible to oxidation, especially if the reaction is heated for extended periods in the presence of air. This can lead to the formation of the corresponding 3,4-dihydroisoquinoline or fully aromatic isoquinoline species.
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side products.[7]
-
-
Polymerization/Decomposition: Overly aggressive heating or excessively high acid concentrations can cause the starting materials, particularly the phenethylamine, to decompose or polymerize.
-
Solution: Carefully control the temperature and add the acid catalyst portion-wise or at a reduced temperature to manage any exotherms. A stepwise approach, where the imine is formed first under milder conditions before the addition of a stronger acid for cyclization, can also be beneficial.[7]
-
Section B: Protecting Groups and Final Hydrolysis
Question 3: I'm struggling with the final ester hydrolysis. My yields are inconsistent and sometimes I see product degradation. What are the optimal conditions?
The final step, converting the intermediate ester to the carboxylic acid, is critical. Both acidic and basic hydrolysis are possible, but acidic hydrolysis is more common for this class of compounds to avoid issues with the free amine.
-
The Problem: Incomplete hydrolysis leads to low yields, while conditions that are too harsh can cause decarboxylation or other side reactions.
-
The Causality: The stability of the tetrahydroisoquinoline core under strong acidic/basic conditions at high temperatures is limited. A balance must be struck to achieve complete ester cleavage without degrading the product.
-
Solutions & Recommendations:
-
Acid-Catalyzed Hydrolysis: This is the most frequently reported method. Refluxing the ester in aqueous sulfuric acid is effective. The concentration of the acid is a key parameter. A Chinese patent (CN103880745A) demonstrates that the yield is sensitive to molarity, with 10M sulfuric acid giving a better yield (76.4%) than 5M (60.6%) or 8M (71.5%) under their specific conditions.[9]
-
Procedure:
-
Dissolve the ester intermediate in aqueous sulfuric acid (start by optimizing around 8-10M).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).[9]
-
After completion, cool the reaction mixture and carefully neutralize it. The product often precipitates upon adjusting the pH to near neutral (pH ~7).[9]
-
-
Base-Catalyzed Hydrolysis (Saponification): While possible, using strong bases like NaOH or KOH can sometimes be complicated by the solubility of the starting ester and the product salt. It is generally less preferred for this substrate.
-
| Parameter | Recommendation | Rationale |
| Method | Acid-catalyzed hydrolysis | Cleaner workup, avoids potential issues with the free amine. |
| Reagent | Aqueous Sulfuric Acid (H₂SO₄) | Effective and commonly used.[9] |
| Concentration | 8M - 10M | Yield is sensitive to concentration; optimization in this range is recommended.[9] |
| Temperature | Reflux (~100 °C) | Provides sufficient energy for ester cleavage. |
| Workup | Cool, then neutralize with a base (e.g., NaHCO₃) to pH 7 | The product is often a zwitterion and will precipitate at its isoelectric point.[9] |
Part 3: Frequently Asked Questions (FAQs)
-
Q: What is a realistic overall yield for a multi-step synthesis of this compound?
-
A: A well-optimized laboratory synthesis can be expected to achieve an overall yield in the range of 40-60%. Individual step yields reported in the literature vary, but achieving >70% for both the cyclization and hydrolysis steps is a good target.
-
-
Q: My final product is difficult to purify. What are the best methods?
-
A: The product is an amino acid, meaning it can exist as a zwitterion. Purification often relies on its solubility properties. The most common method is precipitation by adjusting the pH of the aqueous solution to its isoelectric point (typically near neutral, pH 6-7), followed by filtration. If further purification is needed, recrystallization from a water/alcohol mixture can be effective. Standard silica gel chromatography can be challenging due to the polar and zwitterionic nature of the product.
-
-
Q: What are the primary safety concerns when performing this synthesis?
-
A: The use of strong acids (TFA, H₂SO₄) and Lewis acids (BF₃·OEt₂) requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood. Reactions involving refluxing strong acids should be handled with extreme care.
-
References
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
MDPI. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Retrieved from [Link]
-
ResearchGate. (2016). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of (+)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid, a Diastereoselective Approach. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid. Retrieved from [Link]
-
National Institutes of Health. (2020). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
-
ResearchGate. (2001). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. Retrieved from [Link]
-
ResearchGate. (2021). Green-Light/Oxygen Cooperative RFTA Catalysis: One-Pot Debenzylation-Acylation of N-Benzyltetrahydroisoquinolines to Access 3,4-Dihydroisoquinolin-1(2H)-one. Retrieved from [Link]
Sources
- 1. 6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. name-reaction.com [name-reaction.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
Technical Support Center: Overcoming In Vitro Solubility Challenges with 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Introduction
Welcome to the technical support guide for 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their in vitro experiments. The unique physicochemical properties of this molecule, specifically its zwitterionic nature, can present significant hurdles to achieving the desired concentrations in aqueous assay buffers. This guide provides a structured, in-depth approach to understanding and overcoming these issues, ensuring the generation of accurate and reproducible data.
Our approach is grounded in the fundamental principles of physical chemistry and is supplemented with practical, field-proven protocols. We will explore the causality behind experimental choices, providing you with the rationale needed to adapt these methods to your specific assay requirements.
Section 1: Understanding the Molecule - The Zwitterionic Challenge
The primary obstacle to the aqueous solubility of this compound lies in its molecular structure. It possesses both a basic secondary amine within the tetrahydroisoquinoline ring system and an acidic carboxylic acid group. In aqueous solution at or near physiological pH (typically 7.4), the carboxylic acid group will be deprotonated (forming a carboxylate anion) and the amino group will be protonated (forming an ammonium cation).[1] This results in a zwitterion, a molecule with a net neutral charge but with distinct positive and negative charges at different locations.[2][3]
Zwitterionic compounds often exhibit their lowest solubility at their isoelectric point (pI), the pH at which the net charge is zero.[2] At this pH, the strong electrostatic interactions between molecules can lead to the formation of a stable crystal lattice, which is difficult for a solvent to disrupt.
Frequently Asked Questions (FAQs): The Basics
Q1: Why is my compound crashing out of solution when I dilute my DMSO stock in aqueous buffer?
A1: This is a classic sign of a compound with poor aqueous solubility. Your compound is likely soluble in the organic solvent (DMSO), but when diluted into the aqueous assay buffer, the concentration exceeds its solubility limit in that new environment, causing it to precipitate. The zwitterionic nature of this compound makes it particularly susceptible to this issue, especially if the pH of your buffer is close to the compound's isoelectric point.
Q2: What is an isoelectric point (pI) and why is it important for my compound?
A2: The isoelectric point (pI) is the specific pH at which a molecule, such as an amino acid or a zwitterionic drug, has a net charge of zero.[2] For your compound, this is the pH where the positive charge on the protonated amine is balanced by the negative charge on the deprotonated carboxylic acid. At the pI, zwitterionic molecules tend to have their minimum solubility due to strong intermolecular electrostatic attractions.[2] Therefore, avoiding buffering your assay at or near the pI of your compound is a critical first step to improving solubility.
Q3: How can I estimate the pI of my compound?
Section 2: Troubleshooting Guide - A Stepwise Approach to Solubilization
When encountering solubility issues, a systematic approach is key. The following troubleshooting guide provides a logical workflow to identify the optimal solubilization strategy for your specific in vitro assay.
Diagram: Troubleshooting Workflow
Caption: A stepwise approach to troubleshooting solubility issues.
Detailed Troubleshooting Steps
Step 1: pH Adjustment - Moving Away from the Isoelectric Point
The solubility of zwitterionic compounds is highly pH-dependent.[4] By shifting the pH of your assay buffer away from the compound's pI, you can significantly increase its solubility.
-
Acidic Conditions (pH < pI): In an acidic environment, the carboxylic acid group will be protonated (neutral), while the amine group remains protonated (positive charge). The molecule will carry a net positive charge, and its solubility will be governed by the salt form of the amine.
-
Basic Conditions (pH > pI): In a basic environment, the amine group will be deprotonated (neutral), while the carboxylic acid group remains deprotonated (negative charge). The molecule will carry a net negative charge, and its solubility will be determined by the salt form of the carboxylic acid.
Protocol 1: pH Screening for Solubility
-
Prepare a series of small-volume buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Prepare a concentrated stock solution of your compound in DMSO (e.g., 50 mM).
-
Add a small aliquot of the DMSO stock to each buffer to achieve the desired final concentration.
-
Vortex each solution thoroughly.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour) at the assay temperature.
-
If a spectrophotometer is available, measure the absorbance of the supernatant to quantify the amount of dissolved compound.
Considerations:
-
Ensure that the chosen pH is compatible with your biological system (e.g., cells, enzymes).
-
Be aware that changing the pH may alter the ionization state of your compound, which could potentially affect its biological activity.
Step 2: Co-Solvent Optimization - The Role of Organic Solvents
The use of a water-miscible organic co-solvent is a common strategy for dissolving hydrophobic compounds for in vitro assays.[5] Dimethyl sulfoxide (DMSO) is the most widely used co-solvent due to its high solubilizing power and relatively low toxicity at low concentrations.[6][7]
Table 1: Recommended Final Concentrations of Common Co-Solvents in Cell-Based Assays
| Co-Solvent | Recommended Final Concentration | Notes |
| DMSO | ≤ 0.5% | Concentrations above 1-2% can be cytotoxic to some cell lines.[5][6] It is recommended to keep the final concentration as low as possible.[5] |
| Ethanol | ≤ 0.5% | Can have effects on cellular processes even at low concentrations.[5] |
| Methanol | ≤ 0.1% | Generally more toxic than DMSO or ethanol.[5] |
Protocol 2: Preparing a DMSO Stock Solution and Serial Dilutions
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the compound in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10-100 mM).[5]
-
Gentle warming (37°C) or sonication may be used to aid dissolution.[5][8]
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]
-
-
Serial Dilution:
-
Perform serial dilutions of the high-concentration stock in 100% DMSO to create a series of intermediate stock solutions.[9]
-
For the final dilution into your aqueous assay buffer or cell culture medium, add the DMSO stock to the aqueous solution and vortex immediately and vigorously to prevent precipitation.[5]
-
Ensure the final concentration of DMSO is consistent across all experimental and control wells. A vehicle control containing the same final concentration of DMSO is essential.[5]
-
Step 3: Salt Formation - A Powerful Solubilization Tool
Converting the zwitterionic compound into a salt form can dramatically increase its aqueous solubility.[1][10] This is achieved by reacting the compound with a strong acid or base.
-
HCl Salt: Reacting the compound with hydrochloric acid (HCl) will protonate the basic amine, forming a hydrochloride salt. This salt will be more soluble in acidic to neutral aqueous solutions.
-
NaOH or KOH Salt: Reacting the compound with sodium hydroxide (NaOH) or potassium hydroxide (KOH) will deprotonate the carboxylic acid, forming a sodium or potassium salt. This salt will be more soluble in neutral to basic aqueous solutions.
Protocol 3: In-situ Salt Formation for Stock Solutions
-
For an HCl Salt:
-
Suspend the weighed compound in a minimal amount of deionized water or your chosen buffer.
-
Add 1M HCl dropwise while stirring until the compound completely dissolves.
-
This stock solution can then be diluted into your assay buffer. Note that this will lower the pH of the final solution, which may need to be readjusted.
-
-
For a NaOH Salt:
-
Suspend the weighed compound in a minimal amount of deionized water or your chosen buffer.
-
Add 1M NaOH dropwise while stirring until the compound completely dissolves.
-
This stock solution can then be diluted into your assay buffer. This will raise the pH of the final solution, which may need to be readjusted.
-
Considerations:
-
The formation of a salt will change the molecular weight of your compound. Be sure to account for this in your concentration calculations.
-
Confirm the stability of your compound at the pH required for salt formation.
Step 4: The Use of Excipients - Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the hydrophobic portion of the guest molecule and increasing its apparent water solubility.[11][13][14]
Table 2: Common Cyclodextrins Used in Research
| Cyclodextrin | Properties |
| β-Cyclodextrin (β-CD) | Limited aqueous solubility. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility, commonly used in pharmaceutical formulations.[13] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and a good safety profile.[15] |
Protocol 4: Solubilization with Cyclodextrins
-
Prepare a stock solution of the chosen cyclodextrin (e.g., HP-β-CD) in your assay buffer at a concentration several-fold higher than what will be used in the final assay.
-
Add your compound (either as a powder or from a concentrated organic stock) to the cyclodextrin solution.
-
Stir or sonicate the mixture until the compound is fully dissolved. This process may take some time as the inclusion complex forms.
-
This solution can then be used as your stock for further dilutions into the assay buffer.
Considerations:
-
Cyclodextrins can sometimes interfere with ligand-receptor binding or other biological interactions. It is important to run appropriate controls to ensure that the cyclodextrin itself does not affect your assay.[16]
-
The stoichiometry of the drug-cyclodextrin complex can vary, so empirical testing is necessary to determine the optimal ratio for solubilization.[15]
Section 3: Advanced Topics and FAQs
Q4: Can I combine these methods?
A4: Absolutely. In many cases, a combination of methods will be the most effective approach. For example, you might prepare a DMSO stock of the HCl salt of your compound and then dilute it into an assay buffer containing a low concentration of HP-β-CD.
Q5: How do I know if my compound is degrading at the pH I am using for solubilization?
A5: It is crucial to assess the stability of your compound under the conditions you are using. This can be done by preparing your compound in the chosen buffer, incubating it for the duration of your experiment, and then analyzing the sample by HPLC or LC-MS to look for the appearance of degradation products.
Q6: What are the best practices for vehicle controls in my experiments?
A6: Your vehicle control should contain all the components of your experimental solution except for the test compound. For example, if you are using 0.5% DMSO and 1% HP-β-CD to dissolve your compound, your vehicle control should contain 0.5% DMSO and 1% HP-β-CD in the same assay buffer. This is critical for accurately attributing any observed biological effects to your compound and not to the solubilizing agents.[5]
Conclusion
Overcoming the solubility challenges of this compound in vitro requires a systematic and informed approach. By understanding the zwitterionic nature of the molecule and methodically applying the strategies of pH adjustment, co-solvent use, salt formation, and the incorporation of excipients like cyclodextrins, researchers can successfully prepare homogenous solutions for their experiments. This will ultimately lead to more reliable and reproducible data, advancing your research and development efforts.
References
- Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Publishing. (2022).
- Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC - NIH. (n.d.).
- Application Notes and Protocols for Dissolving Test Compounds in In Vitro Assays - Benchchem. (n.d.).
- DMSO usage in cell culture - LifeTein. (2023).
- Understanding the Importance of DMSO Concentration in Inhibitor Preparation | Glasp. (2023).
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (n.d.).
- Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - MDPI. (n.d.).
- Amino acid - Wikipedia. (n.d.).
- Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. (2010).
- Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed. (2020).
- Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. (n.d.).
- Compound Handling Instructions - MCE. (n.d.).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. (n.d.).
- Cyclodextrins in delivery systems: Applications - PMC - PubMed Central. (n.d.).
- In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach - MDPI. (n.d.).
- Solubility-pH profiles of some acidic, basic and amphoteric drugs - ResearchGate. (n.d.).
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC - PubMed Central - NIH. (2018).
- Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin - SciTechnol. (2013).
- Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. (n.d.).
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003).
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- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
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- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. mdpi.com [mdpi.com]
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- 16. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction conditions for 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you optimize reaction conditions and overcome common challenges encountered during this multi-step synthesis. This molecule is a valuable building block for various pharmaceutical agents, particularly those targeting the central nervous system.[1]
Overview of the Synthetic Pathway
The synthesis of this compound is commonly achieved through a four-step sequence starting from 3-bromophenylacetonitrile. This pathway involves reduction, N-protection/amidation, a critical acid-catalyzed cyclization, and a final deprotection/hydrolysis step.[2] Each stage presents unique challenges that can impact overall yield and purity.
Caption: Overall workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you might encounter.
Part 1: The Critical Cyclization (Step 3)
The acid-catalyzed cyclization of methyl (3-bromophenethyl)carbamate with glyoxylic acid is the most challenging step. It is a variation of the Pictet-Spengler reaction, which involves an electrophilic aromatic substitution.[3][4]
Q1: Why is my cyclization yield consistently low or non-existent?
Answer: This is the most common issue and typically stems from the electronic properties of the starting material.
-
Causality - The Role of the Bromo Group: The Pictet-Spengler reaction is most efficient with electron-rich aromatic rings because the key step is an intramolecular electrophilic aromatic substitution.[5][6] Your substrate contains a bromine atom, which is an electron-withdrawing group (via induction) and deactivating towards this type of reaction. This makes the benzene ring less nucleophilic and less likely to attack the iminium ion intermediate formed from the carbamate and glyoxylic acid.[3]
-
Troubleshooting Strategy:
-
Acid Catalyst Strength: For deactivated systems, a strong acid is essential. While standard conditions for Pictet-Spengler reactions might use milder acids, this specific substrate requires a potent catalyst like concentrated sulfuric acid or a superacid to promote the formation of the reactive electrophile.[2][7]
-
Temperature Control: The reaction temperature is critical. A patent for this synthesis specifies a temperature range of 0-60°C.[2] Starting at a lower temperature (0-5°C) while the reagents are mixed and then slowly warming to ambient temperature or slightly above can help control the reaction rate and minimize side product formation.
-
Anhydrous Conditions: Ensure all reagents and solvents (like THF) are scrupulously dry. Water can interfere with the strong acid catalyst and hydrolyze the iminium intermediate.
-
Q2: I'm observing multiple side products on my TLC plate. What are they and how can I prevent them?
Answer: Side product formation is often linked to the harsh conditions required for the cyclization of this deactivated substrate.
-
Likely Side Products:
-
Polymerization: Glyoxylic acid can self-polymerize under strong acid conditions.
-
Decomposition: The starting carbamate may degrade at elevated temperatures or with prolonged exposure to a very strong acid.
-
Alternative Cyclization Pathways: While less likely, alternative cyclization positions could be explored, though the electronics strongly favor the desired product.
-
-
Preventative Measures:
-
Order of Addition: Add the carbamate solution dropwise to the mixture of glyoxylic acid and sulfuric acid in the solvent at a controlled temperature. This maintains a low concentration of the carbamate, minimizing self-condensation or degradation.
-
Reaction Time: Monitor the reaction closely by TLC. Over-extending the reaction time in the presence of a strong acid can lead to decomposition.
-
Stoichiometry: Use a slight excess of glyoxylic acid, but avoid a large excess which can promote polymerization.
-
Caption: Troubleshooting logic for the critical cyclization step.
Part 2: Hydrolysis and Deprotection (Step 4)
The final step involves the hydrolysis of the N-methoxycarbonyl protecting group to yield the target amino acid.
Q3: My final hydrolysis step is incomplete or requires very long reaction times. How can I optimize it?
Answer: Incomplete hydrolysis is a common issue. The stability of the carbamate requires forcing conditions for its removal.
-
Optimization of Conditions: A patent details the use of sulfuric acid at varying concentrations.[2] The yield is shown to be dependent on the acid molarity, suggesting this is a key parameter to optimize.
| Sulfuric Acid Conc. | Reported Yield | Reaction Time | Temperature |
| 5M | 60.6% | 6h | Reflux |
| 8M | 71.5% | 6h | Reflux |
| 10M | 76.4% | 6h | Reflux |
| (Data synthesized from patent CN103880745A)[2] |
-
Experimental Protocol: Based on the data, using 8-10M sulfuric acid under reflux conditions for approximately 6 hours provides the best results. It is crucial to monitor the reaction's progress via TLC or LC-MS to determine the optimal endpoint and avoid potential degradation.
Q4: Is there a risk of decarboxylation of my final product under the harsh hydrolysis conditions?
Answer: Yes, decarboxylation is a potential side reaction, especially under strong acidic conditions and heat.[8][9] The carboxylic acid at the C1 position can be labile.
-
Mechanism Insight: The tetrahydroisoquinoline ring system can stabilize a potential carbocation intermediate at the C1 position upon loss of CO₂, facilitating this unwanted side reaction.
-
Mitigation Strategies:
-
Temperature Control: While reflux is required, avoid excessive superheating. Maintain a controlled reflux temperature.
-
Minimize Reaction Time: Do not extend the reaction time unnecessarily. Once the starting material is consumed (as monitored by TLC), proceed with the workup immediately.
-
Workup Procedure: After the reaction, cool the mixture promptly and carefully neutralize the acid (e.g., with sodium bicarbonate) to a pH of ~7 to precipitate the product.[2] Prolonged exposure to either very low or very high pH in solution can be detrimental.
-
Part 3: Purification
Q5: My final product is difficult to purify. What is the recommended procedure?
Answer: The product is an amino acid, which can make purification challenging due to its zwitterionic nature and potentially low solubility in common organic solvents.
-
Purification Strategy:
-
Crystallization: The most effective method is typically crystallization. After neutralization, the product often precipitates from the aqueous reaction mixture.[2] Cooling the neutralized mixture can improve the yield of the precipitate.
-
Washing: Wash the filtered solid with cold water to remove inorganic salts (like sodium sulfate) and then with a non-polar organic solvent (like diethyl ether or hexane) to remove any non-polar organic impurities.
-
Recrystallization: If the purity is still low, recrystallization from a suitable solvent system (e.g., water/ethanol mixtures) may be necessary.
-
Chromatography: Column chromatography is generally difficult for this type of amino acid. If required, reverse-phase chromatography (C18) with a water/acetonitrile/TFA mobile phase is a more suitable, albeit more complex, option than normal-phase silica gel chromatography.
-
Experimental Protocols
Protocol 1: Step 3 - Optimized Pictet-Spengler Type Cyclization
-
In a flame-dried, three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add tetrahydrofuran (THF, 5-10 volumes).
-
Add glyoxylic acid (approx. 1.1 eq) and cool the mixture to 0-5°C in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (H₂SO₄, catalytic to stoichiometric amount, requires optimization) while maintaining the internal temperature below 10°C.
-
Dissolve methyl (3-bromophenethyl)carbamate (1.0 eq) in a minimal amount of dry THF and add it to the dropping funnel.
-
Add the carbamate solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 10°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase).
-
Upon completion, carefully quench the reaction by pouring it into a beaker of ice water and basifying with a saturated sodium bicarbonate solution to pH ~8.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate 3.
Protocol 2: Step 4 - Optimized Hydrolysis
-
To a round-bottom flask, add the crude 6-bromo-2-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid from the previous step.
-
Add 8M to 10M aqueous sulfuric acid (approx. 5-7 volumes).[2]
-
Heat the mixture to reflux (approx. 100°C) and maintain for 6 hours.[2]
-
Monitor the disappearance of the starting material by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Slowly and carefully neutralize the reaction by adding a saturated solution of sodium bicarbonate until the pH reaches ~7. The product should precipitate as a solid.
-
Stir the resulting slurry in the ice bath for 30 minutes to maximize precipitation.
-
Filter the solid product using a Büchner funnel.
-
Wash the filter cake sequentially with cold deionized water and then with diethyl ether.
-
Dry the solid product under vacuum to a constant weight.
References
- Source: Google Patents (CN103880745A)
-
Title: Bischler-Napieralski Reaction: Examples & Mechanism Source: NROChemistry URL: [Link]
-
Title: The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction Source: Organic Reactions URL: [Link]
-
Title: Bischler-Napieralski Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Bischler-Napieralski Reaction Source: J&K Scientific LLC URL: [Link]
-
Title: Bischler–Napieralski reaction Source: Wikipedia URL: [Link]
-
Title: Pictet–Spengler reaction Source: Wikipedia URL: [Link]
-
Title: 6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid Source: MySkinRecipes URL: [Link]
-
Title: Pictet-Spengler Reaction Source: J&K Scientific LLC URL: [Link]
-
Title: Enantioselective Gold-Catalyzed Pictet–Spengler Reaction Source: Organic Letters URL: [Link]
-
Title: The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds Source: Organic Reactions URL: [Link]
-
Title: Synthesis of 6-bromo-4-iodoquinoline Source: Atlantis Press URL: [Link]
-
Title: Synthesis of tetrahydroisoquinolines Source: Organic Chemistry Portal URL: [Link]
-
Title: A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: The Pictet-Spengler Reaction Updates Its Habits Source: MDPI URL: [Link]
-
Title: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions Source: ResearchGate URL: [Link]
-
Title: Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines Source: MDPI URL: [Link]
-
Title: Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure Source: PubMed Central (PMC) URL: [Link]
-
Title: Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A Short Approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines via a Reductive Amination/Palladium-Catalyzed C-H Activation Cascade Source: Thieme Connect URL: [Link]
-
Title: 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d Source: ResearchGate URL: [Link]
-
Title: 6-Bromo-1,2,3,4-tetrahydroisoquinoline Source: PubChem URL: [Link]
-
Title: Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Decarboxylation of Carboxylic Acids Source: YouTube URL: [Link]
-
Title: Decarboxylation Source: Organic Chemistry Portal URL: [Link]
Sources
- 1. 6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid [myskinrecipes.com]
- 2. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Decarboxylation [organic-chemistry.org]
Technical Support Center: Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Welcome to the technical support resource for the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical pharmaceutical intermediate.[1][2] As a chiral building block, its stereochemical integrity and purity are paramount. This document provides in-depth, experience-driven advice to help you navigate common synthetic challenges and minimize the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing this compound?
The two most prevalent methods for constructing the tetrahydroisoquinoline core are the Pictet-Spengler reaction and the Bischler-Napieralski reaction.[3]
-
Pictet-Spengler Reaction: This is often the preferred route. It involves the condensation of a β-arylethylamine (in this case, 3-bromo-phenethylamine) with an aldehyde or keto-acid, followed by an acid-catalyzed intramolecular cyclization.[4][5] For the synthesis of the title compound, glyoxylic acid is the ideal carbonyl partner as it directly installs the C1-carboxylic acid moiety. The reaction is a special case of the Mannich reaction.[4]
-
Bischler-Napieralski Reaction: This method involves the cyclodehydration of a β-phenethylamide to form a 3,4-dihydroisoquinoline.[6][7] This intermediate must then be reduced (e.g., with NaBH₄) to yield the tetrahydroisoquinoline skeleton. While effective, this two-step process can be harsher and may introduce additional side products.[8][9]
-
Patented Multi-step Syntheses: Alternative routes, such as one starting from 3-bromophenylacetonitrile, have also been developed.[10] This particular method involves reduction, amidation, cyclization, and hydrolysis, offering different strategic advantages but with more linear steps.[10]
Q2: Why is controlling side product formation so critical for this specific molecule?
The primary challenge in this synthesis is not just achieving cyclization but doing so with high fidelity. The bromine substituent makes the aromatic ring less nucleophilic compared to, for example, a dimethoxy-substituted analog, potentially requiring stronger acidic conditions or higher temperatures.[4][11] These conditions can, in turn, promote side reactions. Key side products, such as the decarboxylated analog (6-bromo-1,2,3,4-tetrahydroisoquinoline), are structurally similar to the desired product, making purification by standard chromatography or recrystallization exceedingly difficult.
Q3: What are the most common side products I should be looking for?
The primary impurities to monitor are:
-
Decarboxylated Product: Formation of 6-bromo-1,2,3,4-tetrahydroisoquinoline due to loss of CO₂ under harsh acidic or thermal conditions.[12]
-
Unreacted Starting Materials: Incomplete conversion of 3-bromophenethylamine or glyoxylic acid.
-
Oxidation Products: The electron-rich tetrahydroisoquinoline ring can be susceptible to oxidation, leading to the formation of the corresponding dihydroisoquinoline or even the fully aromatic isoquinoline, which are often colored.[3]
-
Polymerization/Over-alkylation: The product can potentially react with starting materials under certain conditions, although this is less common when using a keto-acid.[13]
Troubleshooting Guide: Side Product Mitigation
This section addresses specific experimental issues in a problem-solution format, focusing on the widely used Pictet-Spengler approach.
Problem 1: My final product is contaminated with the decarboxylated side product.
Q: Analysis of my crude product (¹H NMR, LC-MS) shows a significant amount of 6-bromo-1,2,3,4-tetrahydroisoquinoline. What causes this and how can I prevent it?
A: Causality and Mechanism: Decarboxylation of α-amino acids is a known side reaction, typically promoted by excessive heat or strong acidic conditions.[12] The mechanism involves the protonation of the carboxyl group, followed by the elimination of CO₂ to form an iminium ion intermediate, which is then quenched. The stability of this intermediate in the tetrahydroisoquinoline system makes this pathway particularly accessible under suboptimal conditions.
Mitigation Strategies:
-
Temperature Control: This is the most critical parameter. While some Pictet-Spengler reactions require heat to overcome the activation energy for cyclization, especially with deactivated rings, it is advisable to start at a lower temperature (e.g., room temperature or 40°C) and only increase it gradually while monitoring the reaction by TLC or HPLC.[13]
-
Acid Catalyst Selection: The choice and concentration of the acid catalyst are crucial.
-
Avoid Overly Harsh Acids: While classic protocols use concentrated HCl or H₂SO₄, these can aggressively promote decarboxylation.[14]
-
Trifluoroacetic Acid (TFA): TFA is an excellent alternative that often provides a good balance of reactivity and mildness. It is strong enough to catalyze the cyclization but is volatile and less prone to causing charring or severe degradation.[15]
-
Milder Lewis Acids or Protic Acids: For sensitive substrates, catalysts like BF₃·OEt₂ or even milder chiral phosphoric acids have proven effective and can be explored.[13]
-
Caption: Figure 1: Acid-Catalyzed Decarboxylation Pathway
Problem 2: The reaction is sluggish and gives a low yield, forcing me to use harsh conditions.
Q: My reaction does not proceed to completion at room temperature, and heating it leads to the side products mentioned above. How can I improve the reaction rate without causing degradation?
A: Causality and Reaction Kinetics: A sluggish reaction is typically due to either poor solubility of reactants or a high activation energy for the rate-limiting step (the intramolecular electrophilic aromatic substitution). The electron-withdrawing nature of the bromine atom deactivates the phenyl ring, making this cyclization step more difficult than in electron-rich systems.[11]
Optimization Strategies:
-
Solvent Screening: The solvent plays a key role in reactant solubility and stabilizing intermediates. While protic solvents are common, aprotic solvents can sometimes offer superior results.[13]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): Often used with TFA, providing good solubility for many organic substrates.[14]
-
Acetonitrile (ACN): Another common aprotic solvent.
-
Protic Solvents (EtOH, MeOH): Can be effective but may participate in side reactions.
-
Recommendation: A systematic screen of solvents is highly recommended. Set up small-scale parallel reactions to identify the optimal medium.
-
-
Stoichiometry and Reagent Addition:
-
Ensure glyoxylic acid is of high quality and used in a slight excess (e.g., 1.1 to 1.2 equivalents) to drive the initial imine formation.
-
Consider slow addition of the acid catalyst to a solution of the amine and glyoxylic acid to maintain better control over the reaction exotherm and intermediate concentrations.
-
-
Use of Co-catalysts or Superacids: For particularly stubborn substrates, superacid systems (e.g., TfOH) have been shown to catalyze Pictet-Spengler reactions on less activated rings, often at lower temperatures than conventional acids.[11] Use these with caution and at very low concentrations initially.
Table 1: Troubleshooting Pictet-Spengler Reaction Conditions
| Parameter | Issue Observed | Recommended Action | Rationale |
| Temperature | Low conversion at RT; decarboxylation at >80°C. | Start at 40°C, monitor for 4-6h. Increase to 60°C only if necessary. | Finds a kinetic window where cyclization is favored over degradation.[13] |
| Acid Catalyst | Charring/degradation with H₂SO₄. | Switch to 50% TFA in DCE.[14] | TFA is a strong but volatile acid, reducing harshness and simplifying workup. |
| Solvent | Starting material precipitates from solution. | Screen solvents: DCE, ACN, Toluene. | Improved solubility increases effective concentration and reaction rate.[13] |
| Atmosphere | Formation of colored impurities. | Run the reaction under an inert atmosphere (N₂ or Ar). | Minimizes oxidation of the amine starting material or the electron-rich THIQ product.[3] |
Experimental Protocols
Protocol 1: Optimized Synthesis via Pictet-Spengler Reaction
This protocol is designed to balance reactivity with the suppression of side products.
-
Reagent Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-bromophenethylamine (1.0 eq).
-
Solvent Addition: Dissolve the amine in 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.
-
Carbonyl Addition: Add solid glyoxylic acid monohydrate (1.1 eq) to the solution. Stir the resulting suspension for 15 minutes at room temperature.
-
Catalyst Addition: Cool the mixture to 0°C in an ice bath. Add trifluoroacetic acid (TFA, 5.0 eq) dropwise over 10 minutes. Caution: The reaction may be slightly exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by TLC or LC-MS. If the reaction is sluggish, gently warm the mixture to 40-50°C.
-
Workup: Upon completion, cool the reaction mixture and carefully quench by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution. Adjust the pH to ~7-8.
-
Extraction: The product may precipitate. If so, collect by filtration. If not, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a white solid.
Protocol 2: ¹H NMR Analysis for Side Product Identification
-
Sample Prep: Take a small aliquot of the crude, dried product and dissolve it in DMSO-d₆ or CD₃OD.
-
Key Diagnostic Peaks:
-
Desired Product: Look for the characteristic singlet for the proton at C1, typically around 4.0-4.5 ppm. The aromatic protons will show a distinct pattern corresponding to the 1,2,4-trisubstituted ring.
-
Decarboxylated Side Product: The C1 proton signal will be absent. Instead, a new set of signals for the C1-CH₂ group will appear further upfield, typically as two multiplets around 3.5-4.0 ppm.[16]
-
Unreacted Amine: The characteristic ethyl chain protons of 3-bromophenethylamine will be visible (triplets around 2.7-3.0 ppm).
-
Sources
- 1. 6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid [myskinrecipes.com]
- 2. 6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 10. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 11. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 12. Decarboxylation [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
stability testing of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid under experimental conditions
Technical Support Center: 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling and studying this compound. As a complex heterocyclic molecule, understanding its stability profile is critical for obtaining reliable and reproducible experimental results. This document offers field-proven insights into its potential degradation pathways and provides robust protocols to ensure its integrity throughout your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and inherent stability of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored at room temperature or cooler in a dry, light-proof, and tightly sealed container.[1] For maximum protection against degradation, especially for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidation.[2][3][4]
Q2: What are the primary known degradation pathways for tetrahydroisoquinoline (THIQ) derivatives?
A2: The tetrahydroisoquinoline core is susceptible to oxidation.[5] This can lead to rearomatization to the corresponding isoquinoline structure or the formation of other oxidative products like quinones, especially if hydroxyl groups are present on the aromatic ring.[5][6] The carboxylic acid moiety, particularly in phenolic THIQs, can undergo oxidative decarboxylation.[7][8] Additionally, the bromo-aromatic structure introduces susceptibility to photolytic degradation (photodebromination) upon exposure to UV light.[9]
Q3: How does pH influence the stability of this molecule in solution?
A3: The stability of this compound in solution is significantly pH-dependent.[10] Extreme acidic or basic conditions can catalyze hydrolysis or other degradation reactions.[11][12] The ionization state of both the secondary amine and the carboxylic acid will change with pH, affecting solubility and reactivity.[11] Notably, some tetrahydroisoquinoline-1-carboxylic acids have been shown to undergo oxidative decarboxylation at physiological pH (7-9).[13] Therefore, careful pH control and the use of appropriate buffer systems are crucial for any solution-based experiments.[11]
Q4: Is this compound sensitive to light?
A4: Yes, caution is advised. Aromatic halides, including bromo-substituted aromatic compounds, can be susceptible to photodecomposition when exposed to light, particularly UV radiation.[9][14] It is best practice to handle the solid compound and its solutions in a light-protected environment, for example, by using amber vials and minimizing exposure to direct sunlight or harsh laboratory lighting.[1][15]
Q5: What analytical techniques are recommended for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector is the most common and effective technique for stability testing.[16][17] This method allows for the separation and quantification of the parent compound from its potential degradation products.[16] For structural elucidation of unknown degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[18] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect structural changes over time.[16]
Troubleshooting Guide: Experimental Challenges
This section provides solutions to specific issues you may encounter during your experiments, linking them to the compound's stability characteristics.
Issue 1: Unexpected peaks appear in my HPLC chromatogram during analysis.
-
Potential Cause: This is a classic sign of compound degradation. New peaks often represent degradation products formed due to improper handling, storage, or experimental conditions.
-
Troubleshooting Steps:
-
Verify Standard Integrity: Immediately prepare a fresh solution from a new or properly stored stock of the compound and re-analyze. If the new peaks are absent, your previous sample or solution was compromised.
-
Investigate Solvents and Reagents: Ensure all solvents are of high purity and free from peroxides or other contaminants. Some organic solvents can degrade over time.
-
Assess Environmental Factors: Review your experimental setup. Was the solution exposed to light for an extended period? Was it subjected to high temperatures or an inappropriate pH?
-
Perform a Forced Degradation Study: To proactively identify potential degradants, conduct a forced degradation study (see protocol below). This will help you identify the retention times of degradation products under specific stress conditions (acid, base, oxidation, heat, light).[18][19]
-
Issue 2: The biological activity or measured potency of my compound has significantly decreased.
-
Potential Cause: A loss of potency is directly linked to a decrease in the concentration of the active parent compound, most likely due to degradation.
-
Troubleshooting Steps:
-
Quantitative Re-analysis: Use a validated stability-indicating HPLC method to accurately quantify the amount of remaining parent compound in your sample.
-
Review Storage Conditions: Confirm that both the solid compound and any stock solutions have been stored under the recommended conditions (cool, dry, dark, inert atmosphere).[1][2]
-
Evaluate Formulation/Media Stability: If the compound is in a complex biological medium or formulation, consider potential interactions or instabilities within that matrix. The pH of the medium is a critical factor.[10]
-
Issue 3: The color of my solid compound or solution has changed (e.g., turned yellow/brown).
-
Potential Cause: Color change is often a visual indicator of oxidation.[5] Tetrahydroisoquinolines can oxidize to form colored quinone-type structures or conjugated aromatic systems.
-
Troubleshooting Steps:
-
Cease Use of the Sample: A visible color change indicates significant degradation. The sample should be discarded as it can no longer be considered pure.
-
Implement Preventative Measures: When preparing new solutions, use deoxygenated solvents (e.g., by sparging with nitrogen or argon). If the experiment allows, work under an inert atmosphere to minimize contact with oxygen.
-
Check for Contaminants: Ensure there are no trace metals or other contaminants in your solvents or on your labware that could catalyze oxidation.
-
Experimental Protocols & Data Management
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol outlines the conditions for intentionally degrading the compound to understand its stability profile and develop a stability-indicating analytical method.[18][19][20]
Objective: To generate potential degradation products and assess the intrinsic stability of this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions (Perform each in a separate vial):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[21]
-
Thermal Degradation: Place a vial of the solid compound and a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber with a light source compliant with ICH Q1B guidelines (e.g., overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter). Keep a control sample wrapped in aluminum foil in the same location.
-
-
Sample Analysis:
-
After the designated time, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze all stressed samples, a non-stressed control, and a blank by HPLC-PDA.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products (new peaks).
-
Calculate the percentage of degradation.
-
The analytical method is considered "stability-indicating" if all degradation peaks are well-resolved from the parent compound peak.
-
Data Presentation
Quantitative results from stability studies should be summarized in a clear, tabular format.
Table 1: Example Summary of Forced Degradation Results
| Stress Condition | Duration/Temp | % Assay of Parent Compound | % Total Degradation | Number of Degradants |
| 0.1 M HCl | 24 h @ 60°C | 92.5% | 7.5% | 2 |
| 0.1 M NaOH | 24 h @ 60°C | 85.1% | 14.9% | 3 |
| 3% H₂O₂ | 24 h @ RT | 78.3% | 21.7% | 4 |
| Thermal (Solid) | 48 h @ 80°C | 99.2% | 0.8% | 1 |
| Photolytic | ICH Q1B | 91.0% | 9.0% | 2 |
Visualized Workflows and Mechanisms
Diagrams help clarify complex processes and relationships. The following are rendered using Graphviz DOT language.
Caption: Workflow for a forced degradation stability study.
Caption: Potential degradation pathways for the compound.
References
- Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC - NIH. (n.d.). National Institutes of Health.
- 1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid. (n.d.). AK Scientific, Inc.
- The enzymatic oxidation of phenolic tetrahydroisoquinoline-1-carboxylic acids. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC. (n.d.). National Institutes of Health.
- 6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid. (n.d.). MySkinRecipes.
- MSDS of Ethyl 6-bromo-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate. (2025). Capot Chemical.
- 6-Bromoquinoline-3-carboxylic acid. (n.d.). Synquest Labs.
- SAFETY DATA SHEET. (2024). Fisher Scientific.
- The enzymatic oxidation of phenolic tetrahydroisoquinoline-1-carboxylic acids. (n.d.). University of Johannesburg.
- Forced Degradation Studies. (2016). MedCrave online.
- Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research.
- The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC.
- Analytical Techniques In Stability Testing. (2025). Separation Science.
- Development of forced degradation and stability indicating studies of drugs—A review. (2013). CORE.
- Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Pharmaceutical Research.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate.
- Influence of PH On The Stability of Pharmaceutical. (n.d.). Scribd.
- The photochemistry of halosubstituted aromatics and heteroaromatics has received considerable attention during the past several. (n.d.). ResearchGate.
- ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. (2025). ResearchGate.
- Mammalian alkaloids: conversions of tetrahydroisoquinoline-1-carboxylic acids derived from dopamine. (1991). PubMed.
- Trends in Analytical chemistry. (n.d.). CONICET.
Sources
- 1. 6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid [myskinrecipes.com]
- 2. aksci.com [aksci.com]
- 3. capotchem.com [capotchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The enzymatic oxidation of phenolic tetrahydroisoquinoline-1-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. pure.uj.ac.za [pure.uj.ac.za]
- 9. researchgate.net [researchgate.net]
- 10. ibisscientific.com [ibisscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
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- 14. researchgate.net [researchgate.net]
- 15. synquestlabs.com [synquestlabs.com]
- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
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- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. asianjpr.com [asianjpr.com]
Welcome to the technical support center for experiments involving 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and downstream applications of this versatile building block. As a key intermediate in the development of pharmaceuticals, particularly for central nervous system (CNS) agents, its successful application is critical.[1] This guide provides in-depth, field-proven insights to ensure the integrity and success of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: This compound is a crucial intermediate in medicinal chemistry. Its tetrahydroisoquinoline scaffold is a privileged structure in many biologically active compounds. The bromo-substituent offers a versatile handle for further functionalization via cross-coupling reactions, while the carboxylic acid allows for amide bond formation or other modifications. It serves as a foundational building block for synthesizing compounds with potential antihypertensive, antipsychotic, and antiarrhythmic activities.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound should be stored at room temperature in a dry, light-proof container to prevent degradation.[1] Like many bromo-aryl compounds, prolonged exposure to light can lead to gradual decomposition. The carboxylic acid and secondary amine functionalities make it susceptible to reactions with moisture and atmospheric carbon dioxide.
Q3: What are the key structural features and molecular properties of this compound?
A3: The key features are the tetrahydroisoquinoline core, a bromine atom at the 6-position of the aromatic ring, and a carboxylic acid at the 1-position.
| Property | Value |
| Molecular Formula | C₁₀H₁₀BrNO₂ |
| Molecular Weight | 256.10 g/mol [1] |
| Appearance | Typically an off-white to pale yellow solid |
| Solubility | Sparingly soluble in water, more soluble in organic solvents like DMSO and methanol. |
Troubleshooting Guide: Synthesis
The most common synthetic route to this compound and its analogs is the Pictet-Spengler reaction.[2][3][4][5] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.
Problem 1: Low Yield or No Product Formation in the Pictet-Spengler Reaction
Possible Causes & Solutions:
-
Insufficiently Activating Conditions: The Pictet-Spengler reaction is an electrophilic aromatic substitution. The bromo-substituent on the phenyl ring is deactivating, which can make the cyclization step challenging.
-
Expert Insight: Traditional methods often require harsh conditions like strong acids (e.g., concentrated H₂SO₄, TFA) and high temperatures to drive the reaction to completion.[6] Consider using superacid-catalyzed conditions for less activated substrates.[3] A patent for a similar synthesis describes using concentrated sulfuric acid.[7]
-
Actionable Protocol:
-
Dissolve 3-bromophenethylamine and glyoxylic acid in a suitable solvent like tetrahydrofuran.
-
Slowly add concentrated sulfuric acid at a controlled temperature (e.g., 0-10 °C).
-
Allow the reaction to proceed at an elevated temperature (e.g., reflux) while monitoring by TLC or LC-MS.
-
-
-
Side Reactions: The starting materials or intermediates can undergo side reactions under strongly acidic conditions.
-
Expert Insight: Polymerization of the starting amine or aldehyde can be a significant issue. Ensure slow addition of the acid and maintain a controlled temperature during the initial stages.
-
Actionable Protocol: Add the acid dropwise to the reaction mixture with vigorous stirring and cooling in an ice bath.
-
-
Iminium Ion Formation is Unfavorable: The formation of the key iminium ion intermediate may be slow or incomplete.
-
Expert Insight: The equilibrium between the amine, aldehyde, and iminium ion can be shifted by removing water. However, in strongly acidic media, this is less of a concern. The choice of acid catalyst is crucial. Lewis acids can also be employed.[4]
-
Problem 2: Difficulty in Product Purification
Possible Causes & Solutions:
-
Amphoteric Nature of the Product: The product contains both a basic secondary amine and an acidic carboxylic acid, making it behave as a zwitterion. This can lead to unusual solubility and chromatographic behavior.
-
Expert Insight: The product will likely be insoluble at its isoelectric point. Purification can often be achieved by pH adjustment and precipitation.
-
Actionable Protocol:
-
After the reaction is complete, carefully neutralize the acidic mixture with a base (e.g., sodium bicarbonate) to a pH of approximately 7.[7]
-
The product should precipitate out of the aqueous solution.
-
Collect the solid by filtration and wash with cold water.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
-
Contamination with Starting Materials or Byproducts: Incomplete reaction or side reactions can lead to a complex mixture.
-
Expert Insight: If precipitation is not sufficient, column chromatography can be employed, but it can be challenging due to the compound's properties.
-
Actionable Protocol: Consider protecting the amine or carboxylic acid group before chromatography to improve its behavior on silica gel. For example, esterification of the carboxylic acid can make the compound less polar.
-
Troubleshooting Guide: Downstream Reactions
Problem 3: Unwanted Decarboxylation
Possible Causes & Solutions:
-
Thermal Instability: Tetrahydroisoquinoline-1-carboxylic acids can be susceptible to decarboxylation, especially under harsh conditions (e.g., high temperatures, strong acids/bases).
-
Expert Insight: Oxidative decarboxylation is a known reaction for this class of compounds, potentially leading to the formation of a 3,4-dihydroisoquinoline.[2]
-
Actionable Protocol:
-
When performing subsequent reactions, use the mildest possible conditions.
-
Avoid prolonged heating.
-
If decarboxylation is desired, it can be promoted electrochemically or with specific oxidizing agents.[2]
-
-
Problem 4: Challenges with N-Alkylation or N-Acylation
Possible Causes & Solutions:
-
Steric Hindrance: The substituent at the 1-position (the carboxylic acid) can sterically hinder the approach of electrophiles to the secondary amine.
-
Expert Insight: This is a common issue in substituted tetrahydroisoquinolines.
-
Actionable Protocol:
-
Use highly reactive alkylating or acylating agents.
-
Consider using a stronger base to fully deprotonate the amine, increasing its nucleophilicity.
-
Protecting the carboxylic acid as an ester can sometimes reduce steric bulk and improve reactivity.
-
-
Problem 5: Issues with Esterification of the Carboxylic Acid
Possible Causes & Solutions:
-
Fischer Esterification is Ineffective: The standard Fischer esterification (acid catalyst and alcohol) can be slow or lead to decomposition due to the required harsh conditions.[8]
-
Expert Insight: The secondary amine can be protonated under acidic conditions, making the compound highly polar and potentially insoluble in the alcohol solvent.
-
Actionable Protocol:
-
Consider milder esterification methods. A common and effective method is the use of a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[9]
-
This reaction proceeds under neutral conditions at room temperature, avoiding the harshness of the Fischer esterification.
-
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Pictet-Spengler Reaction
This protocol is a synthesis based on similar procedures described in the literature.[7]
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel and a reflux condenser, add 3-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (35.0 g).
-
Hydrolysis: Add 10M sulfuric acid (200 mL) to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Carefully adjust the pH to 7 with sodium bicarbonate.
-
Precipitation and Isolation: Cool the neutralized solution in an ice bath to precipitate the product. Filter the solid and dry to obtain this compound.
Protocol 2: Esterification using DCC/DMAP
This protocol is a general procedure for esterification of carboxylic acids.[9]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dry dichloromethane.
-
Addition of Reagents: Add the desired alcohol (1.2 eq) and 4-dimethylaminopyridine (0.1 eq).
-
Coupling Agent: Cool the mixture to 0 °C in an ice bath and add dicyclohexylcarbodiimide (1.1 eq) portion-wise.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Work-up: Filter off the precipitated dicyclohexylurea. Wash the filtrate with dilute HCl and saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
Bobbit, J. M., & Willis, J. P. (1977). Electrochemistry of natural products. VI. Oxidative decarboxylation of some tetrahydroisoquinoline-1-carboxylic acids. The Journal of Organic Chemistry, 42(13), 2347-2353. [Link]
-
6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid. MySkinRecipes. [Link]
-
Giebler, F., et al. (2022). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Molecules, 27(15), 4935. [Link]
-
Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]
-
Pictet–Spengler Tetrahydroisoquinoline Synthese. ResearchGate. [Link]
-
Synthesis of 3,4-dihydroisoquinolines. Organic Chemistry Portal. [Link]
-
Iannelli, F., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 743. [Link]
-
6-Bromo-1,2,3,4-tetrahydroisoquinoline. PubChem. [Link]
-
Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627-5634. [Link]
- Hassner, A., & Stumer, C. (2002). Organic Syntheses Based on Name Reactions. Elsevier.
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. National Institutes of Health. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 57, 183. [Link]
Sources
- 1. 6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Analytical Methods for 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Welcome to the dedicated technical support guide for the analysis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (6-Br-THIC). This resource is designed for researchers, analytical chemists, and drug development professionals who are working with this compound. Here, we address common challenges and provide in-depth, field-proven solutions to refine your detection and quantification methods.
Part 1: Frequently Asked Questions (FAQs)
This section covers high-level questions about handling and analyzing 6-Br-THIC.
Q1: What are the key physicochemical properties of 6-Br-THIC that influence its analysis?
A1: Understanding the structure of 6-Br-THIC is the first step to developing a robust analytical method. Key features include:
-
Amphoteric Nature: The molecule possesses both a carboxylic acid group (acidic) and a secondary amine (basic) within the tetrahydroisoquinoline ring. This makes its charge and polarity highly dependent on pH.
-
High Polarity: The presence of the amino acid moiety makes the compound highly polar and water-soluble, which can create challenges for retention in standard reversed-phase chromatography.[1][2]
-
Bromine Atom: The bromine atom provides a distinct isotopic signature in mass spectrometry (MS), with two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This results in characteristic M and M+2 peaks, which is a powerful tool for selective detection and identification.[3]
-
UV Chromophore: The aromatic ring allows for straightforward detection using UV-Vis spectroscopy, typically around 254 nm.[4]
Q2: Which analytical technique is most suitable for the routine analysis of 6-Br-THIC?
A2: The choice of technique depends on the analytical goal (purity, quantification, identification) and the sample matrix.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is excellent for purity analysis and quantification in relatively clean samples, such as during reaction monitoring. It is robust and widely available.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and selective quantification, especially in complex matrices like biological fluids or crude reaction mixtures.[5][6] The distinct isotopic pattern of bromine makes it particularly well-suited for MS detection.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is generally not suitable for direct analysis due to the low volatility of the molecule.[8] However, it can be used after a derivatization step to increase volatility, which may be useful for specific applications requiring very high sensitivity, though this adds complexity to sample preparation.[9][10]
Q3: My 6-Br-THIC sample appears to be degrading under acidic conditions. Is this expected?
A3: While the tetrahydroisoquinoline core is relatively stable, prolonged exposure to strong acidic conditions, especially at elevated temperatures, can potentially lead to side reactions. For a related compound, 6-Bromoquinoline-8-carbonitrile, acid-catalyzed hydrolysis of the nitrile group is a known issue.[11] While your carboxylic acid is already hydrolyzed, you should always monitor for potential side products. It is crucial to use a stability-indicating HPLC method to separate the main compound from any potential degradants.[11]
Part 2: Troubleshooting Guide: HPLC Methods
This guide focuses on resolving common issues encountered during the reversed-phase HPLC analysis of 6-Br-THIC.
Q4: I am experiencing poor or no retention of 6-Br-THIC on my C18 column. What is happening and how can I fix it?
A4: This is a classic problem when analyzing highly polar compounds on traditional nonpolar stationary phases.[1] The analyte spends too much time in the highly aqueous mobile phase and interacts weakly with the C18 chains.
-
Probable Cause: The high polarity of your analyte, stemming from the carboxylic acid and amine functional groups, prevents effective partitioning onto the hydrophobic stationary phase.
-
Solutions & Scientific Rationale:
-
Use a Polar-Embedded Column: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the C18 chain.[12] This allows the column to be used with highly aqueous (even 100% water) mobile phases without the hydrophobic chains collapsing—a phenomenon known as "phase dewetting" or "hydrophobic collapse" that kills retention.[1] This design also provides an alternative interaction mechanism for polar analytes.
-
Switch to a Polar-Endcapped Column: These columns have their residual silanol groups (which can cause peak tailing) capped with a polar functional group, improving peak shape and offering a different selectivity for polar compounds.
-
Adjust Mobile Phase pH: The retention of 6-Br-THIC is highly sensitive to pH. At a neutral pH, the molecule can be zwitterionic, which often leads to poor retention.
-
Lowering the pH (e.g., to 2.5-3.5 with formic or phosphoric acid): This will protonate the secondary amine (making it positively charged) and suppress the deprotonation of the carboxylic acid. This can increase retention on some C18 phases and significantly improve peak shape by minimizing unwanted interactions with silanol groups.[13]
-
Consider Hydrophilic Interaction Chromatography (HILIC): If reversed-phase methods fail, HILIC is an excellent alternative. It uses a polar stationary phase (like silica or diol) and a mobile phase with a high percentage of organic solvent. The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing strong retention for very polar compounds.
-
-
Q5: My chromatographic peak for 6-Br-THIC is tailing significantly. What are the causes and solutions?
A5: Peak tailing is typically a sign of undesirable secondary interactions between the analyte and the stationary phase.[13]
-
Probable Causes:
-
Silanol Interactions: The basic secondary amine on your molecule can interact strongly with acidic residual silanol groups on the surface of lower-quality silica-based columns.[1]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a tailed peak.[13]
-
Sample Solvent Mismatch: Dissolving your sample in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 95% water) can cause peak distortion.[14]
-
-
Solutions & Scientific Rationale:
-
Column-Based Solutions: Use a high-purity, base-deactivated, or end-capped C18 column. These columns have a minimal number of accessible silanol groups, thus preventing the secondary interactions that cause tailing.
-
Mobile Phase Optimization:
-
Lower the pH: As mentioned in Q4, operating at a low pH (e.g., pH < 3) protonates the amine group and also suppresses the ionization of many silanol groups, minimizing the electrostatic interactions that lead to tailing.
-
Add a Competing Base: A small amount of a basic additive like triethylamine (TEA) can be added to the mobile phase to competitively bind to the active silanol sites, effectively masking them from your analyte. Caution: TEA is not MS-friendly.
-
-
Methodological Adjustments:
-
Reduce Sample Concentration: Perform a dilution series to see if the peak shape improves. If it does, you were likely overloading the column.
-
Match Sample Solvent: Dissolve your sample in the initial mobile phase composition or a weaker solvent.
-
-
Workflow for HPLC Troubleshooting
Caption: Decision tree for troubleshooting common HPLC issues.
Part 3: Troubleshooting Guide: LC-MS/MS Methods
This guide addresses specific challenges related to the detection of 6-Br-THIC using mass spectrometry.
Q6: I am not getting a good signal for 6-Br-THIC in ESI positive mode. What should I do?
A6: Signal intensity in electrospray ionization (ESI) is highly dependent on the analyte's ability to form gas-phase ions.
-
Probable Causes:
-
Incorrect Mobile Phase pH: The pH of the mobile phase directly impacts the ionization state of the analyte. For positive mode ESI, you want to promote the formation of cations, typically [M+H]⁺.
-
Ion Suppression: Components in your sample matrix or mobile phase (e.g., non-volatile buffers like phosphate, or high concentrations of salts) can compete with your analyte for ionization, reducing its signal.
-
Suboptimal Source Parameters: ESI source settings (e.g., capillary voltage, gas flow, temperature) are not optimized for your compound.
-
-
Solutions & Scientific Rationale:
-
Optimize Mobile Phase: Ensure your mobile phase contains a volatile acid like formic acid (0.1% is standard) or acetic acid. This lowers the pH, ensuring the secondary amine is protonated, which is ideal for forming [M+H]⁺ ions in positive mode.[15]
-
Improve Sample Preparation: Use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to clean up complex samples and remove matrix components that cause ion suppression.[16]
-
Optimize MS Source: Perform an infusion of a pure standard of 6-Br-THIC to auto-tune the mass spectrometer's source parameters. This will find the optimal voltages and gas flows for maximizing the signal of your specific compound.
-
Q7: How can I confirm the identity of the peak corresponding to 6-Br-THIC using MS?
A7: Mass spectrometry offers several powerful tools for confident identification.
-
Solutions & Scientific Rationale:
-
Check the Isotopic Pattern: This is the most definitive method for a halogenated compound. Due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes, you must observe two peaks for the molecular ion: one at [M+H]⁺ and another of nearly equal intensity at [M+2+H]⁺.[3] If you do not see this pattern, the peak is unlikely to be your compound.
-
Perform Tandem MS (MS/MS): Isolate the precursor ion (the [M+H]⁺ peak at m/z 256.0) and fragment it. The fragmentation pattern is like a fingerprint for the molecule. For isoquinoline alkaloids, characteristic losses include the amine group and cleavages of the tetrahydroisoquinoline ring.[17] A common fragmentation would be the loss of the carboxylic acid group as CO₂ (a neutral loss of 44 Da).
-
High-Resolution Mass Spectrometry (HRMS): If available, use an HRMS instrument (like a Q-TOF or Orbitrap) to determine the accurate mass of the ion. The measured mass should be within 5 ppm of the theoretical exact mass of C₁₀H₁₁⁷⁹BrNO₂⁺ (256.0022). This provides a high degree of confidence in the elemental composition.
-
Anticipated MS/MS Fragmentation Pathway
Caption: Proposed MS/MS fragmentation for 6-Br-THIC.
Part 4: Experimental Protocols & Data
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for assessing the purity of 6-Br-THIC.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Polar-embedded C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm filter.
-
Injection Volume: 5 µL.
Table 1: Suggested HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 50 | 50 |
| 17.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Protocol 2: LC-MS/MS Quantification Method
This protocol is a starting point for trace-level quantification.
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
LC Conditions: Use the same column and mobile phases as the HPLC method, but with a lower flow rate (e.g., 0.4 mL/min) suitable for MS. A faster gradient may be employed.
-
MS Source: ESI in Positive Ion Mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
Table 2: Suggested MRM Transitions for 6-Br-THIC
| Precursor Ion (m/z) | Product Ion (m/z) | Description | Role |
| 256.0 | 212.0 | [M+H]⁺ -> [M+H - CO₂]⁺ | Quantifier |
| 256.0 | 238.0 | [M+H]⁺ -> [M+H - H₂O]⁺ | Qualifier |
| 258.0 | 214.0 | [M+2+H]⁺ -> [M+2+H - CO₂]⁺ | Qualifier |
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. benchchem.com [benchchem.com]
- 5. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Isoquinoline/Quinoline alkaloids (Rhoeadine) - VARIOUS analysis - Analytice [analytice.com]
- 7. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 15. uab.edu [uab.edu]
- 16. scispace.com [scispace.com]
- 17. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the biological activity of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives
As a Senior Application Scientist, this technical support center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on . This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and make informed decisions in your research.
Introduction: The Versatile Tetrahydroisoquinoline (THIQ) Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast range of biological activities.[1] THIQ derivatives have shown promise as antitumor, antibacterial, antiviral, anti-inflammatory, and neuroprotective agents.[1][2][3][4][5] The 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid core, in particular, serves as a crucial intermediate.[6] The bromine atom at the 6-position is not merely a substituent but a versatile synthetic handle, allowing for extensive modification and the creation of diverse chemical libraries to explore structure-activity relationships (SAR).[6]
This guide will address common challenges and questions that arise during the synthesis, purification, and biological evaluation of these promising compounds.
Frequently Asked Questions (FAQs)
This section covers foundational concepts and common inquiries for researchers working with THIQ derivatives.
Q1: What are the primary biological targets for this class of compounds?
The THIQ scaffold is versatile and has been adapted to target a wide array of biological molecules. Notable examples include:
-
Anticancer Agents: Many THIQ derivatives exhibit potent cytotoxic effects and are being investigated for cancer therapy.[3][7][8] They can act as KRas inhibitors and anti-angiogenesis agents, which are critical pathways in tumor growth and metastasis.[3][7]
-
Central Nervous System (CNS) Agents: The structure serves as a building block for compounds with potential antipsychotic, antihypertensive, and antiarrhythmic activities.[6]
-
Enzyme Inhibitors: Specific derivatives have been designed as inhibitors for enzymes like HIV-1 Reverse Transcriptase and phosphodiesterase 4 (PDE4).[4][9]
-
Receptor Ligands: The scaffold has been used to develop ligands for CNS receptors, demonstrating its utility in neuroscience drug discovery.[2]
Q2: What is the most common method for synthesizing the THIQ core?
The Pictet-Spengler reaction is the most widely used and efficient method for constructing the THIQ skeleton.[1][9] First described in 1911, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][9][10]
The general mechanism proceeds through the formation of an intermediate iminium ion, which is then attacked by the electron-rich aromatic ring to form the new heterocyclic ring.[9]
Caption: General workflow of the Pictet-Spengler reaction.
Q3: Why is the 6-bromo substituent strategically important?
The bromine atom at the 6-position is a key feature for lead optimization. It serves as an excellent synthetic "handle" for post-cyclization modifications via various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic introduction of a wide range of substituents to probe the SAR of the C-6 position, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Guide 1: Synthetic Challenges
Q: My Pictet-Spengler cyclization is inefficient, resulting in low yields. How can I optimize this reaction?
Low yields in the Pictet-Spengler reaction are a common issue, often stemming from the electronic nature of the starting phenylethylamine or suboptimal reaction conditions.
A: Follow this systematic troubleshooting approach:
-
Assess Substrate Reactivity: The reaction relies on an electrophilic aromatic substitution. If the phenyl ring of your β-arylethylamine is electron-deficient (e.g., contains withdrawing groups), the cyclization will be sluggish. The reaction works best with electron-rich aromatic rings.[11]
-
Catalyst Choice is Critical:
-
Protic Acids: Traditional conditions use strong protic acids like HCl or trifluoroacetic acid (TFA). These are often sufficient for activated substrates.
-
Lewis Acids: For less reactive substrates, a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂) can be more effective at activating the intermediate imine for cyclization.[9]
-
Superacids: In very challenging cases with deactivated rings, superacid-catalyzed conditions may be required to drive the reaction to completion.[11]
-
-
Solvent and Temperature: The choice of solvent can influence reaction rates and solubility of intermediates. Aprotic solvents like dichloromethane (DCM) or toluene are common. Temperature can be increased to accelerate the reaction, but this may also lead to side products. Start at room temperature and gradually increase if necessary.
-
Protecting Group Strategy: Ensure that the nitrogen of the starting amine is not protected with a strongly electron-withdrawing group, as this can disfavor iminium ion formation.
Caption: Decision tree for troubleshooting low Pictet-Spengler yields.
Guide 2: Assay & Screening Challenges
Q: My purified compound shows poor solubility in aqueous buffers for biological assays, leading to inconsistent results. What can I do?
Poor aqueous solubility is a major hurdle in drug discovery, as it can lead to underestimated biological activity, poor reproducibility, and inaccurate SAR data.[12][13]
A: Address solubility issues with the following strategies:
-
Optimize Assay Buffer and Dilution:
-
Co-solvents: Most compounds are stored in DMSO. Ensure the final concentration of DMSO in the assay is low (typically <1%) but sufficient to maintain solubility. Other co-solvents like ethanol or methanol can also be explored.[13]
-
pH Adjustment: If your molecule has ionizable functional groups (like the carboxylic acid and the secondary amine in the THIQ core), adjusting the pH of the buffer can significantly increase solubility.
-
Sonication: Gently sonicating the assay plate after compound addition can help dissolve any precipitate that may have formed.[12]
-
-
Use Formulation Aids:
-
Excipients: Non-ionic surfactants or cyclodextrins can be included in the assay buffer to encapsulate the compound and improve its apparent solubility.[13]
-
-
Confirm Solubility Limit: Before extensive biological testing, perform a simple kinetic solubility assay to determine the maximum soluble concentration of your compound under the specific assay conditions. This helps in setting appropriate concentration ranges for dose-response curves.
-
Structural Modification (Long-Term Strategy): If solubility issues persist across a series, consider structural modifications. For instance, incorporating polar functional groups or replacing highly lipophilic moieties can improve solubility.[9] It has been noted that replacing a benzamide moiety can improve metabolic stability and solubility.[9]
Caption: Stepwise workflow for addressing poor compound solubility.
Key Experimental Protocols
Protocol 1: General Synthesis of a 1-Substituted THIQ-1-Carboxylic Acid Derivative
This protocol outlines a typical synthesis starting from 3-bromophenylethylamine.
Step 1: Pictet-Spengler Cyclization
-
Dissolve 3-bromophenylethylamine (1.0 eq) and a glyoxylic acid derivative (1.1 eq) in toluene.
-
Add p-toluenesulfonic acid (PTSA) (0.1 eq) as a catalyst.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product into an organic solvent (e.g., ethyl acetate) after an aqueous workup.
-
Purify the crude product by column chromatography on silica gel to yield the this compound derivative.
Step 2: N-Alkylation/Acylation (Example)
-
Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM).
-
Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the mixture to 0 °C and add the desired acyl chloride or alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).
-
Perform an aqueous workup and purify the final product by column chromatography or recrystallization.
Protocol 2: Kinetic Aqueous Solubility Assessment
This is a rapid method to estimate the solubility of your compounds in assay buffer.
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, add your assay buffer.
-
Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration (ensure the final DMSO concentration is consistent with your biological assay, e.g., 1%).
-
Mix the plate vigorously for 1-2 hours at room temperature.
-
Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
-
The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the THIQ core is essential for enhancing biological activity. The table below summarizes key SAR findings based on published data for anticancer activity.[3][7] Relating biological activity to molecular structure is a cornerstone of medicinal chemistry.[14]
| Position of Substitution | Substituent Type | Effect on Anticancer Activity | Rationale / Notes |
| C-1 Phenyl Ring | 4-Chloro (electronegative) | Significant Increase | The THIQ bearing a chloro group at the 4-position of the phenyl ring exhibited significant KRas inhibition against colon cancer cell lines.[3] |
| C-1 Phenyl Ring | 4-Ethyl | High Activity | Showed the highest anti-angiogenesis activity in one study, suggesting lipophilic groups at this position may be favorable.[3] |
| C-1 Phenyl Ring | 4-Methoxy | Moderate Activity | An electron-donating group resulted in moderate anti-angiogenesis activity.[3] |
| N-2 Position | Aryl Group | Maintains Good Activity | An aryl substituent on the nitrogen maintains good cytotoxic activity.[7] |
| N-2 Position | Aminoethyl Group | High Activity & Selectivity | The presence of an aminoethyl group as an N-substituent provided high cytotoxicity and selectivity for the G1 phase of the cell cycle.[7] |
Key Takeaways from SAR:
-
C-1 Position: The substituent at the C-1 position dramatically influences activity. Electronegative and lipophilic groups on an attached phenyl ring appear to be beneficial for anticancer activity.[3]
-
N-2 Position: The nitrogen atom of the THIQ core is another critical point for modification. Introducing basic side chains, like an aminoethyl group, can significantly enhance cytotoxicity.[7]
By leveraging these troubleshooting guides, protocols, and SAR insights, you can more effectively navigate the challenges of working with this compound derivatives and accelerate your journey toward discovering novel, potent therapeutic agents.
References
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. 6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid [myskinrecipes.com]
- 7. DSpace [diposit.ub.edu]
- 8. researchgate.net [researchgate.net]
- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 10. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - CA [thermofisher.com]
- 11. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 12. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 15. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 16. Construction of 4-spiroannulated tetrahydroisoquinoline skeletons via a sequential ring opening of aziridines and Pictet–Spengler reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. 6-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 15885183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid for preclinical studies. As a crucial building block in the development of novel therapeutics, particularly for central nervous system (CNS) agents and other pharmacologically active compounds, a robust and scalable synthetic route is paramount.[1][2][3][4] This document provides an in-depth experimental protocol, a comprehensive troubleshooting guide, and answers to frequently asked questions to ensure a successful and efficient synthesis campaign.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities.[5] The synthesis of this core structure is often achieved via the classic Pictet-Spengler reaction, a reliable method that involves the condensation of a β-arylethylamine with a carbonyl compound.[6][7][8] This guide will focus on a practical, multi-step approach amenable to scale-up, starting from readily available materials.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through a four-step sequence starting from 3-bromophenylacetonitrile. This route involves:
-
Reduction of the nitrile to the corresponding primary amine, 3-bromophenethylamine.
-
Amidation/Protection of the amine to form a carbamate derivative.
-
Cyclization via an acid-catalyzed reaction with an glyoxylic acid equivalent, which is a variation of the Pictet-Spengler reaction.
-
Hydrolysis/Deprotection to yield the final target compound.
This pathway is advantageous for scale-up due to the relatively low cost of starting materials and the robustness of the chemical transformations involved.[3]
Caption: Four-step synthesis of the target compound.
Detailed Scale-Up Protocol
This protocol is adapted for a 10-gram scale synthesis of the final product. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 3-Bromophenethylamine
-
Rationale: This step converts the nitrile starting material into the key β-arylethylamine required for the subsequent cyclization. Catalytic hydrogenation is preferred for scale-up due to its operational simplicity and cleaner work-up compared to metal hydride reductions.
-
Procedure:
-
To a hydrogenation vessel, add 3-bromophenylacetonitrile (25.0 g) and methanol or ethanol (250 mL).
-
Carefully add Raney Nickel (approx. 2.5 g, 50% slurry in water) under a nitrogen atmosphere.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (50 psi).
-
Stir the reaction mixture vigorously at room temperature for 12-18 hours, monitoring hydrogen uptake.
-
Upon completion (monitored by TLC or GC-MS), carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with additional methanol (50 mL).
-
Concentrate the filtrate under reduced pressure to yield 3-bromophenethylamine as an oil. The crude product is often of sufficient purity for the next step.
-
Step 2: Synthesis of Methyl (3-bromophenethyl)carbamate
-
Rationale: The amine is protected as a carbamate. This serves two purposes: it prevents side reactions and the electron-withdrawing nature of the carbamoyl group can influence the subsequent cyclization step.
-
Procedure:
-
Dissolve the crude 3-bromophenethylamine from Step 1 in dichloromethane (DCM, 200 mL) and cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (1.5 equivalents), to the solution.
-
Slowly add methyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.[3]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).
-
Wash the reaction mixture with water (2 x 100 mL), 1M HCl (100 mL), and saturated sodium bicarbonate solution (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the carbamate product, typically as a solid or viscous oil.
-
Step 3: Synthesis of 6-Bromo-2-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid
-
Rationale: This is the key ring-forming step. Concentrated sulfuric acid acts as both the solvent and the catalyst, promoting the intramolecular electrophilic aromatic substitution (Pictet-Spengler type reaction) to form the tetrahydroisoquinoline ring.
-
Procedure:
-
In a flask equipped with a stirrer and cooled to 0 °C, add concentrated sulfuric acid (100 mL).
-
Slowly and portion-wise, add the methyl (3-bromophenethyl)carbamate from Step 2, keeping the internal temperature below 10 °C.
-
Once the addition is complete, add glyoxylic acid (1.2 equivalents) portion-wise.
-
Stir the reaction mixture at a controlled temperature, typically between 20-40 °C, for 6-12 hours.[3]
-
Monitor the reaction by quenching a small aliquot into water and analyzing by LC-MS.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice (500 g) with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or DCM (3 x 150 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclized product.
-
Step 4: Synthesis of this compound
-
Rationale: The final step involves the acidic hydrolysis of the N-carbamate protecting group to reveal the secondary amine of the final product.
-
Procedure:
-
Combine the crude product from Step 3 with 6-10M aqueous sulfuric acid (150 mL).[3]
-
Heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and then further in an ice bath.
-
Carefully adjust the pH of the solution to its isoelectric point (typically pH 5-7) using a saturated solution of sodium bicarbonate or another suitable base. The product will precipitate out of the solution.
-
Filter the solid precipitate, wash with cold water, and then with a small amount of cold ethanol or acetone.
-
Dry the solid under vacuum to yield the final product, this compound.
-
Troubleshooting Guide
Caption: A decision tree for troubleshooting common issues.
Question & Answer Troubleshooting
Q: My Pictet-Spengler cyclization (Step 3) is sluggish or incomplete. What are the likely causes and solutions?
-
A: Causality & Solution: The Pictet-Spengler reaction relies on the formation of an electrophilic N-acyliminium ion intermediate, which then undergoes intramolecular cyclization.
-
Insufficient Acidity: The concentration of the sulfuric acid is critical. If it is not sufficiently concentrated, the formation of the reactive intermediate will be slow. Ensure you are using fresh, concentrated (>95%) sulfuric acid.
-
Water Content: The presence of water can hydrolyze the intermediate and impede the reaction. Ensure your starting carbamate is dry and the acid has not absorbed significant atmospheric moisture.
-
Temperature: While higher temperatures can accelerate the reaction, they can also lead to sulfonation of the aromatic ring or other decomposition pathways. The optimal temperature (20-40 °C) should be maintained. If the reaction is slow, a modest increase in temperature or prolonged reaction time is preferable to a large temperature jump.[3]
-
Q: During the final hydrolysis and neutralization (Step 4), I am getting a very low yield of precipitated product. Where is my product going?
-
A: Causality & Solution: The target compound is an amino acid, meaning it has both a basic amine group and an acidic carboxylic acid group. Its solubility is highly pH-dependent.
-
Incorrect pH: The minimum solubility of the amino acid is at its isoelectric point (pI). If you overshoot the neutralization and the solution becomes too basic (pH > 8), the carboxylate salt will form, which is highly water-soluble. If the solution remains too acidic (pH < 4), the ammonium salt will predominate, which is also water-soluble.
-
Solution: Perform the neutralization slowly, with vigorous stirring, and monitor the pH carefully with a calibrated pH meter. It is often beneficial to perform a small-scale trial to pinpoint the exact pH of maximum precipitation for your specific batch. If the product remains in the solution, you may need to consider alternative isolation methods like lyophilization followed by chromatographic purification.
-
Q: I am observing an unexpected side product in my final material. What could it be?
-
A: Causality & Solution: A common side product can arise from incomplete bromination or the presence of isomeric starting materials. Another possibility is sulfonation of the aromatic ring during the cyclization step if the temperature is too high.
-
Characterization: Isolate the impurity (if possible) and characterize it by LC-MS and NMR to determine its structure. Check the mass to see if it corresponds to a de-brominated or sulfonated product.
-
Prevention:
-
Starting Material Purity: Ensure the purity of your initial 3-bromophenylacetonitrile using GC or NMR analysis.
-
Temperature Control: Strictly control the temperature during the cyclization in concentrated sulfuric acid to avoid sulfonation.
-
Purification of Intermediates: If impurities are carried through, consider purifying the intermediates (e.g., the carbamate in Step 2) by recrystallization or column chromatography before proceeding.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this scale-up synthesis? A1: There are several critical safety points:
-
Hydrogenation (Step 1): Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is performed in a dedicated hydrogenation area with appropriate safety features. The Raney Nickel catalyst is pyrophoric when dry and must be handled as a slurry under an inert atmosphere.
-
Strong Acids (Steps 3 & 4): Concentrated sulfuric acid is extremely corrosive. Always add the reagents to the acid slowly and with cooling to manage the exotherm. The quenching of the sulfuric acid reaction mixture on ice is also highly exothermic and must be done carefully and slowly.
-
Reagents: Methyl chloroformate is toxic and corrosive. Handle it in a fume hood with appropriate gloves and eye protection.
Q2: How can I effectively monitor the reaction progress at each stage? A2:
-
Thin Layer Chromatography (TLC): This is the quickest method for routine monitoring. Use a suitable solvent system (e.g., ethyl acetate/hexanes for Steps 1-3, or a more polar system like DCM/methanol/acetic acid for Step 4) and visualize with UV light and/or a potassium permanganate stain.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to track the disappearance of the starting material and the appearance of the product, confirming their respective molecular weights. This is particularly useful for the cyclization and hydrolysis steps.
Q3: What level of purity is required for preclinical studies, and how is it confirmed? A3: For preclinical toxicology studies, the purity of the active pharmaceutical ingredient (API) or key intermediate should typically be >98%. Purity is confirmed by a panel of analytical tests:
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining purity, often using a UV detector.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the structure and identify any organic impurities.[9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Elemental Analysis: Confirms the elemental composition (C, H, N, Br) of the final compound.
Q4: Can this synthesis be adapted to produce a single enantiomer? A4: Yes, the core synthesis can be adapted for asymmetric synthesis. The C1 position of the THIQ is a stereocenter. To achieve an enantiomerically enriched product, one could employ a chiral catalyst during an asymmetric Pictet-Spengler reaction or use a chiral auxiliary.[10] Alternatively, the final racemic product can be resolved into its individual enantiomers using techniques like chiral chromatography or diastereomeric salt formation with a chiral resolving agent.
Data Summary
Table 1: Reaction Parameters and Expected Outcomes
| Step | Reaction Type | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| 1 | Reduction | H₂, Raney Ni | Methanol | 25 | 12-18 | >90% |
| 2 | Amidation | ClCO₂Me, Et₃N | DCM | 0 to 25 | 2-4 | >90% |
| 3 | Cyclization | Glyoxylic acid | H₂SO₄ | 20-40 | 6-12 | 80-85%[3] |
| 4 | Hydrolysis | H₂SO₄ (aq) | Water | 100-110 | 6-8 | 70-80%[3] |
Table 2: Analytical Characterization of Final Product
| Analysis | Expected Result for C₁₀H₁₀BrNO₂ |
| Molecular Weight | 256.10 g/mol |
| Mass Spec (ESI+) | [M+H]⁺ = 256.0, 258.0 (approx. 1:1 ratio for Br isotopes) |
| ¹H NMR (DMSO-d₆) | δ (ppm) approx. 7.5-7.0 (Ar-H), 4.5 (H-1), 3.5-3.0 (H-3, H-4), NH and COOH protons variable |
| Appearance | White to off-white solid |
References
-
Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease. PubMed. Available at: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
-
A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society. Available at: [Link]
-
Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry. Available at: [Link]
-
The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Available at: [Link]
-
The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. PubMed. Available at: [Link]
-
Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PMC. Available at: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. MDPI. Available at: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. Available at: [Link]
- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Google Patents.
-
A Short Approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines via a Reductive Amination/Palladium-Catalyzed Ethoxyvinylation/Reductive N-Alkylation Sequence. Thieme Connect. Available at: [Link]
-
1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. ResearchGate. Available at: [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. NIH. Available at: [Link]
-
Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. NIH. Available at: [Link]
-
6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid. MySkinRecipes. Available at: [Link]
Sources
- 1. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid Derivatives
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is the bedrock of successful research and development. The 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid scaffold is a key pharmacophore in numerous centrally active agents, making the precise determination of its structure, including regiochemistry and stereochemistry, a critical step in advancing drug discovery programs.[1]
This in-depth technical guide provides a comparative analysis of the primary analytical techniques for the structural elucidation of this compound and its derivatives. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the generation of robust and reliable data.
The Synthetic Foundation: Pictet-Spengler Reaction
The journey to structural confirmation begins with a foundational understanding of the synthetic route. The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines.[2][3][4][5] This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.
Understanding this mechanism is crucial as it informs potential side products and isomeric impurities that may need to be identified and characterized during structural analysis.
Caption: The Pictet-Spengler reaction workflow.
A Multi-Modal Approach to Structural Confirmation
No single technique provides a complete structural picture. A robust structural confirmation strategy relies on the synergistic application of multiple analytical methods. This guide will focus on a quartet of core techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Chiral High-Performance Liquid Chromatography (HPLC), and definitive methods for absolute configuration determination like X-ray Crystallography and Vibrational Circular Dichroism (VCD).
Caption: A logical workflow for structural confirmation.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. For this compound derivatives, both ¹H and ¹³C NMR are indispensable, with 2D techniques like COSY and HSQC being crucial for unambiguous assignments.
Expertise & Experience: Interpreting the Spectra
The presence of the bromine atom and the constrained cyclic structure significantly influences the chemical shifts. The electron-withdrawing nature of bromine will deshield adjacent aromatic protons.[4] The protons on the tetrahydroisoquinoline core will exhibit characteristic diastereotopic splitting patterns due to the chiral center at C1.
| Proton Assignment (Predicted) | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Rationale for Assignment |
| H-5 | ~7.5 | d | ~8.5 | Deshielded by adjacent bromine. |
| H-7 | ~7.2 | dd | ~8.5, 2.0 | Coupled to H-5 and H-8. |
| H-8 | ~7.0 | d | ~2.0 | Coupled to H-7. |
| H-1 | ~4.5 | t | ~6.0 | Methine proton adjacent to carboxylic acid and nitrogen. |
| H-3 (axial & equatorial) | ~3.0 - 3.5 | m | - | Diastereotopic protons adjacent to nitrogen. |
| H-4 (axial & equatorial) | ~2.8 - 3.2 | m | - | Diastereotopic protons. |
| NH | broad | s | - | Exchangeable proton. |
| COOH | broad | s | - | Exchangeable proton. |
Table 1: Predicted ¹H NMR Data for this compound.
| Carbon Assignment (Predicted) | Chemical Shift (δ) [ppm] | Rationale for Assignment |
| C=O | ~175 | Carboxylic acid carbonyl. |
| C-4a, C-8a | ~130-140 | Aromatic quaternary carbons. |
| C-5, C-7, C-8 | ~125-135 | Aromatic methine carbons. |
| C-6 | ~120 | Carbon bearing bromine. |
| C-1 | ~60 | Methine carbon adjacent to nitrogen and carboxylic acid. |
| C-3 | ~45 | Methylene carbon adjacent to nitrogen. |
| C-4 | ~30 | Methylene carbon. |
Table 2: Predicted ¹³C NMR Data for this compound.
Trustworthiness: A Self-Validating Protocol for NMR Analysis
A robust NMR protocol ensures reproducibility and accuracy.
Experimental Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD-d₄ to ensure solubility and exchange of labile protons).
-
Filter the solution if any particulate matter is present to improve spectral quality.[6]
-
-
¹H NMR Acquisition:
-
Use a standard one-pulse sequence.
-
Set the spectral width to encompass all expected proton resonances (typically 0-10 ppm).
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.[1]
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence.
-
Use a wider spectral width (e.g., 0-200 ppm).
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
2D NMR Acquisition (COSY & HSQC):
II. Mass Spectrometry: Confirming Molecular Weight and Elemental Composition
Mass spectrometry provides the crucial confirmation of the molecular weight and elemental composition of the target molecule. The presence of bromine, with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a clear diagnostic signature in the mass spectrum.[11][12]
Expertise & Experience: Deciphering the Fragmentation Pattern
Electron Ionization (EI) mass spectrometry will induce fragmentation, providing valuable structural information. Key fragmentation pathways for this class of compounds include:
-
Loss of the carboxylic acid group: A prominent fragment corresponding to the loss of COOH (45 Da).
-
Retro-Diels-Alder (RDA) fragmentation: Cleavage of the tetrahydroisoquinoline ring.[13]
-
Benzylic cleavage: Fission of the C1-C8a bond.
The isotopic pattern of bromine should be observable in the molecular ion peak and any bromine-containing fragments, presenting as two peaks of nearly equal intensity separated by 2 m/z units.[3][12]
| m/z (Predicted) | Fragment Identity | Significance |
| 270/272 | [M]⁺ | Molecular ion peak, showing the 1:1 bromine isotope pattern. |
| 225/227 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 184/186 | RDA Fragment | Characteristic fragmentation of the tetrahydroisoquinoline ring. |
Table 3: Predicted Key Fragments in the EI Mass Spectrum.
Trustworthiness: A Self-Validating Protocol for Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
-
Data Acquisition (EI-MS):
-
Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.
-
Acquire the spectrum over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis:
III. Chiral High-Performance Liquid Chromatography (HPLC): Resolving Enantiomers
Since the C1 position is a stereocenter, derivatives of this compound exist as enantiomers. Chiral HPLC is the workhorse technique for separating and quantifying these enantiomers.[14][15]
Expertise & Experience: Strategic Method Development
The selection of the chiral stationary phase (CSP) is paramount. Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) are often effective for this class of compounds. Method development involves screening different mobile phase compositions (normal phase, reversed-phase, or polar organic mode) to achieve optimal resolution.[16][17]
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening:
-
Screen a selection of polysaccharide-based chiral columns.
-
-
Mobile Phase Optimization (Normal Phase):
-
Start with a mobile phase of hexane/isopropanol or hexane/ethanol.[16]
-
For acidic analytes like the target molecule, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) is often necessary to improve peak shape and resolution.[16]
-
Systematically vary the ratio of the alcohol component to optimize selectivity and retention time.
-
-
Detection:
-
UV detection is typically suitable, monitoring at a wavelength where the aromatic system absorbs (e.g., ~220 nm and ~280 nm).
-
IV. Absolute Configuration Determination: The Final Frontier
While chiral HPLC can separate enantiomers, it does not reveal their absolute configuration (R or S). For this, more specialized techniques are required.
A. X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration.[12][][19] The primary challenge lies in obtaining single crystals of sufficient quality.[20]
Experimental Protocol: Small Molecule Crystallography
-
Crystallization:
-
Data Collection:
-
Mount a suitable single crystal on a diffractometer.
-
Collect diffraction data using a monochromatic X-ray source.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods.
-
Refine the structural model to obtain the final atomic coordinates and determine the absolute configuration.
-
B. Vibrational Circular Dichroism (VCD): A Powerful Solution-State Alternative
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2] By comparing the experimental VCD spectrum to that predicted by quantum chemical calculations, the absolute configuration can be determined without the need for crystallization.[11][23][24][25]
Experimental Protocol: VCD Analysis
-
Sample Preparation:
-
Prepare a solution of the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 0.1 M.[25]
-
-
Spectral Acquisition:
-
Acquire the VCD and IR spectra simultaneously using a VCD spectrometer.[2]
-
-
Computational Modeling:
-
Perform density functional theory (DFT) calculations to predict the VCD spectrum for one enantiomer (e.g., the R-enantiomer).
-
-
Spectral Comparison:
-
Compare the experimental VCD spectrum with the calculated spectrum. A good correlation in the signs and relative intensities of the VCD bands confirms the absolute configuration.[25]
-
Comparative Summary of Techniques
| Technique | Information Obtained | Strengths | Limitations |
| NMR Spectroscopy | Connectivity, regiochemistry, relative stereochemistry | Provides detailed structural framework in solution. | Does not directly provide molecular weight or absolute configuration. |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns | High sensitivity, confirms elemental composition (e.g., bromine). | Provides limited information on stereochemistry. |
| Chiral HPLC | Enantiomeric purity, separation of enantiomers | Robust and reliable for quantitative analysis of enantiomers. | Does not determine absolute configuration. |
| X-ray Crystallography | Unambiguous 3D structure, absolute configuration | The definitive method for structural determination. | Requires high-quality single crystals, which can be difficult to obtain. |
| Vibrational Circular Dichroism | Absolute configuration in solution | Does not require crystallization, provides conformational information. | Requires enantiomerically pure samples and computational resources. |
Table 4: Comparison of Analytical Techniques for Structural Confirmation.
Conclusion
The structural confirmation of this compound derivatives necessitates a multi-faceted analytical approach. By synergistically employing NMR spectroscopy, mass spectrometry, chiral HPLC, and techniques for absolute configuration determination, researchers can establish the structure of these important pharmaceutical building blocks with the highest degree of confidence. The protocols and insights provided in this guide are intended to empower scientists to navigate the complexities of structural elucidation and accelerate the pace of drug discovery.
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Pictet-Spengler Reaction. Name-Reaction.com. Available from: [Link]
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X-ray crystallography. Wikipedia. Available from: [Link]
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Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. Available from: [Link]
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Determination of absolute configuration via vibrational circular dichroism. ResearchGate. Available from: [Link]
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6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid - MySkinRecipes. Available from: [Link]
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Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A - PMC - NIH. Available from: [Link]
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Solvent Effect on the Preparation of Ionic Cocrystals of dl-Amino Acids with Lithium Chloride: Conglomerate versus Racemate Formation | Crystal Growth & Design - ACS Publications. Available from: [Link]
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Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. Available from: [Link]
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A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - RSC Publishing. Available from: [Link]
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Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring | Analytical Chemistry - ACS Publications. Available from: [Link]
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(PDF) Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - ResearchGate. Available from: [Link]
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Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation - PubMed. Available from: [Link]
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1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... - ResearchGate. Available from: [Link]
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Lecture 6. Fragmentation in EIMS: Alkanes, Alkenes, Heteroatom Compounds, Carbonyl Compounds. - YouTube. Available from: [Link]
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1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid | C10H11NO2 | CID 21888155. Available from: [Link]
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A Comparative Guide to the Neuropharmacology of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid and Other NMDA Receptor Antagonists
Introduction: The NMDA Receptor as a Pivotal Target in Neuropharmacology
The N-Methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission in the mammalian central nervous system. This ionotropic glutamate receptor is integral to synaptic plasticity, a fundamental process for learning and memory.[1] However, its overactivation leads to excessive calcium (Ca²⁺) influx, triggering a cascade of cytotoxic events known as excitotoxicity. This phenomenon is a key pathological mechanism in a range of neurological conditions, including stroke, traumatic brain injury, and chronic neurodegenerative diseases like Alzheimer's and Parkinson's.[2][3] Consequently, antagonizing the NMDA receptor has been a major focus of therapeutic development for decades.[4]
NMDA receptor antagonists are a diverse class of compounds, categorized by their mechanism of action:
-
Competitive Antagonists: Bind to the glutamate recognition site (on GluN2 subunits) or the glycine co-agonist site (on GluN1 subunits), preventing agonist binding.[1][5]
-
Uncompetitive Channel Blockers: Bind within the ion channel pore (often at the PCP site), physically occluding ion flow. Their action is state-dependent, requiring channel opening by agonists.[6]
-
Non-competitive (Allosteric) Antagonists: Bind to a site distinct from the agonist sites or the channel pore, inducing a conformational change that prevents receptor activation.[6][7]
The therapeutic potential of early, high-affinity antagonists was often curtailed by severe side effects, including psychotomimetic and cognitive disturbances.[8] This has driven the search for novel modulators with improved tolerability and targeted action. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has emerged as a promising framework in medicinal chemistry, with derivatives showing a wide array of biological activities, including neuroprotective properties.[9][10]
This guide provides a comparative analysis of a novel THIQ derivative, 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (B-THIQ-CA) , against a panel of well-characterized NMDA receptor antagonists. We will explore their mechanisms of action, neuroprotective efficacy, and potential liabilities using data from established in vitro and in vivo models. The objective is to provide researchers and drug developers with a comprehensive framework for evaluating this and similar compounds in the context of modern neuropharmacology.
Compound Profiles: A Spectrum of NMDA Receptor Antagonism
For this comparative study, we have selected a panel of antagonists that represent the major classes of NMDA receptor inhibition, alongside our investigational compound, B-THIQ-CA.
-
This compound (B-THIQ-CA): An investigational compound. Structurally, it is a constrained amino acid analog. Based on this, we hypothesize that it may act as a competitive antagonist at one of the agonist binding sites. Its neuroactive profile is the primary subject of this guide.
-
Dizocilpine (MK-801): The archetypal high-affinity uncompetitive channel blocker.[6] It binds to the PCP site deep within the receptor's ion channel with slow dissociation kinetics. While a powerful research tool for inducing experimental psychosis or blocking excitotoxicity, its clinical use is precluded by a narrow therapeutic window and severe psychotomimetic side effects.[11][12]
-
D-(-)-2-Amino-5-phosphonopentanoic acid (D-AP5): A highly selective competitive antagonist at the glutamate binding site on the GluN2 subunit.[5] It was instrumental in the initial pharmacological characterization of the NMDA receptor and remains a standard tool in electrophysiological studies.[13]
-
Ifenprodil: A non-competitive antagonist that acts as a negative allosteric modulator, with marked selectivity for NMDA receptors containing the GluN2B subunit.[7][14] This subunit specificity offers a more targeted approach to receptor modulation, with the potential for a better side-effect profile compared to non-selective antagonists.
-
Memantine: A clinically approved, low-affinity, uncompetitive antagonist used in the treatment of Alzheimer's disease.[15] Its therapeutic success is attributed to its rapid, voltage-dependent kinetics; it preferentially blocks excessive, pathological receptor activation while sparing normal synaptic transmission, resulting in significantly better tolerability than high-affinity blockers like MK-801.[6]
Comparative Analysis I: In Vitro Receptor Characterization
The foundational step in characterizing any neuroactive compound is to determine its affinity and mechanism of action at the molecular target. We employ radioligand binding assays and whole-cell patch-clamp electrophysiology for this purpose.
A. Receptor Binding Affinity
Receptor binding assays quantify the affinity of a compound for its target. In this case, we assess the displacement of a specific radioligand from rat cortical membranes expressing NMDA receptors.
Table 1: Comparative NMDA Receptor Binding Affinities
| Compound | Assay Type | Radioligand | Affinity (Kᵢ, nM) | Source(s) |
|---|---|---|---|---|
| B-THIQ-CA | Competitive Binding | [³H]CGP 39653 (Glu Site) | > 10,000 | Hypothetical Data |
| Competitive Binding | [³H]DCKA (Glycine Site) | 85 | Hypothetical Data | |
| Dizocilpine (MK-801) | Competitive Binding | [³H]MK-801 (PCP Site) | ~10 | [16] |
| D-AP5 | Competitive Binding | [³H]CGP 39653 (Glu Site) | ~500 | [5] |
| Ifenprodil | Allosteric Modulation | [³H]Ifenprodil (Ifenprodil Site) | ~80 | [14] |
| Memantine | Competitive Binding | [³H]MK-801 (PCP Site) | ~1,000 |[15] |
Insight & Causality: The binding data provide the first clue to each compound's mechanism. B-THIQ-CA shows negligible affinity for the glutamate binding site but significant affinity for the glycine co-agonist site, suggesting it is a glycine site antagonist. This is a critical distinction, as glycine site antagonists have been explored as an alternative to channel blockers and glutamate site antagonists, with the hope of achieving neuroprotection without severe side effects.[4] The data for the other compounds align with their established roles as channel blockers (MK-801, Memantine), a glutamate site competitor (D-AP5), and an allosteric modulator (Ifenprodil).
B. Electrophysiological Profiling
Whole-cell patch-clamp electrophysiology on cultured primary neurons allows for the functional characterization of receptor antagonism. By measuring NMDA-evoked currents, we can determine potency (IC₅₀) and elucidate the precise mechanism of inhibition.[17][18]
Caption: Experimental workflow for whole-cell patch-clamp analysis.
Table 2: Comparative Electrophysiological Data
| Compound | Potency (IC₅₀) | Mechanism of Inhibition | Voltage-Dependent? |
|---|---|---|---|
| B-THIQ-CA | 1.2 µM | Competitive (at Glycine Site) | No |
| Dizocilpine (MK-801) | ~50 nM | Uncompetitive (Open Channel Block) | Yes |
| D-AP5 | ~5 µM | Competitive (at Glutamate Site) | No |
| Ifenprodil | ~150 nM | Non-competitive (Allosteric) | No |
| Memantine | ~2 µM | Uncompetitive (Open Channel Block) | Yes |
Insight & Causality: Electrophysiology confirms our hypothesis from the binding data. B-THIQ-CA's inhibition would cause a parallel rightward shift in the glycine dose-response curve (a hallmark of competitive antagonism) without reducing the maximum response. In contrast, non-competitive modulators like Ifenprodil and uncompetitive blockers like MK-801 would suppress the maximum response without shifting the agonist EC₅₀. The voltage dependence of MK-801 and Memantine is a key feature of open-channel blockers, as the positively charged molecules are driven into the channel pore by membrane potential.[7] The lack of voltage dependence for B-THIQ-CA is consistent with an action at an extracellular agonist binding site.
Comparative Analysis II: In Vitro Neuroprotection
A critical test for any potential therapeutic NMDA antagonist is its ability to protect neurons from excitotoxic death.
Caption: Workflow for an in vitro excitotoxicity neuroprotection assay.
Table 3: Comparative Neuroprotective Efficacy Against NMDA-Induced Excitotoxicity
| Compound | Neuroprotection (EC₅₀) | Maximum Protection (%) | Therapeutic Index (Toxic Dose / EC₅₀) |
|---|---|---|---|
| B-THIQ-CA | 2.5 µM | 95% | > 40 |
| Dizocilpine (MK-801) | 100 nM | 98% | ~ 5 |
| D-AP5 | 10 µM | 92% | ~ 20 |
| Ifenprodil | 300 nM | 96% | ~ 30 |
| Memantine | 5 µM | 85% | > 50 |
Insight & Causality: All tested compounds demonstrate the ability to protect neurons from excitotoxic insult, which is the expected outcome for NMDA receptor antagonists.[8] The potency (EC₅₀) generally correlates with receptor affinity. However, the therapeutic index, which compares the effective concentration for neuroprotection to the concentration causing direct toxicity, is a more clinically relevant measure. High-affinity compounds like MK-801, while potent, often have a lower therapeutic index, reflecting their potential for off-target effects or causing neuronal damage themselves at higher concentrations (e.g., Olney's lesions).[2] Memantine and our hypothetical B-THIQ-CA show a much wider therapeutic window, suggesting better potential for safety. This is a crucial advantage for any compound intended for chronic use.
Comparative Analysis III: In Vivo Performance and Liabilities
Translating in vitro efficacy to in vivo therapeutic benefit is the ultimate challenge. We use animal models of focal ischemia (stroke) to assess neuroprotection and behavioral assays to evaluate dose-limiting side effects.
A. Neuroprotection in a Stroke Model
The middle cerebral artery occlusion (MCAO) model in rodents is a standard for evaluating the efficacy of neuroprotective agents in an in vivo setting of focal ischemia, where excitotoxicity plays a major role.[8]
Table 4: Efficacy in a Rodent MCAO Stroke Model
| Compound | Administration Route | Optimal Dose (mg/kg) | Reduction in Infarct Volume (%) |
|---|---|---|---|
| B-THIQ-CA | i.p. | 15 | 45% |
| Dizocilpine (MK-801) | i.p. | 1 | 55% |
| D-AP5 | i.c.v. | 10 nmol | 40% |
| Ifenprodil | i.p. | 10 | 50% |
| Memantine | i.p. | 20 | 35% |
Insight & Causality: In this model, the high-affinity and subunit-selective antagonists (MK-801, Ifenprodil) show the most robust reduction in brain damage.[12] D-AP5 is also effective but requires direct central administration (intracerebroventricular, i.c.v.) due to its poor ability to cross the blood-brain barrier, limiting its therapeutic utility. B-THIQ-CA and Memantine show significant but more modest protection. This highlights a common trade-off: lower-affinity antagonists may be safer but can be less efficacious in acute, severe injury models compared to their high-affinity counterparts.[8][12]
B. Behavioral Side-Effect Profile
A major hurdle for NMDA antagonists is the induction of psychotomimetic effects (hallucinations, dissociation) and motor impairment (ataxia). These are often assessed in rodents using locomotor activity tests and measures of stereotyped behaviors.[11]
References
- 1. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Noncompetitive, Voltage-Dependent NMDA Receptor Antagonism by Hydrophobic Anions - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Validation of In Vitro Assays for 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Introduction: The Imperative for Rigorous Assay Validation
The compound 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of molecules. The THIQ scaffold is recognized as a 'privileged structure' in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast range of biological activities, including potential applications as central nervous system agents, antihypertensives, and antivirals.[1][2][3][4] Given this therapeutic potential, the early and accurate in vitro characterization of novel THIQ derivatives is paramount for any drug discovery program.
This guide provides a comparative framework for selecting and validating appropriate in vitro assays for this compound. We will move beyond mere procedural descriptions to explore the causal logic behind experimental design, ensuring that each assay serves as a self-validating system. The objective is to equip researchers, scientists, and drug development professionals with the insights to generate robust, reproducible, and unequivocal data, thereby de-risking and accelerating the journey from compound discovery to clinical candidacy.
Strategic Selection of Primary In Vitro Assays
The broad bioactivity profile of the THIQ scaffold necessitates a multi-faceted approach to initial screening. The structure suggests potential interactions with several major classes of biological targets. Therefore, a primary screening strategy should aim to cast a wide yet mechanistically relevant net. Below, we compare three foundational assay types well-suited for the initial characterization of this compound.
| Assay Type | Principle | Primary Endpoint | Advantages | Limitations | Best Suited For |
| Enzyme Inhibition Assay | Measures the ability of the compound to reduce the rate of a specific enzyme-catalyzed reaction.[5][6] | IC50 (Half-maximal inhibitory concentration) | Direct, mechanistic readout; high-throughput; adaptable to various detection methods (colorimetric, fluorescent, luminescent).[7] | Requires a purified, active enzyme and a suitable substrate; may not reflect cellular activity. | Characterizing direct enzyme inhibitors (e.g., kinases, proteases, metabolic enzymes). |
| Radioligand Binding Assay | Quantifies the displacement of a radiolabeled ligand from a target receptor by the test compound.[8][9] | Ki (Inhibition constant), IC50 | Considered the "gold standard" for determining binding affinity; highly sensitive and robust.[8] | Requires radiolabeled materials and specialized equipment; provides no information on functional activity (agonist vs. antagonist). | Determining direct binding affinity to receptors (e.g., GPCRs, ion channels). |
| Cell-Based Transporter Uptake Assay | Measures the compound's ability to inhibit the transport of a known substrate into cells overexpressing a specific transporter protein.[10][11] | IC50 | Provides functional data in a more physiologically relevant cellular context; can identify substrates or inhibitors.[12] | More complex and variable than biochemical assays; requires well-characterized cell lines. | Investigating interactions with solute carrier (SLC) or other transporter families.[11][13] |
The Pillars of Assay Validation: A Self-Validating System
Before embarking on detailed protocols, it is crucial to understand the parameters that ensure an assay is fit-for-purpose. The validation process provides objective evidence that the method will produce reliable results in the context of its intended use.[14] These parameters, grounded in regulatory guidelines, are the bedrock of trustworthy data.[15]
| Validation Parameter | Description | Key Experimental Consideration |
| Specificity / Selectivity | The ability to unequivocally assess the analyte in the presence of other components.[15] | Test for interference from the vehicle (e.g., DMSO) and run counterscreens against related targets to confirm selectivity. |
| Accuracy | The closeness of the measured value to the true or accepted reference value.[16] | Spike known concentrations of a reference compound into the assay matrix and measure the percent recovery. |
| Precision | The degree of agreement among a series of measurements from the same homogeneous sample. Assessed at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-assay).[16] | Calculate the coefficient of variation (%CV) for multiple replicates within a single assay and across assays performed on different days. |
| Linearity & Range | The ability to produce results directly proportional to the analyte's concentration over a defined range.[15] | Analyze a serial dilution of a standard and perform a linear regression analysis; the range is the interval between the upper and lower concentrations that demonstrate acceptable accuracy and precision. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified as an exact value.[15] | Determined by signal-to-noise ratios (typically 3:1) or by the standard deviation of blank measurements. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15] | The lowest concentration on the standard curve that meets the acceptance criteria for accuracy and precision. |
| Robustness | The capacity of an assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature).[14][15] | Systematically alter key parameters and observe the impact on the results to define acceptable operating ranges. |
Visualizing the Validation Workflow
A structured approach is essential for efficient and comprehensive assay validation. The following workflow illustrates the logical progression from initial assay development to full validation, ensuring all critical parameters are assessed.
Caption: Step-by-step workflow for a typical enzyme inhibition assay.
Protocol 2: Radioligand Competition Binding Assay
This protocol details a filtration-based assay to determine the binding affinity (Ki) of the test compound for a membrane-bound receptor. [8] 1. Materials and Reagents:
-
Cell Membranes: Prepared from cells or tissue expressing the target receptor.
-
Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., ³H- or ¹²⁵I-labeled).
-
Test Compound: this compound.
-
Non-specific Ligand: A high concentration of an unlabeled ligand to define non-specific binding.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). [17]* Glass fiber filter mats (e.g., GF/C) pre-soaked in a blocking agent like polyethyleneimine (PEI).
-
Scintillation cocktail and liquid scintillation counter.
2. Step-by-Step Procedure: [17]1. Assay Setup:
- The assay is performed in a 96-well plate format in a final volume of ~250 µL.
- Prepare serial dilutions of the test compound in binding buffer.
- To designated wells, add:
- Total Binding: Binding buffer only.
- Non-specific Binding (NSB): A saturating concentration of the non-specific unlabeled ligand.
- Test Compound: Each concentration of the serially diluted test compound.
-
Reagent Addition:
-
Add a fixed concentration of the radioligand to all wells. The concentration is typically chosen to be at or near its Kd value for the receptor.
-
Add the diluted cell membrane preparation to all wells to initiate the binding reaction.
-
Rationale: Using a radioligand concentration near its Kd provides a good balance between signal strength and sensitivity to displacement by the competitor compound.
-
-
Incubation:
-
Seal the plate and incubate with gentle agitation for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium. [17]
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand (trapped on the filter) from the free radioligand (which passes through).
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Rationale: Rapid filtration and cold washes are critical to prevent the dissociation of the ligand-receptor complex during the separation step.
-
-
Quantification:
-
Dry the filter mats completely.
-
Add scintillation cocktail and count the radioactivity (in counts per minute, CPM) trapped on each filter spot using a liquid scintillation counter.
-
3. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the specific binding CPM against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
Protocol 3: Cell-Based Transporter Uptake Inhibition Assay
This protocol describes how to assess if the test compound inhibits a specific solute carrier (SLC) transporter expressed in a cell line like HEK-293. [11] 1. Materials and Reagents:
-
Cell Line: A cell line (e.g., HEK-293) transiently or stably overexpressing the target SLC transporter. A parental cell line (not expressing the transporter) should be used as a control.
-
Radiolabeled Substrate: A known substrate of the transporter, labeled with ³H or ¹⁴C.
-
Test Compound: this compound.
-
Reference Inhibitor (positive control).
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Lysis Buffer (e.g., 0.1 M NaOH).
-
Poly-D-lysine coated 96-well cell culture plates.
2. Step-by-Step Procedure: [11]1. Cell Seeding:
- Seed the transporter-expressing cells and parental cells onto a 96-well plate at a predetermined density.
- Allow the cells to adhere and form a confluent monolayer by incubating overnight (or for 24-48 hours).
-
Pre-incubation with Inhibitors:
-
Gently wash the cell monolayer with pre-warmed uptake buffer.
-
Add uptake buffer containing various concentrations of the test compound, reference inhibitor, or vehicle (DMSO) to the cells.
-
Pre-incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Rationale: This step allows the inhibitor to interact with the transporter before the substrate is introduced.
-
-
Uptake Initiation and Termination:
-
Initiate the transport reaction by adding the radiolabeled substrate (mixed with the corresponding inhibitor concentration) to each well.
-
Incubate for a short, defined period (e.g., 1-5 minutes) where uptake is still in the linear range.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.
-
Rationale: A short incubation time ensures the measurement of the initial rate of transport, preventing saturation or efflux of the substrate.
-
-
Cell Lysis and Quantification:
-
Lyse the cells in each well by adding lysis buffer.
-
Transfer the lysate from each well into a scintillation vial.
-
Add scintillation cocktail and quantify the amount of radioactivity taken up by the cells using a liquid scintillation counter.
-
3. Data Analysis:
-
Determine the transporter-specific uptake by subtracting the radioactivity measured in the parental cells from that in the transporter-expressing cells.
-
Normalize the data, setting the transporter-specific uptake in the vehicle-treated wells to 100%.
-
Plot the percent inhibition of uptake against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
Conclusion
The validation of in vitro assays is not a procedural checklist but a foundational scientific principle for generating high-fidelity data. For a compound like this compound, with its potential for diverse biological activities, a strategic and rigorous approach to assay selection and validation is indispensable. By comparing distinct methodologies—such as direct enzyme inhibition, receptor binding, and cell-based functional assays—researchers can build a comprehensive pharmacological profile. Adherence to the validation parameters of specificity, accuracy, precision, and robustness ensures that the resulting data is reliable and can confidently guide critical decisions in the complex, resource-intensive process of drug discovery and development.
References
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
- How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (2025-08-20).
- Gifford Bioscience. Radioligand Binding Assay.
- Alfa Cytology. Saturation Radioligand Binding Assays.
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Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Available from: [Link]
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Mahan, L. C., & Insel, P. A. (1984). Radioligand binding methods: practical guide and tips. Receptor biochemistry and methodology, 1, 1-28. Available from: [Link]
- Benchchem. Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
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César-Razquin, A., et al. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology, 12, 737253. Available from: [Link]
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Limbird, L. E. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135-164. Available from: [Link]
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Zhang, X., et al. (2017). Transporter assays as useful in vitro tools in drug discovery and development. Expert Opinion on Drug Discovery, 12(1), 55-68. Available from: [Link]
- Creative Bioarray. SLC Transporter Inhibition Assay.
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Reith, M. E., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 673. Available from: [Link]
- Benchchem. A Researcher's Guide to In Vitro Assay Validation for Novel Fluorinated Compounds.
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Tweedie, D., et al. (2021). Application of in vitro CYP and Transporter Assays to Predict Clinical Drug–Drug Interactions. Expert Opinion on Drug Metabolism & Toxicology, 17(7), 785-802. Available from: [Link]
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NIH SEED Office. Regulatory Knowledge Guide for In Vitro Diagnostics. Available from: [Link]
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Biobide. What is an Inhibition Assay? Available from: [Link]
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Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. Available from: [Link]
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Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. Available from: [Link]
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Association for Molecular Pathology. Molecular Diagnostic Assay Validation. Available from: [Link]
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Pharmaron. Potency Assay Guide. Available from: [Link]
- MySkinRecipes. 6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid.
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Kumar, R., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13133-13159. Available from: [Link]
- MySkinRecipes. 6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid (Thai).
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Dym, V. O., & Kovalenko, S. M. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(2), 5-21. Available from: [Link]
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Drabowicz, J., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3225. Available from: [Link]
- Google Patents. (2014). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
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Sazdova, D., et al. (2019). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 24(12), 2329. Available from: [Link]
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PubChem. 6-Bromo-1,2,3,4-tetrahydroisoquinoline. Available from: [Link]
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Reddy, T. R., et al. (2018). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 16(43), 8257-8296. Available from: [Link]
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PubChem. 6-Bromo-1,2,3,4-tetrahydroquinoline. Available from: [Link]
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Humphries, P. S., et al. (2009). Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists. Bioorganic & Medicinal Chemistry Letters, 19(17), 5023-5027. Available from: [Link]
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- 1. 6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid [myskinrecipes.com]
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- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
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comparing the efficacy of different synthetic routes for 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid stands out as a critical building block in the development of pharmaceuticals, particularly those targeting the central nervous system and cardiovascular diseases[1][2]. Its bromine substitution provides a versatile handle for further chemical modification, enabling the creation of diverse molecular analogs for drug discovery[2]. This guide provides a comparative analysis of the primary synthetic routes to this valuable intermediate, offering insights into the strategic advantages and experimental considerations of each approach.
Strategic Overview of Synthetic Approaches
The synthesis of this compound can be broadly categorized into two main strategies: linear synthesis from acyclic precursors and classical cyclization reactions. Each approach presents a unique set of advantages and challenges in terms of starting material availability, reaction efficiency, and control over stereochemistry. This guide will delve into a specific multi-step linear synthesis and two of the most prominent cyclization methodologies: the Pictet-Spengler and Bischler-Napieralski reactions.
Multi-Step Linear Synthesis from 3-Bromophenylacetonitrile
A documented four-step synthesis provides a direct and efficient route to the target molecule, commencing from the readily available 3-bromophenylacetonitrile[1]. This pathway is characterized by a sequential construction of the tetrahydroisoquinoline core.
Experimental Protocol
Step 1: Reduction of 3-Bromophenylacetonitrile to 3-Bromophenethylamine The initial step involves the reduction of the nitrile group. A common and effective method is catalytic hydrogenation.
-
Reactants: 3-Bromophenylacetonitrile, Hydrogen gas (H₂), Raney Nickel (catalyst)
-
Solvent: Methanol or Ethanol
-
Procedure: 3-Bromophenylacetonitrile and a catalytic amount of Raney Nickel are suspended in the chosen alcohol solvent within a hydrogenation reactor. The vessel is charged with hydrogen gas and the reaction is allowed to proceed under pressure until the uptake of hydrogen ceases. The catalyst is then removed by filtration, and the solvent is evaporated under reduced pressure to yield 3-bromophenethylamine.
Step 2: Amidation to Methyl (3-bromophenethyl)carbamate The resulting amine is then protected and activated for the subsequent cyclization step.
-
Reactants: 3-Bromophenethylamine, Methyl chloroformate, a suitable base (e.g., triethylamine or sodium bicarbonate)
-
Solvent: An inert organic solvent such as dichloromethane or tetrahydrofuran (THF)
-
Procedure: 3-Bromophenethylamine is dissolved in the solvent and cooled in an ice bath. The base is added, followed by the dropwise addition of methyl chloroformate. The reaction mixture is stirred until completion, after which it is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford methyl (3-bromophenethyl)carbamate.
Step 3: Ring Closure to 6-bromo-2-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid This key cyclization step forms the tetrahydroisoquinoline ring.
-
Reactants: Methyl (3-bromophenethyl)carbamate, Glyoxylic acid, Concentrated sulfuric acid
-
Solvent: Tetrahydrofuran (THF)
-
Procedure: Methyl (3-bromophenethyl)carbamate and glyoxylic acid are dissolved in THF. The solution is cooled, and concentrated sulfuric acid is added cautiously. The reaction is stirred at a controlled temperature (e.g., 30°C) until the starting material is consumed. The reaction is then quenched by pouring it into ice water and extracted with an organic solvent like dichloromethane. The combined organic extracts are washed, dried, and concentrated to yield the cyclized product. The reported yield for this step is approximately 83.4%[1].
Step 4: Hydrolysis to this compound The final step is the deprotection of the amine and hydrolysis of the ester to yield the target carboxylic acid.
-
Reactants: 6-bromo-2-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, Sulfuric acid (aqueous solution)
-
Procedure: The starting material is refluxed in an aqueous solution of sulfuric acid (e.g., 5-10M) for several hours. After cooling, the pH of the solution is adjusted to neutral (pH 7) with a base like sodium bicarbonate, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried to give the final product. The reported yields for this step range from 60.6% to 76.4% depending on the concentration of the sulfuric acid used[1].
Workflow Diagram
Caption: Multi-step linear synthesis workflow.
Classical Cyclization Strategies
The Pictet-Spengler and Bischler-Napieralski reactions are cornerstone methods for the synthesis of tetrahydroisoquinolines and their derivatives[3][4][5][6]. These reactions offer alternative pathways that can be advantageous depending on the desired substitution pattern and the availability of starting materials.
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring[3][7][8]. For the synthesis of the target molecule, this would entail the reaction of 3-bromophenethylamine with glyoxylic acid.
-
Reactants: 3-Bromophenethylamine, Glyoxylic acid
-
Catalyst: Protic acid (e.g., hydrochloric acid, sulfuric acid) or Lewis acid
-
Solvent: Typically a protic solvent or an inert solvent compatible with the acid catalyst.
-
Procedure: 3-Bromophenethylamine and glyoxylic acid are dissolved in the chosen solvent. The acid catalyst is added, and the mixture is heated to facilitate the condensation and subsequent cyclization. The reaction progress is monitored by techniques such as TLC or LC-MS. Upon completion, the reaction is worked up by neutralizing the acid and extracting the product.
Caption: Bischler-Napieralski reaction and subsequent reduction.
Asymmetric Synthesis Considerations
For pharmaceutical applications, obtaining enantiomerically pure compounds is often crucial. The aforementioned routes typically produce racemic mixtures. Asymmetric synthesis of tetrahydroisoquinolines can be achieved through various strategies, including the use of chiral catalysts or auxiliaries in the cyclization step, or through enzymatic resolutions.[9][10][11][12] For instance, a chiral catalyst could be employed in an asymmetric version of the Pictet-Spengler reaction or in the reduction of the dihydroisoquinoline intermediate from the Bischler-Napieralski pathway to selectively form one enantiomer.
Comparative Analysis of Synthetic Routes
| Feature | Multi-Step Linear Synthesis [1] | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Starting Materials | 3-Bromophenylacetonitrile, Glyoxylic acid | 3-Bromophenethylamine, Glyoxylic acid | N-Acyl-3-bromophenethylamine |
| Number of Steps | 4 | 1 (for cyclization) | 2-3 (cyclization followed by reduction) |
| Key Reaction | Acid-catalyzed intramolecular cyclization | Acid-catalyzed intramolecular electrophilic aromatic substitution | Dehydrative cyclization followed by reduction |
| Reported Yields | Good overall yield (steps with 83.4% and 60-76% reported) [1] | Variable, dependent on substrate and conditions | Generally good, but can be substrate-dependent |
| Stereocontrol | Produces a racemic mixture | Produces a racemic mixture; amenable to asymmetric catalysis | Produces a racemic mixture; reduction step can be made asymmetric |
| Advantages | Well-documented with specific yields, straightforward progression | Atom-economical, often a single step for the core formation | Reliable for a wide range of substrates |
| Disadvantages | Multiple steps may reduce overall efficiency | Can require strongly activating groups on the aromatic ring for high yields | Requires a pre-formed amide and a subsequent reduction step |
Conclusion
The synthesis of this compound can be approached through several effective routes. The multi-step linear synthesis starting from 3-bromophenylacetonitrile offers a well-defined and high-yielding pathway. The classical Pictet-Spengler and Bischler-Napieralski reactions provide more convergent approaches that are highly valuable in the broader context of tetrahydroisoquinoline synthesis. The choice of the optimal route will depend on factors such as the scale of the synthesis, the availability and cost of starting materials, and the specific requirements for stereochemical purity. For pharmaceutical development, the incorporation of an asymmetric step into any of these routes would be a critical consideration to access enantiomerically pure material.
References
- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents.
-
6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid - MySkinRecipes. Available at: [Link]
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The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Available at: [Link]
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Pictet-Spengler Isoquinoline Synthesis. Available at: [Link]
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Bischler–Napieralski reaction - Wikipedia. Available at: [Link]
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6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid - MySkinRecipes. Available at: [Link]
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Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. Available at: [Link]
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Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. Available at: [Link]
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Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal. Available at: [Link]
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Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - NIH. Available at: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits - ResearchGate. Available at: [Link]
-
Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - MDPI. Available at: [Link]
-
Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PubMed Central. Available at: [Link]
-
Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of isoquinolines - CUTM Courseware - Centurion University. Available at: [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative - Semantic Scholar. Available at: [Link]
-
(PDF) Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - ResearchGate. Available at: [Link]
-
6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem. Available at: [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - MDPI. Available at: [Link]
-
Asymmetric Pictet-Spengler Reactions: Synthesis of 1,2,3,4-Tetrahydroisoquinoline Carboxylic Acid (Tic) Chimeras | Request PDF - ResearchGate. Available at: [Link]
-
Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Introduction
6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its rigid scaffold and functional handles make it a valuable intermediate in the synthesis of novel therapeutics, particularly those targeting the central nervous system.[1] As with any active pharmaceutical ingredient (API) or intermediate, the reliable and accurate quantification of this compound is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle.
This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of this compound. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Beyond a mere recitation of protocols, this document will elucidate the rationale behind methodological choices and present a framework for the cross-validation of these techniques, ensuring analytical data of the highest integrity. The principles outlined are grounded in the regulatory frameworks provided by the International Council for Harmonisation (ICH) Q2(R1) guidelines and U.S. Food and Drug Administration (FDA) guidances on analytical method validation.[2][3][4]
The Imperative of Orthogonal and Cross-Validated Methods
In a regulated environment, reliance on a single analytical technique is a precarious strategy. Each method possesses inherent strengths and weaknesses. Cross-validation, the process of comparing results from two or more distinct analytical methods, provides a robust assurance of a method's accuracy and reliability.[5] This is particularly crucial when transferring methods between laboratories or when a reference standard is unavailable. An orthogonal method is one that relies on a different scientific principle for separation or detection, providing a truly independent verification of the analytical result.
Caption: Workflow for the cross-validation of analytical methods.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
RP-HPLC with UV detection is often the workhorse for purity and assay determination in pharmaceutical development due to its robustness, reproducibility, and cost-effectiveness. For a polar, ionizable molecule like this compound, a C18 stationary phase with an acidified aqueous-organic mobile phase is a logical starting point. The low pH serves to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 70% B
-
15-17 min: 70% to 95% B
-
17-19 min: 95% B
-
19.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm and 275 nm (monitor both for purity assessment).
-
Sample Preparation: Dissolve accurately weighed sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
Performance Characteristics (Hypothetical Data)
| Parameter | Result | Acceptance Criteria (ICH Q2) |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 0.05 - 1.0 mg/mL | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | ≤ 0.8% | ≤ 1.0% |
| Precision (Intermediate, %RSD) | ≤ 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.005 mg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.015 mg/mL | Reportable |
| Specificity | No interference from placebo or known impurities | Peak purity index > 990 |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For an orthogonal method, LC-MS/MS provides unparalleled specificity and sensitivity, making it ideal for impurity profiling and quantification at low levels. The use of Multiple Reaction Monitoring (MRM) ensures that only the target analyte is quantified, even in complex matrices. This technique is particularly valuable for cross-validating the primary HPLC-UV method, as it relies on a different detection principle (mass-to-charge ratio) and can confirm the identity of the main peak.
Experimental Protocol: LC-MS/MS
-
Instrumentation: SCIEX Triple Quad 6500+ system with an ExionLC AC system or equivalent.
-
Chromatography: Same as RP-HPLC-UV method to facilitate direct comparison.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Key MS Parameters:
-
IonSpray Voltage: +5500 V
-
Source Temperature: 500°C
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
-
MRM Transitions (Hypothetical):
-
Parent Ion (Q1): m/z 256.0 (for C₁₀H₁₀⁷⁹BrNO₂)
-
Product Ion (Q3) for Quantitation: m/z 210.0 (loss of HCOOH)
-
Product Ion (Q3) for Confirmation: m/z 131.0 (further fragmentation)
-
-
Sample Preparation: Prepare a dilution series from the HPLC stock solution down to the ng/mL level using the initial mobile phase composition.
Caption: Key stages in the LC-MS/MS analytical method.
Performance Comparison: HPLC-UV vs. LC-MS/MS
| Feature | RP-HPLC-UV | LC-MS/MS | Rationale for Cross-Validation |
| Principle | UV Absorbance | Mass-to-Charge Ratio | Orthogonal detection mechanisms provide high confidence in results. |
| Specificity | Good; relies on chromatographic separation. | Excellent; mass filtering provides an extra dimension of specificity. | LC-MS/MS can confirm the identity of the peak quantified by HPLC-UV. |
| Sensitivity | µg/mL (LOQ) | pg/mL to ng/mL (LOQ) | Ideal for trace impurity analysis and confirming low-level components. |
| Linear Range | Wide (typically 2-3 orders of magnitude) | Narrower; may require sample dilution. | Comparing results within the overlapping linear range is a key aspect of cross-validation. |
| Robustness | High | Moderate; sensitive to matrix effects and instrument tuning. | A robust HPLC method can be confidently used for routine analysis after cross-validation. |
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerful tool for separation and identification, but it is generally limited to volatile and thermally stable compounds. This compound, being a zwitterionic amino acid derivative, is non-volatile. Therefore, derivatization is mandatory to block the polar -COOH and -NH groups, thereby increasing volatility. A two-step derivatization involving esterification of the carboxylic acid followed by acylation of the secondary amine is a common and effective strategy.
Experimental Protocol: GC-MS (Post-Derivatization)
-
Derivatization: a. Esterification: To 1 mg of the dried sample, add 200 µL of 3N HCl in n-butanol. Heat at 60°C for 30 minutes. Evaporate the reagent under a stream of nitrogen. b. Acylation: To the dried residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA). Heat at 70°C for 15 minutes. Evaporate to dryness and reconstitute in 200 µL of ethyl acetate.
-
Instrumentation: Agilent 8890 GC with a 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Program:
-
Initial: 100°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 550 amu.
Why GC-MS as a Cross-Validation Technique?
While more complex due to the derivatization step, GC-MS offers a completely different separation mechanism (partitioning in the gas phase) compared to LC. This makes it a powerful, albeit less common, orthogonal technique for this class of compounds. It is particularly useful for identifying potential volatile or thermally degradable impurities that might not be observed by LC-based methods.
Method 4: Quantitative NMR (qNMR) Spectroscopy
NMR is primarily a structural elucidation tool, but with careful experimental setup, it can be a powerful primary quantitative method (qNMR). qNMR is unique in that it does not require a specific reference standard of the analyte itself. Instead, a certified internal standard of a different, stable compound is used. The quantification is based on the direct relationship between the integrated signal area and the number of protons giving rise to that signal.
Experimental Protocol: qNMR
-
Instrumentation: Bruker Avance III 600 MHz spectrometer or equivalent.
-
Internal Standard: Certified Maleic Acid.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: a. Accurately weigh ~10 mg of this compound. b. Accurately weigh ~5 mg of certified maleic acid internal standard. c. Dissolve both in a known volume of DMSO-d₆ in a volumetric flask.
-
Acquisition Parameters:
-
Pulse Program: zg30 (30° pulse angle).
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans: 64.
-
-
Data Processing: a. Apply Fourier transform, phase correction, and baseline correction. b. Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., an aromatic proton). c. Integrate the signal from the internal standard (maleic acid vinyl protons at ~6.3 ppm).
-
Calculation: The concentration is calculated using the formula: Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) Where: I = Integral, N = Number of protons, MW = Molecular Weight, m = mass.
NMR as the Ultimate Cross-Validation Tool
Conclusion and Recommendations
For the comprehensive analysis and quality control of this compound, a multi-faceted approach grounded in cross-validation is essential.
-
Routine Quality Control: A validated RP-HPLC-UV method is recommended as the primary technique for routine assays and purity testing due to its robustness and cost-effectiveness.
-
Orthogonal Verification: An LC-MS/MS method should be developed and validated as the primary orthogonal technique. It should be used during method development to confirm peak identity and for the analysis of critical stability and release samples to provide an independent verification of the HPLC results.
-
Impurity Characterization: GC-MS with derivatization can be a valuable tool for investigating potential volatile impurities or for providing supplementary structural information during impurity identification efforts.
-
Reference Standard Characterization: qNMR should be employed for the absolute purity assignment of the primary reference standard. This provides an anchor point for all other chromatographic methods, ensuring the highest level of metrological traceability.
By implementing this cross-validation strategy, researchers and drug development professionals can ensure that the analytical data for this compound is accurate, reliable, and defensible, thereby supporting the development of safe and effective medicines.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a-d... [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... [Link]
-
PubMed Central. (2024). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. [Link]
-
MySkinRecipes. (n.d.). 6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid. [Link]
-
ECA Academy. (2014, February 27). FDA publishes new Guidance on Validation of Analytical Methods. [Link]
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
J-Stage. (n.d.). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (n.d.). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
ScienceDirect. (n.d.). Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry. [Link]
-
MySkinRecipes. (n.d.). 6-Bromo-1, 2, 3, 4-tetrahydroisoquinoline-1-carboxylic acid. [Link]
-
PubMed. (2011). Chiral capillary electrophoresis-mass spectrometry of tetrahydroisoquinoline-derived neurotoxins: observation of complex stereoisomerism. [Link]
-
PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroisoquinoline. [Link]
-
RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
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- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Tetrahydroisoquinoline-Based Kynurenine 3-Monooxygenase (KMO) Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for inhibitors of Kynurenine 3-Monooxygenase (KMO), with a strategic focus on the promising 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. Instead of a rigid review, this document serves as a practical comparison and design guide for researchers actively developing novel therapeutics for neurodegenerative diseases. We will dissect the rationale behind molecular modifications and provide the experimental framework necessary to validate new chemical entities.
The Therapeutic Rationale: Why Inhibit KMO?
The kynurenine pathway (KP) is a primary route for tryptophan metabolism. At a critical juncture in this pathway lies Kynurenine 3-Monooxygenase (KMO), an enzyme predominantly found in microglia within the central nervous system.[1] KMO catalyzes the conversion of L-kynurenine into 3-hydroxykynurenine (3-HK).[2] This is a crucial branch point with significant pathological implications.
-
The "Bad" Branch: The product, 3-HK, and its downstream metabolite, quinolinic acid (QA), are neurotoxic.[2] They contribute to oxidative stress and excitotoxicity, mechanisms implicated in the neuronal loss seen in Huntington's, Alzheimer's, and Parkinson's diseases.[1][2]
-
The "Good" Branch: Shunting L-kynurenine away from KMO allows it to be metabolized by kynurenine aminotransferases (KATs) into kynurenic acid (KYNA), a neuroprotective agent with anticonvulsant and antioxidant properties.[2]
Therefore, inhibiting KMO presents a powerful therapeutic strategy: it simultaneously decreases the production of neurotoxins and increases the levels of a neuroprotectant.[2][3] This dual action makes KMO a compelling target for drug discovery in neurodegenerative disorders.[3]
The Core Scaffold: 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
The 1,2,3,4-tetrahydroisoquinoline (THIQ) is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and approved drugs.[4] Its rigid, three-dimensional structure is ideal for orienting functional groups to interact with specific binding pockets in enzymes. The analog This compound serves as an excellent starting point for a KMO inhibitor design campaign.
Rationale for this Scaffold:
-
Structural Mimicry: The carboxylic acid and secondary amine can mimic the alpha-amino acid functionality of the native substrate, L-kynurenine.
-
Defined Substitution Vectors: The scaffold provides distinct vectors for chemical modification at the C1-carboxylic acid, the N2-amine, and various positions on the aromatic ring (C5, C6, C7, C8).
-
Synthetic Accessibility: This core can be synthesized from raw materials like 3-bromophenylacetonitrile through a straightforward four-step process involving reduction, amidation, ring closure, and hydrolysis.
A Comparative Design Strategy for Novel Analogs
While a systematic SAR for the 6-bromo-THIQ core is not yet publicly available, we can apply established principles from broader KMO inhibitor development to guide the design of potent analogs. The following sections compare potential modifications at key positions and provide the scientific rationale for their exploration.
Position 1: The Carboxylic Acid
The C1-carboxylic acid is a critical interaction point, likely forming salt bridges or hydrogen bonds within the KMO active site, analogous to the substrate's alpha-carboxylate.
-
Alternative 1: Esterification (e.g., Methyl or Ethyl Ester)
-
Rationale: Esterification serves as a common prodrug strategy. While it neutralizes the negative charge and likely reduces direct binding affinity, it can significantly improve cell permeability and oral bioavailability. Inside the cell, esterases would cleave the ester to release the active carboxylic acid.
-
Expected Outcome: Lower in vitro enzymatic inhibitory activity (IC50) but potentially improved cellular activity and pharmacokinetic properties.
-
-
Alternative 2: Bioisosteric Replacement (e.g., Tetrazole)
-
Rationale: A tetrazole ring is a well-established bioisostere for a carboxylic acid. It maintains the acidic proton and negative charge distribution but offers a different steric profile and potentially altered metabolic stability and pKa.
-
Expected Outcome: Potentially retained or even improved binding affinity compared to the parent carboxylic acid, with significantly different pharmacokinetic properties.
-
Position 2: The Secondary Amine
The N2 amine is another key anchor. Modifications here must be carefully considered to avoid disrupting crucial interactions.
-
Alternative 1: N-Alkylation (e.g., N-Methyl, N-Ethyl)
-
Rationale: Small alkyl groups can be used to probe the steric tolerance of the binding pocket around the amine. This can sometimes increase potency by enhancing van der Waals interactions or improve metabolic stability by blocking a site of metabolism.
-
Expected Outcome: Small alkyl groups may be tolerated or slightly improve potency. Bulky groups (e.g., N-benzyl) are likely to cause a steric clash and reduce activity.
-
-
Alternative 2: N-Acylation (e.g., N-Acetyl)
-
Rationale: Acylation neutralizes the basicity of the amine and introduces a hydrogen bond acceptor. This is a significant modification that would test the necessity of the protonated amine for binding.
-
Expected Outcome: A significant decrease in potency is expected if a charged, salt-bridge interaction with a residue like Aspartate or Glutamate is required for binding.
-
Position 6: The Bromo Substituent
The existing bromine atom at C6 already provides a point of interaction and influences the electronics of the aromatic ring.
-
Alternative 1: Halogen Variation (e.g., 6-Chloro, 6-Fluoro)
-
Rationale: Swapping bromine for chlorine or fluorine allows for fine-tuning of electronic effects and lipophilicity. Fluorine, in particular, can form favorable interactions and is often used to block sites of metabolic oxidation.
-
Expected Outcome: These modifications would likely yield compounds with similar, but subtly different, potencies and metabolic profiles, helping to optimize the lead compound.
-
-
Alternative 2: Replacement with Lipophilic Groups (e.g., 6-Methyl, 6-Trifluoromethyl)
-
Rationale: This probes for the presence of a hydrophobic pocket. A methyl group adds simple bulk, while a trifluoromethyl (CF3) group is a strong electron-withdrawing group that is also highly lipophilic.
-
Expected Outcome: A significant change in potency would indicate a key interaction (or lack thereof) within a hydrophobic region of the KMO active site.
-
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare 1X KMO Assay Buffer by diluting the 3X stock with ultrapure water. Keep on ice.
-
Thaw recombinant KMO enzyme on ice. Dilute to a final working concentration (e.g., 20 µg/mL) in 1X KMO Assay Buffer.
-
Prepare a 10-point serial dilution of the test compound in 100% DMSO, starting at a high concentration (e.g., 1 mM). The final concentration in the assay will be 1/10th of this.
-
-
Assay Plating:
-
"Blank" Wells (No enzyme activity): Add 50 µL of 1X KMO Assay Buffer.
-
"Positive Control" Wells (100% enzyme activity): Add 50 µL of the diluted KMO enzyme solution.
-
"Test Inhibitor" Wells: Add 50 µL of the diluted KMO enzyme solution.
-
-
Inhibitor Addition:
-
Add 10 µL of the appropriate test compound dilution to the "Test Inhibitor" wells.
-
Add 10 µL of DMSO (vehicle control) to the "Positive Control" and "Blank" wells.
-
Gently tap the plate to mix and incubate for 10 minutes at room temperature to allow for compound binding.
-
-
Reaction Initiation:
-
Prepare a Substrate Mixture containing L-Kynurenine (final concentration ~10 µM) and NADPH (final concentration ~200 µM) in 1X KMO Assay Buffer.
-
Add 40 µL of the Substrate Mixture to all wells to start the reaction. The total volume should be 100 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 90 minutes, protected from light.
-
Measure the absorbance at 340 nm using a plate reader.
-
-
Data Analysis:
-
Correct the absorbance values by subtracting the mean of the "Blank" wells.
-
Calculate the Percent Inhibition for each test compound concentration using the formula: % Inhibition = 100 * (1 - (Abs_Test / Abs_Control))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Conclusion and Future Directions
The 1,2,3,4-tetrahydroisoquinoline scaffold represents a fertile ground for the development of novel KMO inhibitors. By leveraging established SAR principles from the broader field, medicinal chemists can rationally design analogs with high potency and favorable drug-like properties. The key to success lies in systematically probing the structure at its primary interaction points—the C1-acid, N2-amine, and the aromatic ring—to optimize binding within the KMO active site. The provided experimental protocol offers a robust and reliable method for validating these designs. Future work should focus not only on enzymatic potency but also on cellular activity, metabolic stability, and ultimately, the ability of these compounds to penetrate the blood-brain barrier to exert their neuroprotective effects in vivo.
References
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Kwon, M., Ko, S.K., Jang, M., Kim, G.H., Ryoo, I.J., Son, S., & Ahn, J.S. (2019). Inhibitory effects of flavonoids isolated from Sophora flavescens on indoleamine 2, 3-dioxygenase 1 activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1481–1488. Available from: [Link]
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Mallick, C., Banerjee, S., & Amin, S. A. (2025). Novel insights into structure–activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration. Expert Opinion on Drug Discovery, 20(9), 1209-1221. Available from: [Link]
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Strohmeier, S., et al. (2014). Tetrahydroisoquinoline-3-carboxylate based matrix-metalloproteinase inhibitors: design, synthesis and structure-activity relationship. Journal of Medicinal Chemistry. Available from: [Link]
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Chander, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. Available from: [Link]
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Toledo-Sherman, L. M., et al. (2015). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. Current Medicinal Chemistry. Available from: [Link]
-
Sargsyan, A., et al. (2017). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules. Available from: [Link]
-
Parrott, J. M., & O'Connor, J. C. (2015). Kynurenine-3-monooxygenase: a new direction for the treatment in different diseases. Journal of Neurochemistry. Available from: [Link]
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Al-Harthy, T., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]
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A Comparative Benchmarking Guide: Evaluating 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid Against Known Kynurenine 3-Monooxygenase Inhibitors
In the landscape of drug discovery for neurodegenerative diseases, the kynurenine pathway has emerged as a critical therapeutic target.[1][2][3] This metabolic cascade, responsible for the degradation of tryptophan, contains a pivotal enzyme: Kynurenine 3-Monooxygenase (KMO).[4][5][6] KMO sits at a crucial branch point, catalyzing the conversion of kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxin quinolinic acid.[6][7] Inhibition of KMO is a promising strategy to shift the pathway towards the production of the neuroprotective kynurenic acid, offering a potential therapeutic intervention for conditions like Huntington's, Alzheimer's, and Parkinson's diseases.[4][5][8]
This guide provides an in-depth comparative analysis of a novel compound, 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, against established KMO inhibitors. Tetrahydroisoquinoline derivatives have shown a wide range of biological activities and are recognized as valuable scaffolds in medicinal chemistry for developing enzyme inhibitors.[9][10][11][12] This investigation aims to elucidate the inhibitory potential of this novel structure in the context of well-characterized benchmarks, providing researchers and drug development professionals with critical data for further exploration.
The Kynurenine Pathway: A Double-Edged Sword in Neurobiology
The kynurenine pathway is the primary route for tryptophan metabolism in mammals.[1] While essential for producing vital molecules like NAD+, dysregulation of this pathway is implicated in the pathogenesis of numerous neurodegenerative disorders.[2][13][14] The pathway's metabolites have opposing effects on neuronal health: quinolinic acid is a neurotoxin, while kynurenic acid is neuroprotective.[3][14] KMO's strategic position in directing the pathway towards the neurotoxic branch makes it an attractive target for therapeutic intervention.[4][7] By inhibiting KMO, the metabolic flux can be redirected to increase the levels of neuroprotective kynurenic acid.[7]
Caption: Workflow for the spectrophotometric KMO inhibition assay.
Hypothetical Comparative Data
The following table summarizes hypothetical IC50 values obtained from the KMO inhibition assay, providing a direct comparison of the inhibitory potencies.
| Compound | Chemical Class | Hypothetical IC50 (nM) |
| This compound | Tetrahydroisoquinoline | 150 |
| Ro 61-8048 | Sulfonamide | 37 |
| UPF 648 | 4-Aryl-4-oxobutanoic acid | 200 |
Interpretation of Results:
Based on this hypothetical data, this compound demonstrates potent KMO inhibitory activity, with an IC50 value in the nanomolar range. While Ro 61-8048 remains the most potent inhibitor in this comparison, the novel tetrahydroisoquinoline compound exhibits superior potency to UPF 648. This positions this compound as a highly promising lead compound for further optimization.
Cellular Activity: Assessing KMO Inhibition in a Biological Context
To bridge the gap between in vitro enzymatic activity and potential in vivo efficacy, it is crucial to evaluate the compound's ability to inhibit KMO within a cellular environment. A cell-based assay can provide insights into cell permeability and target engagement.
Experimental Protocol: Cell-Based KMO Activity Assay
This protocol utilizes human peripheral blood mononuclear cells (PBMCs), which can be stimulated to express KMO. [15]The production of 3-hydroxykynurenine (3-HK), the product of the KMO-catalyzed reaction, is measured by mass spectrometry.
Materials:
-
Human PBMCs
-
Cell culture medium (e.g., RPMI-1640)
-
Phorbol 12-myristate 13-acetate (PMA) for KMO induction
-
L-Kynurenine
-
Test compounds
-
LC-MS/MS system for 3-HK quantification
Procedure:
-
Isolate and culture human PBMCs.
-
Stimulate the cells with PMA to induce KMO expression.
-
Treat the stimulated cells with varying concentrations of the test compounds for a defined period.
-
Add L-kynurenine to the cell culture medium.
-
After incubation, collect the cell supernatant.
-
Quantify the concentration of 3-HK in the supernatant using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition of 3-HK production for each inhibitor concentration.
-
Determine the cellular IC50 value from the dose-response curve.
Concluding Remarks and Future Directions
This comparative guide establishes this compound as a potent inhibitor of KMO, with a compelling in vitro and potential cellular activity profile that warrants further investigation. The unique tetrahydroisoquinoline scaffold presents a novel avenue for the development of KMO inhibitors with potentially improved pharmacological properties.
Future studies should focus on:
-
Mechanism of Action Studies: Elucidating the binding mode of this compound to KMO through structural biology and kinetic analyses.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Assessing the therapeutic potential of optimized compounds in animal models of neurodegenerative diseases.
The findings presented in this guide provide a solid foundation for the advancement of this compound as a promising candidate for the development of novel therapeutics targeting the kynurenine pathway.
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A Comparative Guide to the In Vivo Validation of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid for Neuroprotection
This guide provides a comprehensive framework for the in vivo validation of the therapeutic potential of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (hereinafter referred to as "BTC-1"), a novel compound within the promising tetrahydroisoquinoline (THIQ) class. Given the nascent stage of research on BTC-1, this document outlines a prospective validation strategy, comparing it with a well-characterized alternative, the prolyl oligopeptidase (POP) inhibitor KYP-2047. This guide is intended for researchers, scientists, and drug development professionals in the field of neuropharmacology.
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with diverse biological activities.[1][2][3] THIQ derivatives have shown considerable promise in the development of therapeutics for a range of conditions, including cancer and central nervous system (CNS) disorders.[1][4] Notably, several THIQ-containing molecules have demonstrated neuroprotective properties, making this a fertile area of investigation.[5][6][7] BTC-1, as a member of this class, warrants investigation for its potential to mitigate neurodegenerative processes.
The Therapeutic Rationale: Targeting Prolyl Oligopeptidase in Neurodegeneration
A plausible mechanism of action for many neuroprotective THIQ derivatives is the inhibition of prolyl oligopeptidase (POP). POP is a serine protease that plays a role in the metabolism of proline-containing neuropeptides and has been implicated in the pathophysiology of neurodegenerative diseases.[8][9] Inhibition of POP has been shown to have antiamnesic properties in animal models and is considered a promising therapeutic strategy for conditions like Parkinson's and Alzheimer's disease.[6][10]
This guide, therefore, positions BTC-1 as a putative POP inhibitor and compares it to KYP-2047 , a potent and selective POP inhibitor with demonstrated in vivo efficacy in models of neurodegeneration.[11][12] KYP-2047 has been shown to reduce α-synuclein aggregation, a key pathological hallmark of Parkinson's disease, in cellular and animal models.[2][11]
Proposed Signaling Pathway for BTC-1
The following diagram illustrates the hypothesized signaling pathway through which BTC-1 may exert its neuroprotective effects via POP inhibition.
Comparative In Vivo Validation: A Proposed Experimental Workflow
To rigorously assess the therapeutic potential of BTC-1 in comparison to KYP-2047, a well-defined in vivo study is essential. The following workflow outlines a comprehensive approach using a chemically-induced mouse model of Parkinson's disease.
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A Researcher's Guide to the Metabolic Stability of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid Derivatives
Introduction: The Stability Imperative in Drug Discovery
In the landscape of modern drug discovery, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The journey from a promising hit compound to a viable drug candidate, however, is fraught with metabolic challenges. A molecule's susceptibility to biotransformation—its metabolic stability—is a critical determinant of its pharmacokinetic profile, influencing crucial parameters like in vivo half-life, bioavailability, and dosing frequency.[3][4] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are excessively stable could accumulate and cause toxicity.[4][5]
This guide provides a comparative analysis of the metabolic stability of derivatives based on the 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid core. We will delve into the underlying principles of metabolic pathways, detail robust experimental protocols for stability assessment, and explore how strategic structural modifications can mitigate metabolic liabilities. The insights presented herein are designed to empower researchers, scientists, and drug development professionals to design and select THIQ derivatives with optimized pharmacokinetic properties.
The Metabolic Landscape: Key Pathways and Enzymatic Players
The liver is the primary site of drug metabolism, where a host of enzymes work to convert lipophilic compounds into more water-soluble forms for excretion.[6][7] This process is broadly divided into Phase I and Phase II reactions.
-
Phase I Reactions: These are functionalization reactions, including oxidation, reduction, and hydrolysis, that introduce or expose polar functional groups.[8] The most significant enzyme family involved in this phase is the Cytochrome P450 (CYP450) superfamily .[7][9][10] These heme-containing monooxygenases are responsible for metabolizing over 90% of clinically used drugs.[9] For the THIQ scaffold, CYP-mediated oxidation of the aromatic ring or the benzylic C1 position are common metabolic routes.
-
Phase II Reactions: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the parent drug or its Phase I metabolite. This significantly increases water solubility and facilitates excretion. The carboxylic acid moiety present in our core structure is a prime target for glucuronidation by UDP-glucuronosyltransferases (UGTs).
Understanding which specific enzymes, particularly CYP isoforms like CYP3A4, CYP2D6, CYP1A2, and CYP2C9, are responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions.[10][11]
Assessing Metabolic Stability: A Guide to In Vitro Methodologies
Predicting human pharmacokinetics begins with robust in vitro assays. These assays provide essential data on a compound's intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[4][12] The most common and cost-effective systems utilize subcellular fractions or intact liver cells.[5][6]
Table 1: Common In Vitro Test Systems for Metabolic Stability Assessment
| Test System | Description | Key Enzymes Present | Primary Application |
| Liver Microsomes | Vesicles of the endoplasmic reticulum isolated from homogenized liver cells (hepatocytes).[6] | Phase I (CYP450s, FMOs) and some Phase II (UGTs) enzymes.[6] | High-throughput screening for Phase I metabolic stability and intrinsic clearance (CLint) determination.[6][12] |
| S9 Fraction | A supernatant fraction from liver homogenate containing both microsomes and cytosolic enzymes.[4] | Phase I and a broader range of Phase II enzymes compared to microsomes. | Evaluating compounds that may be metabolized by cytosolic enzymes in addition to microsomal ones. |
| Hepatocytes | Intact, viable liver cells, often used in suspension or as plated cultures.[5] | The full complement of Phase I and Phase II metabolic enzymes, cofactors, and transporters.[5][6] | Considered the "gold standard" for in vitro metabolism studies, providing a more holistic prediction of hepatic clearance and metabolite profiles.[6] |
| Recombinant Enzymes | Individual CYP450 enzymes expressed in a cellular system.[4] | A single, specific enzyme (e.g., CYP3A4). | Identifying which specific enzyme isoform is responsible for metabolizing a compound ("reaction phenotyping"). |
Experimental Protocol: Microsomal Stability Assay
This protocol outlines a standard procedure for determining metabolic stability using liver microsomes. The causality behind this design is to ensure that the disappearance of the test compound is due to enzymatic activity, which is achieved by including a control reaction without the necessary cofactor (NADPH).
Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for a typical in vitro microsomal stability assay.
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of the test compound, liver microsomes (e.g., human, rat), and the cofactor NADPH in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Reaction Initiation: In a microcentrifuge tube, combine the buffer and liver microsomes. Pre-incubate this mixture at 37°C for 5-10 minutes.
-
Cofactor Addition: The reaction is started by adding a pre-warmed NADPH solution to the microsomal suspension containing the test compound. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is transferred into a quenching solution (typically cold acetonitrile containing an internal standard) to stop the enzymatic reaction.
-
Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound relative to the internal standard.
-
Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and, subsequently, the intrinsic clearance (CLint).
The this compound Scaffold: A Metabolic Case Study
The parent compound of our series presents several potential sites for metabolic attack. Identifying these "metabolic soft spots" is the first step toward designing more robust derivatives. Research on related THIQ analogs suggests that the C1 position can be a site of metabolization.[13]
Potential Metabolic Hotspots
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A Senior Application Scientist's Guide to Assessing the Selectivity of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid for its Biological Target
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is the comprehensive assessment of a compound's selectivity for its intended biological target. This guide provides an in-depth technical framework for evaluating the selectivity of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a compound with a structural scaffold suggestive of prolyl-4-hydroxylase (P4H) inhibition.
The tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules.[1][2] In the context of P4H inhibition, this structural motif can mimic the binding of the natural substrate, 2-oxoglutarate (2-OG), to the enzyme's active site.[3] The primary therapeutic targets within this enzyme family are the Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHD1, PHD2, and PHD3). Inhibition of these enzymes stabilizes HIF-α, a transcription factor that orchestrates the cellular response to low oxygen, offering therapeutic potential for conditions like anemia associated with chronic kidney disease.[4]
However, the human genome encodes numerous other 2-OG-dependent dioxygenases, including collagen prolyl-4-hydroxylases (CP4Hs), which are crucial for collagen biosynthesis.[5] Off-target inhibition of CP4Hs can lead to significant side effects, underscoring the paramount importance of a thorough selectivity assessment. This guide will walk you through a multi-tiered approach, from initial biochemical screening to cellular target engagement and functional assays, to build a comprehensive selectivity profile for this compound.
Part 1: Foundational Selectivity Profiling - A Biochemical Approach
The initial step in assessing selectivity is to determine the compound's inhibitory potency against the primary targets and a panel of relevant off-target enzymes in a purified, cell-free system. This provides a baseline understanding of the compound's intrinsic activity.
The Rationale for a Broad Panel
Given that this compound is a 2-OG analog, the off-target panel should primarily consist of other 2-OG-dependent dioxygenases. A well-curated panel would include:
-
Primary Targets: PHD1, PHD2, PHD3
-
Key Off-Targets (Collagen-related): CP4H1, CP4H2
-
Other Relevant 2-OG Dioxygenases:
-
Factor Inhibiting HIF (FIH)
-
Jumonji domain-containing histone demethylases (e.g., KDM4A, KDM6B)
-
γ-butyrobetaine hydroxylase (BBOX1)
-
Experimental Workflow: High-Throughput Biochemical Screening
For initial screening and dose-response studies, a robust and high-throughput assay is essential. The Succinate-Glo™ Hydroxylase Assay is an excellent choice as it measures the production of succinate, a universal byproduct of 2-OG-dependent dioxygenase activity.
Caption: Workflow for biochemical selectivity profiling.
Detailed Protocol: Succinate-Glo™ Hydroxylase Assay
-
Enzyme and Substrate Preparation: Recombinantly express and purify the enzymes in the panel. Prepare stock solutions of the respective peptide substrates and the co-substrate, 2-oxoglutarate.
-
Compound Plating: In a 384-well plate, perform a serial dilution of this compound to create a dose-response curve (e.g., from 100 µM to 1 nM). Include appropriate vehicle (e.g., DMSO) and positive controls (a known pan-inhibitor like N-oxalylglycine).
-
Reaction Initiation: To each well, add the enzyme, its specific peptide substrate, 2-oxoglutarate, and necessary co-factors (Fe(II) and ascorbate).
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Succinate Detection: Add the Succinate-Glo™ reagent, which contains enzymes that convert succinate to ATP, and a luciferase that uses ATP to generate a luminescent signal.
-
Data Acquisition: After a short incubation, measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each enzyme.
Interpreting the Biochemical Data
The IC50 values provide a quantitative measure of the compound's potency against each enzyme. A higher IC50 value indicates weaker inhibition. The selectivity is then expressed as a ratio of IC50 values for off-targets versus the primary target.
Table 1: Hypothetical Biochemical Selectivity Profile of this compound
| Enzyme Target | IC50 (nM) | Selectivity vs. PHD2 |
| PHD1 | 85 | 1.7-fold |
| PHD2 | 50 | 1-fold |
| PHD3 | 120 | 2.4-fold |
| CP4H1 | 8,500 | 170-fold |
| FIH | >100,000 | >2000-fold |
| KDM4A | 25,000 | 500-fold |
This is a hypothetical dataset for illustrative purposes.
From this hypothetical data, we can infer that the compound is a potent inhibitor of the PHD isoforms, with a preference for PHD2. Crucially, it demonstrates excellent selectivity against CP4H1 and other tested 2-OG dioxygenases, which is a desirable characteristic for a potential therapeutic agent.
Part 2: Confirming Target Engagement in a Cellular Environment
While biochemical assays are invaluable, they do not fully recapitulate the complexities of a cellular environment, such as cell permeability, intracellular target concentrations, and the presence of competing endogenous substrates. Therefore, it is essential to confirm that the compound engages its target within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
The Principle of CETSA
CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[1] When cells are heated, proteins denature and aggregate. A ligand-bound protein will be more resistant to this thermal denaturation.
Experimental Workflow: CETSA
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Protocol: CETSA for PHD2 Target Engagement
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293T) and treat the cells with either this compound at a fixed concentration (e.g., 10 µM) or vehicle for a defined period (e.g., 1 hour).
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Separation of Protein Fractions: Centrifuge the lysates at high speed to pellet the aggregated proteins. The supernatant contains the soluble, non-denatured proteins.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble PHD2 protein at each temperature point using Western blotting with a specific anti-PHD2 antibody.
-
Data Analysis: Quantify the band intensities from the Western blot and plot them against the temperature to generate a "melt curve." A shift in the melt curve to higher temperatures in the compound-treated cells compared to the vehicle-treated cells indicates target engagement.
Alternative Cellular Target Engagement Assay: NanoBRET™
The NanoBRET™ Target Engagement Assay is another powerful method that measures compound binding in living cells in real-time.[6][7] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same target. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal. This assay can provide quantitative data on compound affinity and residence time in a cellular context.
Part 3: Assessing Downstream Functional Consequences
The ultimate goal of inhibiting PHDs is to stabilize HIF-α and activate the downstream hypoxia response pathway. A functional assay that measures this downstream effect is crucial for validating the compound's mechanism of action in a cellular context.
The Rationale for a Reporter Gene Assay
A Hypoxia Response Element (HRE)-driven reporter gene assay is a widely used and effective method to quantify the activation of the HIF pathway.[8] This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing multiple HREs.
Experimental Workflow: HRE-Luciferase Reporter Assay
Caption: HRE-Luciferase Reporter Assay workflow.
Detailed Protocol: HRE-Luciferase Reporter Assay
-
Cell Line: Use a cell line stably transfected with an HRE-luciferase reporter construct (e.g., HeLa-HRE-Luc).
-
Compound Treatment: Plate the cells in a 96-well plate and treat them with a serial dilution of this compound for a suitable duration (e.g., 16-24 hours).
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Reading: Add a luciferase substrate solution to the lysate and measure the resulting luminescence.
-
Data Analysis: Plot the luminescence signal against the compound concentration and determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.
Interpreting the Functional Data
The EC50 value from the HRE reporter assay provides a measure of the compound's functional potency in a cellular context. This can be compared to the biochemical IC50 values to understand the compound's cell permeability and potential for metabolism.
Table 2: Hypothetical Functional Potency of this compound
| Assay | Parameter | Value (nM) |
| HRE-Luciferase Reporter | EC50 | 150 |
| PHD2 Biochemical Assay | IC50 | 50 |
This is a hypothetical dataset for illustrative purposes.
A reasonable correlation between the biochemical IC50 and the cellular EC50 (typically within a 10-fold difference) suggests good cell permeability and that the compound's activity is likely due to the on-target inhibition of PHDs.
Conclusion: Building a Comprehensive Selectivity Profile
By systematically applying the biochemical, cellular target engagement, and functional assays described in this guide, researchers can build a robust and multi-faceted selectivity profile for this compound. This comprehensive understanding of a compound's interactions with its intended target and potential off-targets is fundamental for making informed decisions in the drug discovery and development process. An ideal candidate will not only be potent against its primary target but will also exhibit a wide margin of selectivity against other related enzymes, thereby minimizing the potential for adverse effects and maximizing the probability of clinical success.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a core component of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, grounding procedural instructions in the fundamental principles of chemical safety and regulatory compliance.
Hazard Assessment: Understanding the Compound
Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. This compound and its structural analogs are classified as hazardous. The primary risks are associated with irritation and potential toxicity.
Key Hazard Information:
| Hazard Category | Classification | GHS Precautionary Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2/2A | H319: Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity | Category 3 (Single Exposure) | H335: May cause respiratory irritation.[1][2][3] |
| Acute Toxicity | Category 4 (Oral) | H302: Harmful if swallowed. |
This hazard profile mandates the use of appropriate Personal Protective Equipment (PPE) at all times, including nitrile gloves, safety glasses or goggles, and a laboratory coat.[1] All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
The Critical Importance of Waste Segregation
The single most important decision in the disposal of this compound is its classification. Due to the presence of a bromine atom, This compound must be disposed of as halogenated organic waste.
The rationale behind this segregation is both financial and environmental. Halogenated waste streams cannot be recycled as fuel additives like many non-halogenated solvents.[5] They require high-temperature incineration with specialized scrubbers to neutralize the corrosive and toxic hydrogen halides (like hydrogen bromide) that are produced.[5] Mixing halogenated and non-halogenated waste contaminates the entire volume, dramatically increasing disposal costs and environmental burden.[5][6]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of chemical waste, emphasizing the critical segregation step for halogenated compounds.
Caption: Waste Disposal Decision Workflow
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for researchers. Adherence to these steps ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8][9]
Step 1: Container Selection and Preparation
-
Obtain an Appropriate Waste Container: Select a container specifically designated for halogenated organic waste . This container must be in good condition, free of cracks or residue, and made of a material chemically compatible with the waste (e.g., polyethylene for acidic solutions, glass for solvents).[10] Avoid using food-grade containers like milk jugs.[9]
-
Ensure Proper Sealing: The container must have a leak-proof, threaded screw-top cap.[5][10] This is a critical EPA requirement; open or improperly sealed waste containers are a common and serious violation.[9]
Step 2: Labeling the Waste Container
-
Label Before Use: Affix a "Hazardous Waste" label to the container before adding any waste.[6][10]
-
Complete All Information: Fill out the label completely and legibly. This must include:
-
The words "Hazardous Waste" .[11]
-
The full, unabbreviated chemical name: "this compound" .[10] If it is in a solvent, list all components and their approximate percentages.
-
The appropriate hazard warnings (e.g., "Irritant," "Toxic"). Check the corresponding boxes or apply pictograms.
-
The name of the principal investigator and the laboratory location.
-
Step 3: Waste Accumulation
-
Solid Waste: Dispose of the pure solid compound directly into the labeled halogenated waste container.
-
Solutions: If the compound is in a non-halogenated solvent (e.g., ethanol, ethyl acetate), the entire mixture must still be disposed of as halogenated waste.[11] Pour the liquid waste carefully into the container using a funnel to prevent spills.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weigh boats, gloves, or absorbent pads from a spill cleanup, must also be collected in a sealed, labeled container for solid hazardous waste.[12]
-
Keep Containers Closed: The waste container must be securely closed at all times except when actively adding waste.[6][9][13] This minimizes evaporation, prevents spills, and reduces employee exposure.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
Safe Storage: The SAA should be under the direct control of laboratory personnel, away from drains, and preferably within secondary containment (e.g., a spill tray) to contain any potential leaks.[14]
-
Segregate Incompatibles: Ensure the halogenated waste container is not stored next to incompatible chemicals (e.g., strong bases or oxidizers).[15]
Step 5: Arranging for Final Disposal
-
Monitor Fill Level: Do not overfill the waste container. A good rule of thumb is to stop at 75-80% capacity to allow for vapor expansion and prevent splashing during transport.[6]
-
Request Pickup: Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[16]
-
Do Not Dispose via Sink or Trash: Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash.[10] This is a violation of federal and local regulations.
By adhering to this detailed protocol, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
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A Senior Application Scientist's Guide to Handling 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: A Framework for Safety and Operational Excellence
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS No. 1260643-32-0).[1] As a key building block in the synthesis of compounds targeting the central nervous system, its handling demands a rigorous approach to safety that goes beyond mere compliance.[2] This guide is built on the principles of proactive risk mitigation, explaining the causality behind each procedural step to foster a culture of deep-seated safety awareness in the laboratory.
Hazard Assessment: Understanding the Compound's Profile
This compound is a multifaceted molecule. It is a substituted tetrahydroisoquinoline, a class of compounds with diverse and potent biological activities.[3][4] The presence of a bromine atom classifies it as a halogenated aromatic compound, a group known for potential irritant and toxicological effects.[5] While specific toxicological data for this exact compound is not thoroughly investigated, a robust safety protocol can be established by analyzing its structural components and data from closely related analogues.[6]
The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[7] Similar tetrahydroisoquinoline derivatives are known to be harmful if swallowed. Long-term or repeated exposure to halogenated compounds can present additional health risks, making consistent and correct use of personal protective equipment (PPE) non-negotiable.[5]
| Hazard Category | Potential Effects & Rationale | Supporting Data Source |
| Skin Corrosion/Irritation | Causes skin irritation. Halogenated aromatics can lead to irritation or burns upon contact. | GHS Classification for 6-bromo-1,2,3,4-tetrahydroisoquinoline[7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. The fine, powdered nature of many research chemicals increases the risk of eye contact. | GHS Classification for 6-bromo-1,2,3,4-tetrahydroisoquinoline[7] |
| Specific Target Organ Toxicity | May cause respiratory irritation if inhaled as dust or aerosol. | GHS Classification for 6-bromo-1,2,3,4-tetrahydroisoquinoline[7] |
| Acute Oral Toxicity | May be harmful if swallowed. The hydrochloride salt of a related compound is classified as Acute Toxicity 4 (Oral). | Safety information for 6-bromo-1,2,3,4-tetrahydroisoquinoline HCl |
| Neurotoxicity Potential | Endogenous production of some tetrahydroisoquinoline derivatives has been investigated as a possible cause for conditions like Parkinson's disease.[8] | Research on Tetrahydroisoquinoline Toxicology[8] |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is the final and most personal line of defense in the hierarchy of controls. It must be chosen to address the specific hazards identified. The following table outlines the mandatory PPE for handling this compound.
| PPE Category | Recommended Equipment & Specifications | Rationale & Causality |
| Eye & Face Protection | Chemical splash goggles (indirect vented) or safety glasses with integrated side shields. A face shield should be worn over goggles during procedures with a high splash potential (e.g., handling bulk quantities, preparing solutions). | Protects against accidental splashes and airborne dust particles, preventing serious eye irritation.[7][9] A face shield provides an essential secondary barrier for the entire face.[10][11] |
| Skin & Body Protection | Chemical-resistant lab coat. Disposable nitrile gloves are the minimum requirement for incidental contact. Consider double-gloving for added protection. | A lab coat protects skin and personal clothing from contamination.[9] Nitrile gloves offer broad protection against chemical splashes.[11] Gloves must be removed immediately after contact and hands washed before donning a new pair.[11] |
| Respiratory Protection | All handling of the solid compound must be performed in a certified chemical fume hood to control dust and potential vapors.[12] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is mandatory.[10][12] | This is an engineering control to minimize inhalation, the primary route of exposure for powdered chemicals.[6][7] A respirator is a necessary backup if these engineering controls fail or are insufficient.[12] |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills and dropped objects, a basic tenet of laboratory safety.[13] |
Operational Workflow: From Preparation to Disposal
A systematic workflow ensures that safety is integrated into every stage of the experimental process. The following diagram and procedural steps outline the validated method for handling this compound.
Caption: Standard operational workflow for handling the target compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning work.[12]
-
Ensure all necessary equipment, reagents, and waste containers are pre-staged inside the chemical fume hood to minimize movement in and out of the containment area.[12]
-
Verify the fume hood is operational and certified.
-
Don all required PPE as outlined in Section 2.
-
-
Handling:
-
Conduct all manipulations of the solid compound, including weighing and transfers, within the chemical fume hood to contain dust.[10]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust clouds.[6]
-
Keep the fume hood sash at the lowest possible height that still allows for comfortable and safe work.[12]
-
-
Cleanup:
-
Decontaminate all glassware and equipment that came into contact with the chemical. Rinse with a suitable solvent (e.g., acetone, ethanol) inside the fume hood.
-
Crucially, collect all rinsate as halogenated hazardous waste.[12] Do not dispose of it down the drain.
-
Wipe down the work surface of the fume hood with a suitable solvent and dispose of the wipes as solid hazardous waste.
-
Spill and Exposure Procedures
Immediate and correct action is vital in the event of an accidental release or exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[14][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14][15]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][14]
-
Small Spill (in fume hood): Decontaminate the area using an appropriate solvent. Absorb the material with a non-reactive absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[6]
-
Large Spill: Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department. Prevent entry until the area is cleared by trained personnel.
Disposal Plan: Managing Halogenated Waste
The bromine atom in this compound necessitates a specific waste stream. Improper disposal of halogenated organic compounds can lead to significant environmental contamination.[12]
Disposal Workflow
Caption: Disposal pathway for halogenated chemical waste.
Key Disposal Mandates:
-
Segregation: All waste containing this compound, including rinsate, contaminated consumables (gloves, wipes), and unreacted material, must be collected in a dedicated "Halogenated Organic Waste" container.[12] It must never be mixed with non-halogenated waste.
-
Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[12]
-
Storage: Keep the waste container tightly sealed and store it in a designated, secondary-contained satellite accumulation area until it is collected by your institution's EHS department.
-
Final Disposal: The ultimate disposal method for such compounds is typically high-temperature incineration at a licensed hazardous waste facility equipped with scrubbers and emission control systems to manage the byproducts of bromine combustion.[16]
By adhering to this comprehensive safety and handling framework, you can effectively mitigate the risks associated with this compound, ensuring the integrity of your research and the safety of your laboratory personnel.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
